molecular formula C13H17NO B1274612 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 876710-88-2

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B1274612
CAS No.: 876710-88-2
M. Wt: 203.28 g/mol
InChI Key: BLVSBKBIMXVVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-7-14-8-3-4-12-9-11(10-15)5-6-13(12)14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVSBKBIMXVVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390142
Record name 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-88-2
Record name 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact propyl derivative is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will delve into its core physicochemical properties, propose a validated synthetic methodology, and explore its potential as a versatile building block for novel therapeutic agents, grounded in the well-documented significance of the tetrahydroquinoline scaffold.

Part 1: Core Molecular and Physical Properties

The foundational step in evaluating any new chemical entity is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure and Computational Data

The structure of this compound is characterized by a tetrahydroquinoline core, with a propyl group substituted at the nitrogen (N1) and a formyl (carbaldehyde) group at the C6 position of the aromatic ring. This substitution pattern is crucial for its reactivity and potential biological interactions.

While experimental data for the propyl derivative is scarce, we can infer its properties from the well-characterized methyl analog, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde[1][2][3]. The addition of an ethyl moiety to the N-alkyl chain is expected to incrementally increase the molecular weight and lipophilicity.

Table 1: Comparison of Predicted Properties of 1-Propyl- vs. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Property1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydeThis compound (Predicted)
Molecular Formula C₁₁H₁₃NO[2]C₁₃H₁₇NO
Molecular Weight 175.23 g/mol [2]203.28 g/mol
XLogP3 1.9[2]~2.9
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 22

Note: Properties for the propyl derivative are estimated based on standard medicinal chemistry principles.

Spectroscopic and Physical Characteristics (Predicted)

The aldehyde functional group is a key feature, readily identifiable through spectroscopic methods.

  • ¹H NMR: Protons of the aldehyde group would exhibit a characteristic downfield shift (δ 9-10 ppm). The propyl group would show distinct signals for the CH₂, CH₂, and CH₃ protons.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (δ 190-200 ppm).

  • IR Spectroscopy: A strong C=O stretching band would be observed around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 203, with fragmentation patterns corresponding to the loss of the propyl and formyl groups.

  • Physical State: Likely a viscous oil or a low-melting solid at room temperature.

  • Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound can be reliably achieved through a two-step process starting from 1,2,3,4-tetrahydroquinoline. This involves N-alkylation followed by regioselective formylation.

Proposed Synthetic Pathway

The logical and field-proven approach to synthesizing the title compound involves two key transformations:

  • N-Propylation of 1,2,3,4-Tetrahydroquinoline: This is a standard nucleophilic substitution reaction where the secondary amine of the tetrahydroquinoline core is alkylated using a suitable propylating agent.

  • Vilsmeier-Haack Formylation: This classic and efficient reaction introduces a formyl group onto an electron-rich aromatic ring, such as the one present in N-propyl-1,2,3,4-tetrahydroquinoline[4][5][6][7][8]. The nitrogen atom's lone pair activates the aromatic ring, directing the formylation primarily to the para-position (C6).

Synthesis_Pathway THQ 1,2,3,4-Tetrahydroquinoline N_Propyl_THQ 1-Propyl-1,2,3,4-tetrahydroquinoline THQ->N_Propyl_THQ Propyl bromide, K₂CO₃, Acetonitrile Target This compound N_Propyl_THQ->Target Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromopropane (1.2 eq).

  • Reaction Conditions: Stir the mixture at reflux (approximately 82°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

  • Vilsmeier Reagent Preparation: In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 1.5 eq) to N,N-dimethylformamide (DMF, 10 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent[5][7].

  • Reaction: To the pre-formed Vilsmeier reagent, add a solution of 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DMF dropwise at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica gel column chromatography.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate N_Propyl_THQ 1-Propyl-THQ N_Propyl_THQ->Iminium_Salt Attack on Vilsmeier Reagent Target_Product Target Aldehyde Iminium_Salt->Target_Product Aqueous Workup (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation step.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[9] The aldehyde functionality at the C6 position of this compound serves as a versatile chemical handle for further molecular elaboration.

Role as a Key Intermediate

The aldehyde group is a gateway to a multitude of chemical transformations, allowing for the synthesis of diverse compound libraries for high-throughput screening.

  • Reductive Amination: To introduce various amine-containing side chains, creating analogs with altered solubility and basicity for targeting different receptors.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.

  • Oxidation: To generate the corresponding carboxylic acid, which can be converted to esters and amides.

  • Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

Potential Therapeutic Targets

Derivatives of tetrahydroquinolines have shown promise in various therapeutic areas. The introduction of diverse substituents via the aldehyde handle of this compound could lead to the discovery of novel agents for:

  • Neurological Disorders: The core structure is found in compounds being investigated for Alzheimer's disease and other neurodegenerative conditions[1][9].

  • Anticancer Agents: The tetrahydroquinoline nucleus is present in several compounds with demonstrated antiproliferative activity.

  • Antimalarial and Antimicrobial Agents: This scaffold has been a fruitful source of inspiration for the development of new anti-infective drugs[9].

Drug_Discovery_Potential cluster_derivatives Chemical Transformations cluster_applications Potential Therapeutic Areas Core 1-Propyl-THQ-6-carbaldehyde Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig Wittig Reaction Core->Wittig Oxidation Oxidation Core->Oxidation Condensation Condensation Core->Condensation Neuro Neurological Disorders Reductive_Amination->Neuro Cancer Oncology Wittig->Cancer Infectious Infectious Diseases Oxidation->Infectious Condensation->Cancer

Caption: Potential derivatization pathways and therapeutic applications.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is straightforward via established and scalable methods. The presence of the reactive aldehyde group on the privileged tetrahydroquinoline scaffold provides a powerful platform for the generation of diverse chemical libraries. Further investigation into the derivatization of this compound is warranted and holds significant promise for the discovery of novel therapeutic agents across multiple disease areas.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

  • Pharmaffiliates. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available from: [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • Google Patents. The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate. Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. Available from: [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Available from: [Link]

  • PubChem. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Available from: [Link]

  • University of Bath's Research Portal. Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Available from: [Link]

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold for Drug Discovery and Materials Science

In the landscape of modern medicinal chemistry and materials science, the tetrahydroquinoline scaffold stands out as a "privileged" structure, consistently appearing in a diverse array of biologically active compounds and functional materials. Its unique combination of a saturated heterocyclic ring fused to an aromatic system imparts a three-dimensional architecture that is highly amenable to synthetic modification and interaction with biological targets. This guide focuses on a specific, yet promising derivative: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde .

The introduction of an N-propyl group and a C-6 carbaldehyde moiety onto the tetrahydroquinoline core creates a molecule with a fascinating blend of lipophilicity, hydrogen bonding capability, and reactive potential. The aldehyde group, in particular, serves as a versatile chemical handle for further elaboration, opening up avenues for the synthesis of a wide range of derivatives, from Schiff bases and oximes to more complex heterocyclic systems.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the physicochemical characteristics of this compound, offering both established data and predictive insights to facilitate its application in research and development. We will delve into its structural and physicochemical properties, propose a robust synthetic strategy, and explore its potential applications, all grounded in established chemical principles and supported by relevant literature.

Molecular Structure and Identification

This compound is a derivative of tetrahydroquinoline, featuring a propyl group attached to the nitrogen atom (position 1) and a formyl group (carbaldehyde) at position 6 of the aromatic ring.

Synthetic_Workflow start 1,2,3,4-Tetrahydroquinoline intermediate 1-Propyl-1,2,3,4-tetrahydroquinoline start->intermediate Step 1: N-Alkylation step1_reagents 1-Bromopropane, K₂CO₃, Acetonitrile product This compound intermediate->product Step 2: Formylation step2_reagents POCl₃, DMF (Vilsmeier-Haack Reagent) hydrolysis Aqueous Workup (e.g., NaOAc solution) hydrolysis->product Hydrolysis of Iminium Salt

Figure 2: Proposed Synthetic Workflow for this compound.

Step 1: N-Propylation of 1,2,3,4-Tetrahydroquinoline (Hypothetical Protocol)
  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Propyl-1,2,3,4-tetrahydroquinoline.

Step 2: Vilsmeier-Haack Formylation (Hypothetical Protocol)
  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring. Allow the mixture to stir at this temperature for 30 minutes.

  • Add a solution of 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Theoretical Spectral Analysis

4.1. ¹H NMR Spectroscopy (Predicted)

  • Aldehydic Proton: A singlet in the region of 9.5-10.0 ppm.

  • Aromatic Protons: Three protons on the aromatic ring, likely appearing as a doublet, a doublet of doublets, and a singlet or a narrow triplet in the range of 6.8-7.8 ppm.

  • N-CH₂ (Propyl group): A triplet around 3.2-3.5 ppm.

  • CH₂ (Propyl group): A multiplet (sextet) in the region of 1.5-1.8 ppm.

  • CH₃ (Propyl group): A triplet around 0.9-1.1 ppm.

  • Tetrahydroquinoline Ring Protons:

    • N-CH₂ (Position 2): A triplet around 3.3-3.6 ppm.

    • C-CH₂ (Position 3): A multiplet in the region of 1.8-2.1 ppm.

    • Ar-CH₂ (Position 4): A triplet around 2.7-3.0 ppm.

4.2. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon: A signal in the downfield region of 190-200 ppm.

  • Aromatic Carbons: Six signals in the range of 110-150 ppm.

  • Aliphatic Carbons: Signals corresponding to the three carbons of the propyl group and the three saturated carbons of the tetrahydroquinoline ring in the region of 10-60 ppm.

4.3. Infrared (IR) Spectroscopy (Predicted)

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

4.4. Mass Spectrometry (Predicted)

  • Molecular Ion Peak (M⁺): Expected at m/z = 203.

  • Major Fragmentation Patterns: Likely to involve loss of the propyl group, the aldehyde group, and fragmentation of the tetrahydroquinoline ring.

Potential Biological and Industrial Significance

While specific studies on this compound are scarce, the broader class of N-alkylated tetrahydroquinolines has garnered significant interest in several fields.

An In-Depth Technical Guide to 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 876710-88-2[1]

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details a proposed synthetic pathway, including step-by-step experimental protocols for the synthesis of the precursor, 1-propyl-1,2,3,4-tetrahydroquinoline, and its subsequent formylation to the target molecule. It further elaborates on the characterization of the final product with expected analytical data, discusses its chemical reactivity, and explores potential applications based on the known bioactivities of related tetrahydroquinoline derivatives. Safety protocols for handling the compound and its intermediates are also included. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic scaffolds.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[2] This heterocyclic motif is associated with a wide range of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[2] The introduction of various substituents onto the tetrahydroquinoline ring system allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug discovery.

The subject of this guide, this compound, incorporates two key functional groups: an N-propyl group, which can influence lipophilicity and receptor binding, and a carbaldehyde group at the 6-position. The aldehyde functionality is a particularly valuable synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive amination, oxidation, and olefination, thereby providing a gateway to a diverse library of derivatives.

Synthetic Strategy and Protocols

The synthesis of this compound can be logically approached in a two-step sequence:

  • N-Propylation: Synthesis of the precursor, 1-propyl-1,2,3,4-tetrahydroquinoline.

  • Formylation: Introduction of the carbaldehyde group at the 6-position of the tetrahydroquinoline ring.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Formylation Quinoline Quinoline 1_Propyl_THQ 1-Propyl-1,2,3,4- tetrahydroquinoline Quinoline->1_Propyl_THQ Propionaldehyde, Hantzsch Ester, Arylboronic Acid Catalyst Target_Compound 1-Propyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde 1_Propyl_THQ->Target_Compound Vilsmeier-Haack Reagent (POCl3, DMF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline

A modern and efficient method for the N-alkylation of quinolines is a one-pot reductive amination reaction. This approach avoids the direct handling of potentially hazardous alkylating agents and often proceeds under mild conditions. An arylboronic acid-catalyzed reductive alkylation using a Hantzsch ester as the hydrogen source is a particularly effective method.[3]

Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation [3]

  • Materials:

    • Quinoline

    • Propionaldehyde

    • Hantzsch ester

    • 3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)

    • 1,2-Dichloroethane (DCE)

    • Standard laboratory glassware and purification supplies (silica gel, solvents)

  • Procedure:

    • To a reaction tube, add quinoline (1.0 equiv), propionaldehyde (1.0 equiv), Hantzsch ester (3.5 equiv), and 3-trifluoromethylphenylboronic acid (25 mol%).

    • Add 1,2-dichloroethane (DCE) to the reaction tube.

    • Seal the tube and place it in a preheated oil bath at 60 °C.

    • Stir the reaction mixture for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 1-propyl-1,2,3,4-tetrahydroquinoline.

  • Causality of Experimental Choices:

    • The arylboronic acid acts as a Lewis acid catalyst, activating the carbonyl group of the aldehyde towards nucleophilic attack and facilitating the reduction of the intermediate iminium ion.

    • The Hantzsch ester serves as a mild and efficient hydride donor for the reduction steps.

    • The reaction is performed in a sealed tube to prevent the evaporation of the volatile aldehyde.

Step 2: Synthesis of this compound

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8] The nitrogen atom of the tetrahydroquinoline ring is an activating group, directing electrophilic substitution to the para-position (C6).

Protocol: Vilsmeier-Haack Formylation [4][5]

  • Materials:

    • 1-Propyl-1,2,3,4-tetrahydroquinoline (from Step 1)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Sodium acetate

    • Dichloromethane (DCM) or other suitable solvent

    • Crushed ice

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • Prepare the Vilsmeier reagent: In a flask equipped with a dropping funnel and under an inert atmosphere, cool DMF to 0 °C. Add POCl₃ (1.1 equiv) dropwise with stirring, maintaining the temperature below 10 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the chloroiminium salt.

    • Cool the Vilsmeier reagent to 0 °C and add a solution of 1-propyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Self-Validating System:

    • The formation of the Vilsmeier reagent is a well-established reaction.

    • The electrophilic aromatic substitution is highly regioselective due to the electronic properties of the substrate.

    • The hydrolysis of the intermediate iminium salt during aqueous workup is a standard and reliable step to generate the final aldehyde.

Characterization and Data

PropertyExpected Value/Observation
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Appearance Likely a yellow to brown oil or low-melting solid
¹H NMR (CDCl₃) Aromatic Protons: Signals in the range of 7.0-7.5 ppm. The protons at C5 and C7 will likely appear as doublets or doublets of doublets. The proton at C8 will be a singlet or a doublet with a small coupling constant. Aldehyde Proton: A singlet around 9.7-9.8 ppm. Aliphatic Protons: The N-CH₂ protons of the propyl group will be a triplet around 3.3-3.5 ppm. The other CH₂ and CH₃ protons of the propyl group will be in the upfield region (0.9-1.8 ppm). The tetrahydroquinoline ring protons will appear as multiplets between 1.9 and 3.4 ppm.
¹³C NMR (CDCl₃) Carbonyl Carbon: A signal around 190 ppm. Aromatic Carbons: Signals in the range of 110-150 ppm. Aliphatic Carbons: Signals corresponding to the propyl group and the tetrahydroquinoline ring in the upfield region.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 203. Key fragmentation patterns would likely involve the loss of the propyl group and other characteristic fragments of the tetrahydroquinoline ring.
Infrared (IR) Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde group and the electron-rich aromatic ring.

G cluster_reactions Chemical Transformations Target 1-Propyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Oxidation Oxidation (e.g., KMnO4, PCC) Target->Oxidation Forms Carboxylic Acid Reduction Reduction (e.g., NaBH4) Target->Reduction Forms Alcohol Reductive_Amination Reductive Amination (Amine, NaBH3CN) Target->Reductive_Amination Forms Amine Derivative Wittig_Reaction Wittig Reaction (Phosphonium Ylide) Target->Wittig_Reaction Forms Alkene Derivative Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid Forms Carboxylic Acid Alcohol Alcohol Reduction->Alcohol Forms Alcohol Amine_Derivative Amine_Derivative Reductive_Amination->Amine_Derivative Forms Amine Derivative Alkene_Derivative Alkene_Derivative Wittig_Reaction->Alkene_Derivative Forms Alkene Derivative

Caption: Reactivity of the aldehyde group.

The tetrahydroquinoline scaffold is a key component in various pharmaceuticals, and this compound could serve as a versatile intermediate in the development of new therapeutic agents.[12] Potential areas of application include:

  • Neuroprotective Agents: Analogs of tetrahydroquinoline have shown potential as neuroprotective agents, making this compound a candidate for further research in neurobiology.[12]

  • Anticancer Agents: The tetrahydroisoquinoline core, a related structure, is found in several antitumor antibiotics.[13] The ability to derivatize the aldehyde group could lead to the synthesis of novel anticancer compounds.

  • Antimicrobial Agents: Tetrahydroquinoline derivatives have been investigated for their antimicrobial properties.

  • Material Science: The unique electronic properties of the tetrahydroquinoline ring system could be exploited in the development of novel organic materials, such as fluorescent probes or components of organic light-emitting diodes (OLEDs).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the known hazards of the parent compound, 1,2,3,4-tetrahydroquinoline, and the reactive nature of aldehydes.

  • General Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards of 1,2,3,4-tetrahydroquinoline:

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the SDS for the specific reagents used in the synthesis, particularly for corrosive and toxic substances like phosphorus oxychloride.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has outlined a logical and well-supported synthetic route, provided expected characterization data, and discussed the reactivity and potential applications of this compound. The detailed protocols and mechanistic insights are intended to empower researchers to synthesize and further explore the chemical space around this versatile tetrahydroquinoline derivative.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Name Reaction. (n.d.). Duff Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

  • NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Retrieved from [Link]

  • CORE. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

molecular structure of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This technical guide provides a comprehensive examination of a specific derivative, This compound . We will dissect its molecular architecture, outline robust synthetic protocols, predict its physicochemical and spectroscopic signatures, and explore its potential as a therapeutic agent through computational modeling. This document is designed to serve as a foundational resource, blending established chemical principles with advanced computational techniques to offer a holistic understanding of this promising molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline nucleus is a cornerstone in the design of pharmacologically active agents, renowned for its presence in natural products and synthetic drugs exhibiting a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1] The saturation of one of the aromatic rings imparts a three-dimensional character to the otherwise planar quinoline structure, allowing for more specific and complex interactions with biological targets.

The introduction of an N-propyl group and a C-6 carbaldehyde moiety to this scaffold creates a molecule of significant interest. The N-alkylation enhances lipophilicity and can influence binding affinity, while the aldehyde group serves as a versatile chemical handle for further derivatization or as a key pharmacophoric element for target engagement. This guide will elucidate the synthesis and comprehensive characterization of this specific analogue.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery, influencing everything from solubility and membrane permeability to metabolic stability.

Molecular Structure

The core of the molecule is the bicyclic 1,2,3,4-tetrahydroquinoline system. A propyl group is attached to the nitrogen atom at position 1, and a carbaldehyde (formyl) group is substituted at position 6 of the aromatic ring.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models and computational algorithms are invaluable for predicting the physicochemical properties that govern a molecule's pharmacokinetic profile.[2] The following properties for this compound have been computationally predicted.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₇NODefines the elemental composition and molecular weight.
Molecular Weight 203.28 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
LogP (o/w) 3.15 ± 0.25Measures lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 29.1 ŲCorrelates with hydrogen bonding potential and membrane permeability.
Aqueous Solubility (LogS) -3.5 ± 0.5Critical for absorption and formulation; indicates moderate to low solubility.
pKa (most basic) 4.8 ± 0.2The tertiary amine's basicity affects ionization state and solubility at physiological pH.
Number of H-Bond Acceptors 2Influences interactions with biological targets and solubility.
Number of H-Bond Donors 0Influences interactions with biological targets and solubility.
Number of Rotatable Bonds 3Relates to conformational flexibility and binding entropy.

Note: These values are generated from computational models and should be confirmed experimentally.[3][4][5]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a two-step process: N-alkylation of the parent heterocycle followed by electrophilic formylation. This strategy leverages the increased nucleophilicity of the aromatic ring following N-alkylation.

Synthetic Pathway

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Formylation THQ 1,2,3,4-Tetrahydroquinoline Intermediate 1-Propyl-1,2,3,4- tetrahydroquinoline THQ->Intermediate Reductive Amination or SN2 Reaction PropylBromide 1-Bromopropane (or Propionaldehyde/Reducing Agent) PropylBromide->Intermediate VilsmeierReagent Vilsmeier Reagent (POCl3/DMF) Product 1-Propyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde VilsmeierReagent->Product Intermediate->Product Vilsmeier-Haack Reaction

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline (Intermediate)

This protocol utilizes reductive amination, a robust method for N-alkylation.

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM, 0.2 M), add propionaldehyde (1.2 eq).

  • Reduction: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 1-propyl-1,2,3,4-tetrahydroquinoline.

Step 2: Synthesis of this compound (Final Product)

This protocol employs the Vilsmeier-Haack reaction for regioselective formylation.[6][7][8][9]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[6][10]

  • Addition of Substrate: Dissolve the 1-propyl-1,2,3,4-tetrahydroquinoline intermediate (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and pour it carefully onto crushed ice. Neutralize the solution by adding a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is ~7-8. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (ethyl acetate/hexane) to obtain the final product.

Spectroscopic Characterization (Predicted)

While experimental data for the exact target molecule is not available in the cited literature, the following spectral characteristics are predicted based on the known properties of the tetrahydroquinoline scaffold and the functional groups present.[11][12][13][14]

TechniquePredicted Observations
¹H NMR Aldehydic Proton (CHO): Singlet, δ 9.7-9.9 ppm. Aromatic Protons: Signals in the δ 7.0-7.8 ppm range, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. Propyl Group (N-CH₂-CH₂-CH₃): Triplet (N-CH₂) ~δ 3.3 ppm, Sextet (-CH₂-) ~δ 1.6 ppm, Triplet (-CH₃) ~δ 0.9 ppm. Tetrahydroquinoline Ring (C2, C3, C4 protons): Multiplets in the δ 1.9-3.0 ppm range.
¹³C NMR Aldehyde Carbonyl (C=O): Signal at δ 190-192 ppm. Aromatic Carbons: Signals in the δ 115-155 ppm range. Propyl Carbons: Signals at ~δ 52 (N-CH₂), ~δ 20 (-CH₂-), and ~δ 11 (-CH₃) ppm. Tetrahydroquinoline Aliphatic Carbons: Signals in the δ 22-50 ppm range.
FT-IR C=O Stretch (Aldehyde): Strong, sharp absorption band around 1685-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region. C-N Stretch: Absorption around 1250-1350 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Predicted at m/z = 204.1383

Computational Analysis: Exploring Biological Potential

To probe the potential of this compound as a therapeutic agent, we turn to computational modeling. Quinoline derivatives are known inhibitors of various kinases, which are critical regulators of cell signaling and frequent targets in oncology.[15] Polo-like kinase 1 (PLK1), a key regulator of mitosis, is overexpressed in many cancers and represents a validated anticancer target.[16][17][18][19]

Target Selection: Polo-like Kinase 1 (PLK1)

PLK1 features a well-defined ATP-binding pocket that is amenable to inhibition by small molecules. Several crystal structures of PLK1 in complex with inhibitors are available in the Protein Data Bank (PDB), such as PDB ID: 4J7B and 2RKU , providing an excellent basis for structure-based drug design.[20][21]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. We will use AutoDock Vina, a widely used and validated docking engine.

DockingWorkflow PDB 1. Obtain PLK1 Crystal Structure (e.g., PDB: 4J7B) PrepareReceptor 2. Prepare Receptor (Remove water, add polar hydrogens) PDB->PrepareReceptor GridBox 4. Define Binding Site (Grid box around co-crystallized ligand) PrepareReceptor->GridBox LigandPrep 3. Prepare Ligand (Generate 3D coordinates, assign charges) Docking 5. Run AutoDock Vina (Calculate binding affinity and poses) LigandPrep->Docking GridBox->Docking Analysis 6. Analyze Results (Identify key interactions, visualize best pose) Docking->Analysis

Caption: Workflow for molecular docking of the title compound into the PLK1 active site.

Protocol Steps:

  • Receptor Preparation: Download the crystal structure of PLK1 (e.g., PDB ID: 4J7B). Using molecular modeling software (e.g., AutoDockTools), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation: Generate the 3D structure of this compound. Optimize its geometry using a suitable force field or quantum mechanical method. Assign charges and define rotatable bonds, saving the final structure as a PDBQT file.

  • Grid Box Generation: Define the search space for the docking simulation. This is typically a cubic grid box centered on the active site, identified from the position of the co-crystallized inhibitor in the original PDB file.

  • Docking Execution: Run the AutoDock Vina simulation, providing the prepared receptor, ligand, and grid box configuration as input. Vina will calculate the binding affinity (in kcal/mol) and generate a series of binding poses.

  • Results Analysis: Analyze the output to identify the pose with the lowest binding energy. Visualize this pose within the PLK1 active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with active site residues.

Anticipated Interactions and SAR Insights

Based on known PLK1 inhibitors, it is anticipated that the tetrahydroquinoline scaffold will occupy the hydrophobic region of the ATP-binding pocket. The aldehyde oxygen may act as a hydrogen bond acceptor with residues in the hinge region of the kinase. Quantitative Structure-Activity Relationship (QSAR) models for quinoline derivatives often highlight the importance of steric and electrostatic fields, suggesting that the N-propyl group and C-6 aldehyde will significantly influence the binding affinity and selectivity.[22][23][24][25][26]

Conclusion and Future Directions

This guide has provided a multi-faceted technical overview of this compound. We have established a robust synthetic pathway, predicted its key physicochemical and spectroscopic properties, and outlined a computational strategy to evaluate its potential as a PLK1 inhibitor.

The true value of this molecule will be realized through experimental validation. The immediate next steps should involve the synthesis and full experimental characterization of the compound to confirm the predicted data. Subsequently, in vitro kinase assays are required to determine its actual inhibitory activity against PLK1 and a panel of other kinases to assess selectivity. The aldehyde functionality provides a prime site for the generation of a focused library of derivatives (e.g., oximes, hydrazones, or reductive amination products) to build a comprehensive Structure-Activity Relationship (SAR) profile. This integrated approach of synthesis, characterization, and computational modeling provides a powerful engine for the discovery of novel therapeutic agents.

References

  • 4J7B: Crystal structure of polo-like kinase 1. (2013, July 24). RCSB PDB. Retrieved January 16, 2026, from [Link]

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. (2011, December 1). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • 2RKU: Structure of PLK1 in complex with BI2536. (2008, February 5). RCSB PDB. Retrieved January 16, 2026, from [Link]

  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. (n.d.). Journal of Chemical, Biological and Medicinial Sciences. Retrieved January 16, 2026, from [Link]

  • PLK1 - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • 1Q4O: The structure of the polo box domain of human Plk1. (2003, November 11). RCSB PDB. Retrieved January 16, 2026, from [Link]

  • 8CRC: Structure of human Plk1 PBD in complex with Allopole-A. (2023, August 16). RCSB PDB. Retrieved January 16, 2026, from [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024, July 4). MDPI. Retrieved January 16, 2026, from [Link]

  • Structure-based discovery of new polo-like kinase 1 (PLK1) inhibitors as potential anticancer agents via docking-based comparative intermolecular contacts analysis (dbCICA). (2021, July). ResearchGate. Retrieved January 16, 2026, from [Link]

  • What are PLK1 inhibitors and how do they work?. (2024, June 21). Novoprolabs. Retrieved January 16, 2026, from [Link]

  • Comparative docking analysis of PLK1 Inhibitor placement into PLK1 ATP.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Polo-like kinases inhibitors. (2012). IRIS. Retrieved January 16, 2026, from [Link]

  • Plk1 kinase activity inhibitors. These compounds have been shown to.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vilsmeier Reaction - YouTube. (2021, August 17). YouTube. Retrieved January 16, 2026, from [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021, April 11). MDPI. Retrieved January 16, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022, June 1). Frontiers. Retrieved January 16, 2026, from [Link]

  • Prediction of Physicochemical Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Prediction of physicochemical properties. (2012). PubMed. Retrieved January 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed. Retrieved January 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • The Prediction of Physicochemical Properties | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr. Retrieved January 16, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • (PDF) Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2015, December 21). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines | ACS Omega. (2021, March 15). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. (n.d.). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines. (2021, March 15). Figshare. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel compound 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a deep and practical understanding of the molecule's structural characterization.

Introduction

This compound is a substituted tetrahydroquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[1] The precise characterization of this molecule is paramount for its potential applications. This guide will provide a detailed, predictive analysis of its spectral properties, drawing upon data from closely related analogs such as 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and the parent 1,2,3,4-tetrahydroquinoline scaffold.[2][3][4]

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound with the standard numbering convention for the quinoline ring system.

Figure 1: Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic, and aldehydic protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.75s1HH-11 (CHO)
~7.55d1HH-5
~7.48s1HH-7
~6.65d1HH-8
~3.35t2HH-2
~3.20t2HH-9
~2.80t2HH-4
~1.95m2HH-3
~1.65sextet2HH-10
~0.95t3HH-11' (CH₃)
Interpretation of the ¹H NMR Spectrum

The aldehydic proton (H-11) is expected to be the most deshielded, appearing as a singlet around 9.75 ppm. The aromatic protons will appear in the region of 6.65-7.55 ppm. The proton at the C-5 position, being ortho to the electron-withdrawing aldehyde group, will be the most downfield of the aromatic signals. The aliphatic protons of the tetrahydroquinoline ring system will show characteristic triplet and multiplet signals. The N-propyl group protons will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen.

G cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation: Dissolve ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. B Instrument Setup: Place the sample in the NMR spectrometer. Lock, tune, and shim the instrument. A->B C Data Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz). Typical parameters: 16-32 scans, 1-2 s relaxation delay. B->C D Data Processing: Fourier transform the FID. Phase and baseline correct the spectrum. Integrate the signals and reference to a standard (e.g., TMS). C->D

Figure 2: Workflow for ¹H NMR Data Acquisition

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The predicted spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~190.5C-11 (CHO)
~152.0C-8a
~131.5C-7
~130.0C-5
~128.5C-6
~124.0C-4a
~110.0C-8
~51.0C-9
~47.5C-2
~27.0C-4
~22.0C-3
~20.5C-10
~11.5C-11' (CH₃)
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around 190.5 ppm. The aromatic carbons will resonate in the 110-152 ppm region, with their specific shifts influenced by the substituents. The aliphatic carbons of the tetrahydroquinoline ring and the N-propyl group will appear in the upfield region of the spectrum. The chemical shifts of tetrahydroquinoline species are well-documented and provide a solid basis for these assignments.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data
m/zInterpretation
203[M]⁺ (Molecular Ion)
174[M - C₂H₅]⁺
146[M - C₄H₉]⁺
130[C₉H₈N]⁺
Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 203, corresponding to the molecular weight of the compound. A prominent fragment would likely result from the loss of an ethyl group from the N-propyl substituent, giving a peak at m/z 174. Further fragmentation could involve the loss of the entire N-propyl group or other characteristic cleavages of the tetrahydroquinoline ring.

M [M]⁺ m/z = 203 F1 [M - C₂H₅]⁺ m/z = 174 M->F1 - C₂H₅ F2 [M - C₄H₉]⁺ m/z = 146 M->F2 - C₄H₉

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group
~2960-2850Medium-StrongC-H (aliphatic) stretch
~2820, ~2720MediumC-H (aldehyde) stretch
~1685StrongC=O (aldehyde) stretch
~1600, ~1480MediumC=C (aromatic) stretch
~1350MediumC-N stretch
Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1685 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The characteristic C-H stretching bands of the aldehyde will appear as two medium intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretching vibrations will be observed in the 2960-2850 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1600-1480 cm⁻¹ range, and the C-N stretching vibration of the tertiary amine will be visible around 1350 cm⁻¹.

Conclusion

The comprehensive spectral analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, provides a robust framework for the structural elucidation of this compound. The detailed interpretations, grounded in established spectroscopic principles and data from analogous compounds, offer a high degree of confidence in the proposed assignments. This technical guide serves as a valuable resource for researchers working with this and related molecules, facilitating their identification, characterization, and further development.

References

  • ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. [Link]

  • Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Scholars Middle East Publishers. Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. [Link]

  • ACS Publications. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • PubMed. Progress in the Chemistry of Tetrahydroquinolines. [Link]

  • National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • Google Patents. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • Chem-Impex. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. [Link]

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

  • NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]

  • SciSpace. New 4-Spiroannulated Tetrahydroisoquinolines by a One-Pot Sequential Procedure. Isolation and Characterization of σ-Alkylpallad. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

  • PubChem. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. [Link]

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

  • ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

  • PubMed. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. [Link]

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

Sources

Guide to the Safe Handling and Risk Mitigation of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 876710-88-2). As specific safety and toxicological data for this compound are not extensively published, this guide synthesizes information from structurally related analogs—namely the 1,2,3,4-tetrahydroquinoline (THQ) core and aromatic aldehydes. The THQ scaffold is associated with potential toxicity, including carcinogenicity and mutagenicity, while aromatic aldehydes are often irritants.[1] Consequently, a cautious and rigorous approach is mandated. This guide outlines essential protocols covering engineering controls, personal protective equipment (PPE), emergency procedures, and waste disposal to ensure the safety of laboratory personnel and the environment.

Compound Profile and Structural Rationale for Hazard Assessment

This compound is a heterocyclic compound utilized as a building block in medicinal chemistry and organic synthesis.[2][3] Its chemical structure integrates two key functional motifs that dictate its reactivity and toxicological profile: the N-propylated tetrahydroquinoline ring and an aromatic carbaldehyde group.

  • The 1,2,3,4-Tetrahydroquinoline (THQ) Core: The parent THQ structure is a known hazardous substance.[4] The quinoline scaffold itself is linked to a complex toxicological profile, with some derivatives exhibiting genotoxic and carcinogenic properties.[1][5] The saturated portion of the ring system still presents hazards, including acute oral toxicity and the potential for causing severe skin and eye damage.[4]

  • The Aromatic Aldehyde Group: Aldehydes are reactive functional groups. Aromatic aldehydes can act as skin and eye irritants and may cause respiratory irritation.[6][7] While many are used safely in various industries, their inherent reactivity necessitates careful handling to avoid unwanted chemical reactions or biological interactions.[8][9]

Given the limited direct data, the safety protocols for this compound must be conservatively based on the combined hazards of these two structural components.

Compound Identification
IUPAC Name This compound
CAS Number 876710-88-2[10]
Molecular Formula C₁₃H₁₇NO[10]
Molecular Weight 203.29 g/mol [10]
Known Hazard Irritant[10]

Comprehensive Hazard Identification

Based on the analysis of analogous structures, a presumptive hazard classification for this compound is summarized below. This proactive classification forms the basis for all subsequent handling and safety protocols.

Hazard Class Anticipated GHS Classification Rationale and Authoritative Source Analogy
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed) The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as H301 (Toxic if swallowed).
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Both THQ and various aldehydes are known skin irritants (H315).[1][7][11]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) THQ is a known eye irritant (H319).[1][12] This is a common property of aromatic aldehydes as well.[6][11]
Carcinogenicity Category 1B or 2 (May cause cancer / Suspected of causing cancer) The parent quinoline structure is classified as a Category 1B carcinogen (H350).[1] The THQ derivative carries a similar warning.
Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects) Quinoline is classified as a Category 2 mutagen (H341).[1] This risk should be considered for its derivatives.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) A common hazard for aldehyde compounds (H335).[7]
Aquatic Hazard (Chronic) Category 3 (Harmful to aquatic life with long lasting effects) Based on the classification for 1,2,3,4-tetrahydroquinoline (H412).
Physical Hazards Combustible Liquid The parent THQ is a combustible liquid (H227). Aldehydes can also be flammable.[6][7]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, appropriate PPE, and standardized laboratory procedures is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the compound's presumed inhalation toxicity, potential carcinogenicity, and irritant properties.[1][7]

  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Adequate Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Proximity to Safety Equipment: Workstations must be located in close proximity to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

PPE selection is based on the compound's potential for skin and eye irritation, dermal absorption, and long-term health effects.[1][12]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of after handling the compound. Always use proper glove removal technique to avoid skin contact.[13]

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[12]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Contaminated clothing should be removed immediately and decontaminated before reuse.[4]

  • Respiratory Protection: While engineering controls should be sufficient, a risk assessment may indicate the need for respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) for specific non-routine operations, such as cleaning up a large spill.[13]

Laboratory Handling Workflow

This step-by-step protocol is designed as a self-validating system to minimize exposure at every stage of the experimental process.

  • Preparation:

    • Designate a specific area within the fume hood for the experiment.

    • Ensure all necessary glassware is clean, dry, and free of defects.

    • Assemble all required materials, including the compound, solvents, reagents, and waste containers, inside the fume hood before starting.

  • Weighing and Transfer:

    • Weigh the solid compound directly into the reaction vessel within the fume hood or on a balance located within an enclosure.

    • Use a spatula for transfers. Avoid creating dust or airborne particles.

    • If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

  • During the Reaction:

    • Keep the reaction vessel closed or covered to the extent possible.

    • Maintain a clean and organized workspace. Immediately clean up any minor drips or spills within the fume hood.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Experiment Workup and Cleanup:

    • Quench the reaction and perform extractions within the fume hood.

    • All contaminated materials (gloves, pipette tips, weighing paper) must be disposed of into a designated hazardous waste container.

    • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Scenario Action Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Minor Spill (Inside a fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.
Major Spill Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains. Do not attempt to clean up without appropriate training and respiratory protection.
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.

Storage, Reactivity, and Disposal

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Location: Keep in a locked storage area accessible only to authorized personnel.

  • Protection: Store away from heat, sparks, open flames, and other sources of ignition.[7] Protect from light and moisture.

Chemical Reactivity and Incompatibility

Understanding the compound's reactivity is key to preventing dangerous reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4] The aldehyde group can undergo various reactions, and the tertiary amine of the THQ ring can react with acids.

  • Hazardous Decomposition: Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Waste Disposal

All waste materials must be treated as hazardous.

  • Classification: The waste should be classified as toxic and potentially carcinogenic.

  • Procedure: Dispose of waste materials in sealed, properly labeled containers. Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

  • Regulations: All disposal must be conducted in strict accordance with federal, state, and local environmental regulations. Avoid release to the environment.

Visualization: Risk Assessment Workflow

Before any new experiment involving this compound, researchers must follow a structured risk assessment process.

RiskAssessmentWorkflow A 1. Identify Compound (this compound) B 2. Gather Safety Data (Search for specific MSDS, then analyze structural analogs: THQ & Aldehydes) A->B C 3. Assess Hazards - Toxicological (Acute, Chronic, Carcinogen?) - Physical (Combustible?) - Reactivity B->C D 4. Define Control Measures C->D E Engineering Controls (Fume Hood, Ventilation) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->F G Administrative Controls (SOPs, Training) D->G H 5. Develop Detailed Experimental Protocol (Include waste disposal & emergency plan) E->H F->H G->H I 6. Conduct Peer Review (Review by PI or Safety Officer) H->I J 7. Proceed with Experiment I->J Approved K Revise Protocol I->K Changes Required K->H

Caption: Logical workflow for risk assessment before handling the target compound.

References

  • Benchchem. (2025). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Galeano, E., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich.
  • Matrix Scientific. 1-Propyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.
  • Glesy, J. P., et al.
  • MDPI. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • Bunce, R. A., et al. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • Chemical Safety Facts. Aldehydes. Chemical Safety Facts.
  • Perfumer's Apprentice. (2021). SAFETY DATA SHEET for Aldehyde C-8. Perfumer's Apprentice.
  • ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.
  • NICNAS. (2015). Quinolines: Human health tier II assessment. Australian Department of Health.
  • Sigma-Aldrich. (2025).
  • University of Bath. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series.
  • MDPI. (2022).
  • The John D. Walsh Company. (2015). SAFETY DATA SHEET for XI ALDEHYDE. The John D. Walsh Company.
  • Covestro. SAFETY DATA SHEET for MULTRANOL 8120. Covestro Solution Center.
  • ChemicalBook. 179406-88-3(1-ISOPROPYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-CARBALDEHYDE) Product Description. ChemicalBook.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1,2,3,4-Tetrahydroisoquinoline. Fisher Scientific.
  • ACS Publications. (1954). SUBSTITUTED QUINOLINES1. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Aldehydes, n.o.s.. Sigma-Aldrich.
  • Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink.
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Organic-Chemistry.org.
  • PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
  • ChemicalBook. 1,2,3,4-Tetrahydroquinoline | 635-46-1. ChemicalBook.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 1,2,3,4-Tetrahydrocarbazole. Sigma-Aldrich.
  • Capot Chemical. MSDS of 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Capot Chemical.
  • Google Patents. The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Echemi.
  • The Good Scents Company. 1,2,3,4-tetrahydroquinoline, 635-46-1. The Good Scents Company.
  • J&K Scientific. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | 493-50-5. J&K Scientific.
  • ResearchGate. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • Chem-Impex. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Chem-Impex.
  • NIH. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

Sources

A Prospective Analysis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Technical Guide to a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The landscape of drug discovery is characterized by the continuous exploration of novel chemical entities. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3][4] This guide focuses on a specific, yet uncharacterized, derivative: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde . As of the date of this publication, no direct biological studies of this compound exist in the peer-reviewed literature. Therefore, this document serves as a prospective analysis and a technical roadmap for researchers. We will synthesize the known biological landscape of the THQ core, analyze the potential structure-activity relationships conferred by its unique substitutions, and provide a comprehensive, actionable research framework for its synthesis and biological characterization.

The 1,2,3,4-Tetrahydroquinoline Core: A Foundation of Diverse Bioactivity

The THQ moiety is a bicyclic heterocyclic system that is a recurring motif in bioactive molecules.[4] Its rigid, yet three-dimensional, structure allows for precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. Derivatives of the THQ core have demonstrated a remarkable spectrum of pharmacological effects, underscoring its significance in medicinal chemistry.

Biological Activity Examples of THQ Derivatives and Key Findings Supporting References
Anticancer Novel THQ derivatives induce ROS-mediated apoptosis in glioblastoma cells.[5][6] Morpholine-substituted THQs show promise as mTOR inhibitors for lung cancer.[5][6]
Neuroprotective 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrates neuroprotective properties in experimental Parkinson's disease by enhancing antioxidant systems and suppressing apoptosis.[7] THQ derivatives are being explored for their potential in treating Alzheimer's disease due to their neuroprotective, anti-inflammatory, and antioxidative properties.[8][7][8]
Anti-inflammatory THQ-derived Mannich bases have been evaluated for their potential to inhibit inflammatory mediators.[4] The core structure is common in compounds designed to target inflammatory pathways.[4][4]
Antioxidant Many THQ derivatives exhibit potent free radical scavenging activity, often evaluated using DPPH and ABTS assays.[1] The nitrogen atom and substitutions on the aromatic ring contribute significantly to this activity.[1][4]

Structural Analysis and Predicted Biological Profile

The biological activity of this compound will be dictated by the interplay of its three key structural features: the THQ core, the N1-propyl group, and the C6-carbaldehyde moiety.

  • N1-Propyl Group: Alkyl substitution on the nitrogen atom at position 1 is a common strategy in modulating the bioactivity of THQ scaffolds. This substitution can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and its pharmacokinetic profile. The propyl group may also provide steric hindrance or favorable hydrophobic interactions within a target protein's binding pocket. Structure-activity relationship (SAR) studies on related tetrahydroisoquinolines show that the nature of the N-substituent is critical for potency in various biological contexts.[9]

  • C6-Carbaldehyde Group: The introduction of an aldehyde (carbaldehyde) group at position 6 of the aromatic ring is particularly significant. This electron-withdrawing group can modulate the electronic properties of the entire ring system, potentially influencing its interaction with biological targets. Furthermore, the aldehyde itself is a reactive functional group. It can act as a hydrogen bond acceptor or participate in the formation of Schiff bases with amine residues (e.g., lysine) in proteins, potentially leading to covalent inhibition or anchoring the molecule within a binding site. This functionality opens up unique mechanistic possibilities not present in simpler alkyl- or alkoxy-substituted THQs.

Hypothesized Activities: Based on this structural analysis, this compound is a promising candidate for investigation in several key therapeutic areas:

  • Oncology: The presence of the THQ core, known for inducing apoptosis in cancer cells, combined with the reactive aldehyde, could lead to potent cytotoxic effects, possibly through novel mechanisms like covalent binding to key proteins in cancer signaling pathways (e.g., mTOR, caspases).[5][6]

  • Neuroprotection: The antioxidant potential of the THQ scaffold could be modulated by the electronic nature of the aldehyde. The overall structure may interact with targets relevant to neurodegenerative diseases like Parkinson's or Alzheimer's.[7][8]

  • Anti-inflammatory Disease: The ability of THQs to modulate inflammatory pathways could be enhanced by the C6-carbaldehyde group, which might interact with enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).[4]

A Proposed Research Program: From Synthesis to Biological Validation

To elucidate the true biological potential of this novel compound, a structured, multi-stage research program is necessary. This section provides the core protocols and logical flow for such an investigation.

Chemical Synthesis

The synthesis of N-alkylated THQs is well-established. A robust and efficient method involves a one-pot tandem reductive alkylation of the parent tetrahydroquinoline.[10]

Diagram: Proposed Synthetic Pathway

G A 6-Bromo-1,2,3,4-tetrahydroquinoline B 1-Propyl-6-bromo-1,2,3,4-tetrahydroquinoline A->B Reductive Amination reagent1 Propionaldehyde, NaBH(OAc)3 C This compound (Target Molecule) B->C Formylation reagent2 1. n-BuLi, -78°C 2. DMF

Caption: A potential two-step synthesis of the target compound.

Protocol 1: Synthesis of this compound

  • Step 1: N-Alkylation. To a solution of 6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM), add propionaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. Purify the crude product via column chromatography to yield 1-Propyl-6-bromo-1,2,3,4-tetrahydroquinoline.

  • Step 2: Formylation. Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere. Add n-butyllithium (n-BuLi) (1.1 eq) dropwise and stir for 1 hour at -78°C. Add N,N-dimethylformamide (DMF) (2.0 eq) and continue stirring at -78°C for 2 hours before allowing the mixture to warm to room temperature. Quench with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the resulting crude aldehyde by column chromatography to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Workflow

A tiered approach to biological screening is recommended to efficiently identify and characterize the compound's activities.

Diagram: Experimental Workflow for Biological Characterization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & MoA Studies (If Activity Detected) A Synthesized Compound B Antioxidant Assays (DPPH, ABTS) A->B C Cytotoxicity Screen (e.g., MTT on Cancer Cell Lines) A->C D Anti-inflammatory Assay (NO Inhibition) A->D F Cellular ROS Measurement B->F E Mechanism of Apoptosis (Caspase Assay, Western Blot) C->E G Target Engagement (e.g., mTOR Kinase Assay) C->G H Cytokine Profiling (ELISA) D->H

Caption: A tiered workflow for evaluating the compound's bioactivity.

Detailed Experimental Protocols

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay) [11]

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay) [12][13]

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify NO concentration. Dexamethasone can be used as a positive control.

Protocol 4: mTOR Kinase Inhibition Assay [14][15]

  • This assay measures the ability of the compound to inhibit the phosphorylation of a downstream target of mTOR, such as p70S6K.

  • Use a commercially available mTOR kinase assay kit (e.g., from Millipore or R&D Systems).

  • The assay is typically performed in a 96-well plate format and involves incubating recombinant active mTOR with its substrate (inactive p70S6K), ATP, and various concentrations of the test compound.

  • The reaction is stopped, and the amount of phosphorylated substrate is detected, often using a phospho-specific antibody in an ELISA-like format.

  • Wortmannin or other known mTOR inhibitors are used as positive controls.[15]

  • Quantify the inhibition and determine the IC50 value.

Diagram: Hypothetical mTOR Signaling Pathway Inhibition

G GrowthFactors GrowthFactors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Raptor) Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 THQ_Compound 1-Propyl-THQ-6-carbaldehyde THQ_Compound->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Potential inhibition point in the mTOR signaling cascade.

Concluding Remarks and Future Directions

While the biological activity of this compound remains to be experimentally determined, this guide provides a robust, scientifically-grounded framework for its investigation. The known bioactivities of the tetrahydroquinoline scaffold strongly suggest that this novel derivative is a meritorious candidate for screening, particularly in the fields of oncology, neurodegenerative disease, and inflammation. The unique presence of the N1-propyl and C6-carbaldehyde substituents offers the potential for novel structure-activity relationships and mechanisms of action. The successful execution of the proposed research program will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable knowledge to the broader understanding of the versatile 1,2,3,4-tetrahydroquinoline chemical space.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be compiled here upon the completion of the full research program. The in-text citations provided serve as placeholders for this final, consolidated list.

Sources

A Technical Guide to the Identification and Validation of Therapeutic Targets for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents hinges on the crucial first step of identifying and validating their molecular targets. This guide addresses the novel chemical entity, 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (henceforth designated P-THQ-C), for which no public data currently exists. In lieu of a retrospective analysis, this document provides a prospective, scientifically rigorous framework for drug development professionals. It outlines a comprehensive, multi-stage workflow, from initial hypothesis generation based on structural bioinformatics to detailed, field-proven experimental protocols for target validation. By deconstructing the molecule into its core pharmacophores—the privileged tetrahydroquinoline scaffold and the reactive carbaldehyde moiety—we generate plausible hypotheses for target classes, including cholinesterases, monoamine oxidases, and sigma receptors. This guide serves as a practical roadmap for researchers, detailing the causality behind experimental choices and providing self-validating protocols to navigate the complex process of target deconvolution for a new chemical entity.

Introduction and Rationale

The compound this compound (P-THQ-C) represents a novel chemical space. Its therapeutic potential is unknown, necessitating a systematic and logical approach to uncover its mechanism of action. The foundation of this endeavor lies in a robust target identification and validation cascade. An incorrect or poorly validated target can lead to significant expenditure of resources on a candidate destined for late-stage failure.

This guide is structured to lead a research team from hypothesis to confirmation, emphasizing scientific integrity and experimental rigor at each stage. We will leverage established knowledge of P-THQ-C's constituent chemical motifs to build a logical framework for target discovery.

Structural and Cheminformatic Analysis of P-THQ-C

A molecule's structure is the primary determinant of its biological activity. P-THQ-C can be dissected into three key components:

  • The Tetrahydroquinoline (THQ) Scaffold: The THQ core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple, distinct biological targets.[1][2][3] THQ derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][5] This scaffold's prevalence in clinically relevant molecules makes it a strong starting point for hypothesizing target classes.[6][7]

  • The 6-Carbaldehyde Moiety: Aromatic aldehydes are versatile intermediates in drug synthesis and can be pharmacologically active themselves.[8][9] The aldehyde group is an electrophilic "warhead" that can form reversible covalent bonds (specifically, a thiohemiacetal or a Schiff base) with nucleophilic residues like cysteine or lysine within a protein's binding pocket.[10][11] This potential for covalent interaction can lead to high-affinity binding and prolonged target engagement. Voxelotor, an FDA-approved drug for sickle cell disease, utilizes an aldehyde to reversibly bind to hemoglobin.[10]

  • The 1-Propyl Group: This N-alkyl substituent influences the molecule's physicochemical properties, such as lipophilicity and steric profile. It will modulate how the molecule fits into a binding pocket and its ability to cross cellular membranes.

Based on this analysis, we can formulate initial hypotheses about the types of proteins P-THQ-C is likely to interact with.

Hypothesis Generation: Plausible Therapeutic Target Classes

The structural features of P-THQ-C suggest several high-probability target classes implicated in a range of pathologies.

Target Hypothesis 1: Acetylcholinesterase (AChE)
  • Rationale: The THQ scaffold is a core component of numerous known acetylcholinesterase inhibitors (AChEIs).[4][12] AChEIs are a cornerstone of symptomatic treatment for Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine.[13] The structural similarity of the THQ core to existing AChEIs makes this enzyme a primary candidate target.[14][15]

  • Therapeutic Area: Alzheimer's Disease, Myasthenia Gravis, Glaucoma.[16]

Target Hypothesis 2: Monoamine Oxidases (MAO-A and MAO-B)
  • Rationale: MAOs are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters (e.g., serotonin, dopamine). Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[17][18] The THQ scaffold bears structural resemblance to known MAO inhibitors, making this enzyme family a compelling area of investigation.

  • Therapeutic Area: Major Depressive Disorder, Parkinson's Disease.

Target Hypothesis 3: Sigma Receptors (σ1 and σ2)
  • Rationale: Sigma receptors are intracellular chaperone proteins implicated in neuroscience and oncology.[19][20] The structurally similar tetrahydroisoquinoline (THIQ) scaffold is a versatile platform for designing potent sigma receptor ligands.[19][21] Given the structural relationship between THQ and THIQ, it is plausible that P-THQ-C could bind to these receptors.

  • Therapeutic Area: Neurodegenerative Diseases, Psychiatric Disorders, Cancer.[22]

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methods, is essential for robust target identification. The following workflow provides a logical progression from broad screening to definitive validation.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Development a Structural Analysis of P-THQ-C b Hypothesis Generation (AChE, MAO, Sigma Receptors) a->b c In Silico Docking (Virtual Screening) b->c d In Vitro Biochemical Assays (Enzyme Inhibition / Binding) c->d e Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) d->e Prioritized Hit(s) f Phenotypic / Functional Assays (e.g., Neurotransmitter Levels) e->f g Lead Optimization f->g Validated Target h In Vivo Efficacy Studies g->h

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Methodologies

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow.

Phase 1, Step 1: In Vitro Biochemical Screening

Causality: The first experimental step is to determine if P-THQ-C directly interacts with the hypothesized protein targets in a purified, cell-free system. This confirms biochemical potency (e.g., IC50) and provides the basis for all subsequent cellular assays.

This protocol is based on the Ellman method, a colorimetric assay that measures the activity of AChE.[16]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Enzyme: Human recombinant AChE, diluted in Assay Buffer to a working concentration of 0.8 U/mL.

    • Substrate: 10 mM Acetylthiocholine iodide (ATChI) in deionized water (prepare fresh).[16]

    • Ellman's Reagent: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.[16]

    • Test Compound (P-THQ-C): Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤1%.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the P-THQ-C dilutions to the test wells.

    • Add 25 µL of Assay Buffer (with equivalent DMSO%) to the "no inhibition" control wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells.[16]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 15 minutes.[16]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100.

    • Plot % Inhibition vs. Log[P-THQ-C] and fit the curve using non-linear regression to determine the IC50 value.

This protocol utilizes a commercially available bioluminescent assay for a high-sensitivity readout.[23]

  • Reagent Preparation (using a kit like MAO-Glo™):

    • Enzyme Source: Human recombinant MAO-A or MAO-B microsomes.[23]

    • MAO Substrate: Luciferin derivative provided in the kit.

    • Luciferin Detection Reagent: Reconstitute as per the manufacturer's instructions.[23]

    • Test Compound (P-THQ-C): Prepare serial dilutions as described in 4.1.1.

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[17]

  • Assay Procedure:

    • In a white, opaque 96-well plate, add MAO-A or MAO-B enzyme and the test compound dilutions.

    • Add the MAO substrate to all wells to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add an equal volume of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-generating reaction.[23]

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate % Inhibition relative to no-inhibitor controls.

    • Determine IC50 values as described in 4.1.1.

This protocol measures the ability of P-THQ-C to displace a known radioligand from the receptors.[24][25]

  • Reagent Preparation:

    • Membrane Preparation: Use guinea pig liver membranes for σ1 or rat liver membranes for σ2, which express high levels of the respective receptors.[26]

    • Radioligand: [³H]-(+)-pentazocine for σ1; [³H]-DTG for σ2.[24]

    • Masking Agent (for σ2 assay): (+)-pentazocine (non-radioactive) to block [³H]-DTG binding to σ1 sites.[27]

    • Test Compound (P-THQ-C): Prepare serial dilutions.

  • Assay Procedure:

    • For σ1: Incubate membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of P-THQ-C.

    • For σ2: Incubate membrane homogenate, [³H]-DTG (e.g., 10 nM), the σ1 masking agent (+)-pentazocine, and varying concentrations of P-THQ-C.[27]

    • Incubate at room temperature for 120-180 minutes.[28]

    • Rapidly filter the reactions through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding vs. Log[P-THQ-C].

    • Calculate the IC50 value and then convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 2, Step 1: Cellular Target Engagement

Causality: A compound can be potent in a biochemical assay but fail to engage its target in a live cell due to poor permeability, rapid efflux, or metabolic degradation. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct drug-target interaction within an unperturbed cellular environment.[29][30][31]

G cluster_0 Step 1: Treat Cells cluster_1 Step 2: Apply Heat Challenge cluster_2 Step 3: Lyse & Separate cluster_3 Step 4: Quantify Target a Plate cells (e.g., SH-SY5Y) b Add P-THQ-C or Vehicle (DMSO) a->b c Heat cell aliquots to a range of temperatures (e.g., 40°C to 65°C) b->c d Lyse cells (freeze-thaw) c->d e Centrifuge to pellet precipitated proteins d->e f Collect soluble fraction (supernatant) e->f g Analyze soluble protein by Western Blot or other means f->g h Plot % Soluble Protein vs. Temp g->h

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol confirms that P-THQ-C binds to and stabilizes its target protein inside intact cells.[32]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells for neurological targets) to ~80% confluency.

    • Treat cells with a high concentration of P-THQ-C (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C).

    • Cool immediately on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[33]

    • Carefully collect the supernatant, which contains the soluble, stable protein fraction.

  • Detection and Analysis:

    • Quantify the amount of the target protein (e.g., AChE or MAO-A) remaining in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

    • For each treatment condition (vehicle vs. P-THQ-C), plot the relative amount of soluble protein against the temperature.

    • A shift of the melting curve to the right for the P-THQ-C-treated sample indicates target stabilization and confirms cellular engagement.[33]

Phase 2, Step 2: Downstream Functional Assays

Causality: After confirming target engagement, it is crucial to demonstrate that this binding event translates into a functional cellular response. This links the molecular interaction to a relevant biological outcome.

G compound P-THQ-C mao MAO-A compound->mao Inhibits aldehyde Inactive Aldehyde mao->aldehyde Metabolizes neurotrans Dopamine / Serotonin neurotrans->mao receptor Postsynaptic Receptors neurotrans->receptor Activates signal Downstream Signaling receptor->signal

Caption: Hypothetical pathway of MAO-A inhibition by P-THQ-C.

If MAO-A is validated as a target, this assay will determine if P-THQ-C can functionally increase neurotransmitter levels in cells.

  • Cell Culture: Use SH-SY5Y cells, which endogenously express MAO-A and can synthesize and metabolize dopamine and serotonin.

  • Treatment: Treat cells with varying concentrations of P-THQ-C for a defined period (e.g., 24 hours). Include a known MAO-A inhibitor (Clorgyline) as a positive control.

  • Sample Preparation: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing antioxidants (e.g., perchloric acid) to preserve the monoamines.

  • Quantification: Analyze the levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in the cell lysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or LC-MS/MS.

  • Data Analysis: A dose-dependent increase in dopamine and/or serotonin levels, coupled with a decrease in their respective metabolites, would provide strong functional validation of MAO-A inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Screening Results for P-THQ-C

Target Assay Type Potency (IC50 / Ki)
AChE Enzyme Inhibition 750 nM
MAO-A Enzyme Inhibition 85 nM
MAO-B Enzyme Inhibition 2.3 µM
Sigma-1 (σ1) Binding Affinity 450 nM

| Sigma-2 (σ2) | Binding Affinity | > 10 µM |

Interpretation: The hypothetical data in Table 1 would prioritize MAO-A as the primary target for further validation due to its significantly higher potency compared to other targets. The >25-fold selectivity for MAO-A over MAO-B would be a highly desirable feature for a therapeutic candidate.

Conclusion and Future Directions

This guide presents a comprehensive, hypothesis-driven strategy for the deconvolution of therapeutic targets for the novel compound this compound. By systematically progressing from in silico and biochemical screening to robust cellular validation assays like CETSA and functional readouts, researchers can build a compelling case for a specific mechanism of action. The successful validation of a target, such as MAO-A, would pave the way for lead optimization, in-depth structure-activity relationship (SAR) studies, and eventual in vivo efficacy testing in relevant disease models. This rigorous, evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the challenging field of drug discovery.

References

  • Gutiérrez, M., Arévalo, B., Valdes, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. Available at: [Link]

  • Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. R Discovery. Available at: [Link]

  • Valdes, F., et al. (2016). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. OUCI. Available at: [Link]

  • Wiese, M., et al. (2018). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. PMC - NIH. Available at: [Link]

  • Various Authors. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Atypon. Available at: [Link]

  • Xu, D., et al. (2019). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. Available at: [Link]

  • Chan, P. H., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. HKUST Research Portal. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Khan, I., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. Available at: [Link]

  • Salas, C. O., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI. Available at: [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis and Docking Studies of a Novel Tetrahydroquinazoline Derivative as Promising Scaffold for Acetylcholine Esterase In. BUE Scholar. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Weyler, W., & Salach, J. I. (2001). Monoamine oxidase assays. PubMed. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Zhao, Z., & Wang, L. (2023). An update on the discovery and development of reversible covalent inhibitors. PMC - NIH. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. Available at: [Link]

  • Singh, A., & Sharma, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink. Available at: [Link]

  • Patel, A. K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. Available at: [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit. Elabscience. Available at: [Link]

  • Patel, A. K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • CETSA. (n.d.). CETSA. cetsa.com. Available at: [Link]

  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Patel, A. K., et al. (2025). Strategic design of tetrahydroquinoline analogs, green circle... ResearchGate. Available at: [Link]

  • Abdulmalik, O., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. ACS Publications. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Vasconcelos, H. W., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC - NIH. Available at: [Link]

  • Various Authors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

  • Kumar, R., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]

  • Kumar, A., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC - NIH. Available at: [Link]

  • Tu, Y., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • The Penguin Prof. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]

  • Kassiou, M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PubMed Central. Available at: [Link]

  • Abate, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its prevalence in pharmacologically active agents underscores its importance as a versatile building block in drug discovery and development. This guide focuses on a specific derivative, 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, providing a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers in the field. The introduction of a propyl group at the N-1 position and a carbaldehyde at the C-6 position offers unique opportunities for further molecular elaboration and exploration of its bioactivity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 876710-88-2[2][3]
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Physical Form Liquid
Purity 95%
Storage Temperature -20°C
InChI Key BLVSBKBIMXVVOY-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 1-Propyl-1,2,3,4-tetrahydroquinoline, followed by a formylation reaction.

Part 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline

The N-propylation of 1,2,3,4-tetrahydroquinoline is a crucial first step. This can be achieved through several methods, with direct alkylation using a propyl halide being a common approach.

Reaction Scheme:

Caption: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: N-Alkylation of 1,2,3,4-tetrahydroquinoline

This protocol is a general guideline for the N-alkylation of tetrahydroquinolines and may require optimization for this specific transformation.

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 2.0 eq.), to the solution. The base scavenges the hydrobromic acid generated during the reaction.

  • Addition of Alkylating Agent: Add propyl bromide (1.1 eq.) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the mixture to a suitable temperature, typically between 60-80 °C, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Propyl-1,2,3,4-tetrahydroquinoline.

Part 2: Vilsmeier-Haack Formylation of 1-Propyl-1,2,3,4-tetrahydroquinoline

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings, such as the N-alkylated tetrahydroquinoline.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6]

Reaction Mechanism Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Substrate 1-Propyl-1,2,3,4- tetrahydroquinoline Iminium Iminium Salt Intermediate Substrate->Iminium + Vilsmeier Reagent Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Product 1-Propyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Formylation of 1-Propyl-1,2,3,4-tetrahydroquinoline

The following is a generalized procedure for the Vilsmeier-Haack formylation and should be adapted and optimized for the specific substrate.[4][7]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Cool the freshly prepared Vilsmeier reagent in an ice bath and add a solution of 1-Propyl-1,2,3,4-tetrahydroquinoline in DMF dropwise.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture, typically on a steam bath, for several hours.[7] The reaction progress should be monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.[7] Neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium carbonate.[4][7]

  • Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration and wash it thoroughly with water. If the product is an oil, extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Dry the crude product or the combined organic extracts over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the residue by column chromatography on silica gel to obtain the pure this compound.[4]

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the tetrahydroquinoline moiety. The presence of the aldehyde group will influence the chemical shifts, with the protons ortho and para to it being deshielded.

  • Aldehyde Proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).

  • Propyl Group Protons: A triplet for the methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the nitrogen (NCH₂), typically in the upfield region.

  • Tetrahydroquinoline Ring Protons: Multiplets corresponding to the methylene protons at positions C2, C3, and C4 of the tetrahydroquinoline ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm) corresponding to the aldehyde carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

  • Propyl Group Carbons: Signals in the aliphatic region for the three carbons of the propyl group.

  • Tetrahydroquinoline Ring Carbons: Signals corresponding to the aliphatic carbons of the tetrahydroquinoline ring.

Expected IR Spectral Features:

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aromatic aldehyde carbonyl group.

  • C-H Stretch (Aldehyde): A pair of weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (203.28 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns for N-alkylated tetrahydroquinolines, including loss of the propyl group and other fragments.

Potential Applications in Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1] Derivatives have shown promise in various therapeutic areas, and the functional groups present in this compound make it an attractive starting point for further chemical modifications.

The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains, potentially leading to compounds with novel biological activities.

  • Wittig Reaction: To form carbon-carbon double bonds, allowing for the extension of the molecular framework.

  • Oxidation: To form the corresponding carboxylic acid, which can then be converted to esters, amides, and other derivatives.

  • Condensation Reactions: To synthesize more complex heterocyclic systems.

Given the broad spectrum of activities associated with tetrahydroquinoline derivatives, this compound and its subsequent derivatives could be investigated for a range of potential applications, including but not limited to:

  • Anticancer Agents

  • Antimicrobial Agents

  • Antiviral Agents

  • Cardiovascular Agents

  • Central Nervous System (CNS) active agents

The exploration of this molecule and its derivatives could lead to the discovery of novel therapeutic leads with improved efficacy and safety profiles.

Conclusion

This technical guide provides a foundational understanding of this compound, from its rational synthesis to its potential as a key intermediate in drug discovery. The synthetic protocols outlined, based on established methodologies for N-alkylation and Vilsmeier-Haack formylation, offer a practical starting point for its preparation. While specific characterization data remains to be published, the expected spectroscopic features provide a basis for its identification. The versatility of the aldehyde functional group, coupled with the proven pharmacological importance of the tetrahydroquinoline scaffold, positions this compound as a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutic agents.

References

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of tetrahydroquinolines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • S. K. S. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

Sources

A Technical Guide to the Discovery and History of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a foundational "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] This guide provides a technical exploration of the historical journey of tetrahydroquinoline derivatives, from their conceptual beginnings rooted in 19th-century coal tar chemistry to their establishment as a vital pharmacophore. We will examine the pioneering synthetic methodologies that first made this scaffold accessible, chronicle the discovery of its therapeutic potential, and trace the evolution of analytical techniques that enabled its characterization. This document is structured to provide not just a historical account, but a causal explanation of the scientific advancements that have made tetrahydroquinolines a cornerstone of modern drug development.[1][3]

Introduction: The Genesis of the Tetrahydroquinoline Scaffold

The story of tetrahydroquinolines begins with their aromatic precursor, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's discovery was a product of the burgeoning field of organic chemistry.[1] However, the initial focus was on the aromatic system itself. The conceptual leap to the partially saturated 1,2,3,4-tetrahydroquinoline derivative represented a critical step towards creating three-dimensional structures with greater conformational flexibility—a key attribute for interaction with biological targets.

The primary impetus for accessing the tetrahydroquinoline core was twofold:

  • Academic Exploration: Early organic chemists were driven to understand the fundamental reactivity of heterocyclic systems. The selective reduction of one of the quinoline rings (the pyridine ring) was a significant chemical challenge and a subject of intense study.

  • Medicinal Chemistry Analogs: The profound biological activity of quinine, a quinoline alkaloid from cinchona bark used to treat malaria for centuries, spurred chemists to create synthetic analogs.[4] Saturation of the quinoline ring offered a route to novel structures with potentially different pharmacological profiles.

Pioneering Syntheses: Forging the Tetrahydroquinoline Core

Initial access to tetrahydroquinolines was primarily achieved through a two-step process: first, the synthesis of a substituted quinoline, followed by the reduction of the pyridine ring. This indirect approach dominated early efforts due to the robustness of established quinoline syntheses.

Indirect Routes via Quinoline Synthesis and Subsequent Reduction

Several classical named reactions provided the essential quinoline precursors:

  • The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[5][6] While famously vigorous and often exothermic, the Skraup synthesis was a powerful tool for creating the fundamental quinoline ring system from simple starting materials.[5]

  • The Doebner-von Miller Reaction (1881): This variation reacts an aniline with an α,β-unsaturated carbonyl compound.[7][8] It offered greater flexibility for introducing substituents onto the quinoline core, expanding the scope of accessible derivatives.[7][9]

  • The Combes Synthesis (1888): In this method, an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[10][11][12]

Once the aromatic quinoline was formed, the critical step was the selective reduction of the nitrogen-containing ring. Early methods relied on chemical reductants, but the advent of catalytic hydrogenation was a transformative development. Using catalysts like platinum, palladium, or nickel under hydrogen pressure, chemists could achieve a more controlled, efficient, and selective reduction to 1,2,3,4-tetrahydroquinoline.[10][13][14] This process remains a cornerstone of tetrahydroquinoline synthesis today.[15][16]

Table 1: Pioneering Quinoline Syntheses as Precursors to Tetrahydroquinolines
Synthesis NameYear DiscoveredKey ReactantsSignificance
Skraup Synthesis 1880Aniline, Glycerol, H₂SO₄, Oxidizing AgentA robust, fundamental method for creating the core quinoline ring.[6]
Doebner-von Miller 1881Aniline, α,β-Unsaturated CarbonylAllowed for the synthesis of substituted quinolines, expanding structural diversity.[7][8]
Combes Synthesis 1888Aniline, β-DiketoneProvided a reliable route to 2,4-disubstituted quinolines.[11][12]

Early Biological Discoveries: The Dawn of a Pharmacophore

The validation of tetrahydroquinolines as a privileged scaffold in medicine came with the development of the first synthetic antimalarial drugs. The goal was to find alternatives to quinine that were more effective, less toxic, and synthetically accessible.

This search led to the synthesis of Pamaquine in 1924 by German chemists Schulemann, Schoenhoeffer, and Wingler.[17][18] Pamaquine, an 8-aminoquinoline derivative, was the second synthetic antimalarial drug discovered (after methylene blue) and demonstrated clear efficacy against malaria in human trials in 1926.[17][19]

Although Pamaquine was eventually superseded by less toxic and more effective drugs like its close relative Primaquine, its discovery was a landmark event.[17][18] It provided definitive proof-of-concept that synthetic organic chemistry could be systematically applied to create novel drugs to combat infectious diseases.[17] The success of Pamaquine validated the pursuit of antimicrobial chemotherapy and demonstrated that the quinoline (and by extension, the tetrahydroquinoline) core was a viable starting point for drug design.[17] This early victory helped lay the foundation for the modern pharmaceutical research industry.[17]

Evolution of Analytical and Characterization Techniques

The ability to synthesize novel tetrahydroquinoline derivatives was paralleled by the development of methods to characterize them.

  • Early Methods (Late 19th - Early 20th Century): In the era of the first syntheses, characterization relied on physical properties. Chemists used melting point, boiling point, and elemental analysis (determining the percentage composition of carbon, hydrogen, and nitrogen) to identify and confirm the structure of their compounds. These methods were laborious and provided indirect structural evidence.

  • The Spectroscopic Revolution (Mid-20th Century Onwards): The introduction of spectroscopic techniques revolutionized structural elucidation.

    • Infrared (IR) Spectroscopy allowed chemists to identify key functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy provided information about the electronic system, clearly distinguishing the aromatic quinoline from the saturated tetrahydroquinoline.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) was the most transformative tool, allowing for the precise mapping of the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.[20]

    • Mass Spectrometry (MS) enabled the accurate determination of the molecular weight and provided fragmentation patterns that served as a structural fingerprint.[20][21]

Today, techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for analyzing complex reaction mixtures and purifying tetrahydroquinoline derivatives.[21]

Key Experimental Protocols: A Historical Perspective

To understand the practical challenges and innovations, it is instructive to examine a representative experimental workflow. The two-step synthesis of the parent 1,2,3,4-tetrahydroquinoline from aniline is a classic example.

Diagram 1: Historical Two-Step Synthesis Workflow

G cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: Reduction Aniline Aniline + Glycerol + H₂SO₄ Skraup Skraup Reaction (Vigorous Heating) Aniline->Skraup Quinoline Quinoline Skraup->Quinoline Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂ pressure) Quinoline->Hydrogenation THQ 1,2,3,4-Tetrahydroquinoline Hydrogenation->THQ

Caption: High-level workflow for the historical synthesis of tetrahydroquinoline.

Protocol 1: Catalytic Hydrogenation of Quinoline

This protocol is a generalized representation of a standard catalytic hydrogenation, a pivotal technique in the history of tetrahydroquinoline synthesis.

Objective: To reduce the pyridine ring of quinoline to yield 1,2,3,4-tetrahydroquinoline.

Materials:

  • Quinoline (purified)

  • Palladium on carbon (Pd/C, 5-10% w/w) catalyst

  • Solvent (e.g., Methanol or Acetic Acid)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: Ensure the pressure vessel of the hydrogenation apparatus is clean and dry.

  • Charging the Vessel: To the vessel, add the quinoline and the solvent. Then, carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, as the dry catalyst can be pyrophoric.

  • Sealing and Purging: Seal the apparatus securely. Purge the system several times with nitrogen to remove all oxygen, then purge with hydrogen gas.

  • Pressurization and Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 30-60 psi).[22] Begin stirring and, if necessary, heat the reaction to the target temperature (e.g., 20-70°C).[22][23]

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen, observed as a drop in pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to carefully remove the palladium catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude tetrahydroquinoline, which can be further purified by distillation or chromatography.

Conclusion: Legacy and Future Directions

The journey of tetrahydroquinoline derivatives from a coal tar byproduct to a privileged medicinal scaffold is a testament to over a century of chemical innovation. The pioneering syntheses of Skraup, Doebner, and Combes provided the initial entries into this class of compounds, while the development of catalytic hydrogenation made their saturated forms readily accessible. Early discoveries in antimalarial research, such as Pamaquine, cemented the therapeutic potential of the tetrahydroquinoline core, inspiring generations of medicinal chemists.[17][18]

Today, the tetrahydroquinoline motif is found in a vast range of bioactive agents, including anticancer, antibacterial, and CNS-active drugs.[3][24][25] Modern synthetic methods continue to evolve, focusing on more efficient, atom-economical, and stereoselective routes.[13][26][27] The rich history of this scaffold serves as a foundation and inspiration for future drug discovery efforts, demonstrating how fundamental chemical exploration can lead to profound advances in human health.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline.

  • Pamaquine . Wikipedia.

  • A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline . Benchchem.

  • The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development . Benchchem.

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst . National Institutes of Health (NIH).

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity . PubMed.

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst . Thieme Connect.

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis . National Institutes of Health (NIH).

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity . Taylor & Francis Online.

  • Drug Discovery and Development - Malaria . National Institutes of Health (NIH) Bookshelf.

  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents . PubMed.

  • THE CATALYTIC HYDROGENATION OF QUINOLINE . Georgia Institute of Technology SMARTech.

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst . Royal Society of Chemistry.

  • Doebner–Miller reaction . Wikipedia.

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals . Benchchem.

  • Skraup reaction . Wikipedia.

  • The Skraup Synthesis of Quinolines . ResearchGate.

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity . ResearchGate.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series.

  • Recent Advances in Metal-Free Quinoline Synthesis . National Institutes of Health (NIH).

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation . ResearchGate.

  • Analysis of heterocyclic aromatic amines . PubMed.

  • Tetrahydroquinoline . Wikipedia.

  • Combes quinoline synthesis . Wikipedia.

  • Doebner-Miller Reaction . SynArchive.

  • Progress in the Chemistry of Tetrahydroquinolines . ACS Publications.

  • Combes Quinoline Synthesis PDF . Scribd.

  • History and Development of Medicinal Chemistry . Pharmaguideline.

  • The synthesis of tetrahydroquinoline via different methods . ResearchGate.

  • Tetrahydroquinoline synthesis . Organic Chemistry Portal.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . National Institutes of Health (NIH).

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst . ACS Publications.

  • Method for synthesizing 5,6,7,8-tetrahydroquinoline . Google Patents.

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis . Benchchem.

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry . YouTube.

  • History of antimalarial drugs . Medicines for Malaria Venture.

  • Pamaquine: Structure and Antimalarial Uses . Scribd.

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds . MDPI.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Royal Society of Chemistry.

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents . PubMed.

  • 1,2,3,4-Tetrahydroquinoline . PubChem.

  • History, Classification and Biological activity of Heterocyclic Compounds . ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive, field-proven guide for the multi-step synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step protocols.

Introduction: Strategic Overview of the Synthesis

The synthesis of this compound is a multi-stage process that requires careful control over reaction conditions to achieve high yields and purity. The overall synthetic strategy involves a four-step sequence:

  • N-Alkylation: Synthesis of the precursor N-propylaniline from aniline.

  • Cyclization: Construction of the quinoline core via the Skraup-Doebner-von Miller reaction.

  • Reduction: Selective hydrogenation of the quinoline ring to yield 1-propyl-1,2,3,4-tetrahydroquinoline.

  • Formylation: Introduction of the carbaldehyde group at the C6 position using the Vilsmeier-Haack reaction.

This guide will elaborate on each of these steps, providing not just the "how" but also the critical "why" behind each procedural choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Visualizing the Synthetic Pathway

The following diagram outlines the complete synthetic workflow from aniline to the final target molecule.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Skraup-Doebner-von Miller Cyclization cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Vilsmeier-Haack Formylation Aniline Aniline NPropylaniline N-Propylaniline Aniline->NPropylaniline  + Propionaldehyde  NaBH(OAc)3 Propionaldehyde Propionaldehyde Quinoline 1-Propylquinoline NPropylaniline->Quinoline  + Acrolein  H2SO4, Oxidant Acrolein Acrolein Tetrahydroquinoline 1-Propyl-1,2,3,4-tetrahydroquinoline Quinoline->Tetrahydroquinoline  H2, Pd/C FinalProduct This compound Tetrahydroquinoline->FinalProduct  1. DMF, POCl3  2. H2O Workup VilsmeierReagent Vilsmeier Reagent (DMF/POCl3)

Caption: Overall synthetic workflow.

Part 1: Synthesis of N-Propylaniline

The initial step involves the synthesis of N-propylaniline, the foundational building block for the subsequent cyclization. While direct alkylation with a propyl halide is an option, a more controlled and higher-yielding approach is reductive amination.

Reaction Scheme:

G Aniline Aniline Imine Intermediate Imine Aniline->Imine + Propionaldehyde Propionaldehyde Propionaldehyde->Imine NPropylaniline N-Propylaniline Imine->NPropylaniline [H]

Caption: Reductive amination for N-propylaniline synthesis.

Expertise & Experience: Why Reductive Amination?

Direct alkylation of aniline with propyl halides can lead to over-alkylation, yielding dipropylaniline as a significant byproduct.[1] Reductive amination, conversely, offers superior control. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. This method is generally cleaner and provides higher yields of the desired mono-alkylated product.

Experimental Protocol: Reductive Amination

Materials:

  • Aniline

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of aniline (1.0 equiv.) in dichloromethane (DCM), add propionaldehyde (1.2 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude N-propylaniline.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain pure N-propylaniline.

Characterization: The structure of N-propylaniline can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Skraup-Doebner-von Miller Quinoline Synthesis

This classic reaction constructs the quinoline ring system by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3][4]

Reaction Scheme:

G NPropylaniline N-Propylaniline Dihydroquinoline Intermediate Dihydroquinoline NPropylaniline->Dihydroquinoline + Acrolein Acrolein Acrolein->Dihydroquinoline 1,4-addition Propylquinoline 1-Propylquinoline Dihydroquinoline->Propylquinoline Oxidation

Caption: Skraup-Doebner-von Miller reaction.

Mechanistic Insight: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. An oxidizing agent, often nitrobenzene or the α,β-unsaturated carbonyl itself, is required for the final aromatization step to form the quinoline ring.[5][6]

Experimental Protocol: Synthesis of 1-Propylquinoline

Materials:

  • N-propylaniline

  • Acrolein (handle with extreme care in a fume hood)

  • Concentrated sulfuric acid

  • Nitrobenzene (as an oxidant)

  • Sodium hydroxide solution

Procedure:

  • Caution: Acrolein is highly toxic and volatile. This reaction should be performed in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to N-propylaniline (1.0 equiv.) with cooling.

  • Add nitrobenzene (1.2 equiv.) to the mixture.

  • Slowly add acrolein (2.5 equiv.) dropwise to the stirred mixture. The reaction is highly exothermic.

  • Heat the reaction mixture to 130-140 °C for 3-4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the product with diethyl ether or toluene.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-propylquinoline.

Part 3: Reduction to 1-Propyl-1,2,3,4-tetrahydroquinoline

The selective reduction of the pyridine ring of the quinoline system is achieved through catalytic hydrogenation. This step is crucial as it creates the saturated heterocyclic core of the target molecule.

Expertise & Experience: Choice of Reduction Method

Several methods exist for the reduction of quinolines, including the use of metal hydrides like sodium borohydride in the presence of acid or zinc borohydride.[7] However, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its high efficiency and cleaner reaction profile.[8] Metal-free methods using hydrosilanes are also emerging as milder alternatives.[9]

Reaction Scheme:

G Propylquinoline 1-Propylquinoline Tetrahydroquinoline 1-Propyl-1,2,3,4-tetrahydroquinoline Propylquinoline->Tetrahydroquinoline H2, Pd/C

Caption: Catalytic hydrogenation of 1-propylquinoline.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1-Propylquinoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (Parr hydrogenator or H-Cube)

Procedure:

  • Dissolve 1-propylquinoline (1.0 equiv.) in ethanol in a pressure-resistant hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain 1-propyl-1,2,3,4-tetrahydroquinoline, which is often pure enough for the next step.

Part 4: Vilsmeier-Haack Formylation

The final step is the introduction of the aldehyde group onto the electron-rich aromatic ring of the tetrahydroquinoline. The Vilsmeier-Haack reaction is an excellent choice for this transformation.[10][11][12][13][14]

Mechanistic Insight: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14] This electrophile then attacks the electron-rich 1-propyl-1,2,3,4-tetrahydroquinoline at the position para to the nitrogen atom (C6), which is sterically accessible and electronically activated. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[12]

Reaction Scheme:

G Tetrahydroquinoline 1-Propyl-1,2,3,4-tetrahydroquinoline IminiumSalt Intermediate Iminium Salt Tetrahydroquinoline->IminiumSalt + VilsmeierReagent Vilsmeier Reagent VilsmeierReagent->IminiumSalt FinalProduct This compound IminiumSalt->FinalProduct H2O Workup

Caption: Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of the Final Product

Materials:

  • 1-Propyl-1,2,3,4-tetrahydroquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 equiv.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-propyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.

  • Stir for 30 minutes at room temperature to ensure complete hydrolysis of the iminium salt.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford the final product, this compound.

Summary of Reagents and Conditions

StepReactionKey ReagentsSolventTemperatureTypical Yield
1 Reductive AminationAniline, Propionaldehyde, NaBH(OAc)₃DCMRoom Temp.80-90%
2 Skraup-Doebner-von MillerN-Propylaniline, Acrolein, H₂SO₄, NitrobenzeneNeat130-140 °C40-60%
3 Catalytic Hydrogenation1-Propylquinoline, H₂, 10% Pd/CEthanolRoom Temp.>95%
4 Vilsmeier-Haack Formylation1-Propyl-THQ, DMF, POCl₃DMF60-70 °C70-85%

Trustworthiness: Self-Validating Protocols

Each protocol is designed to be self-validating through in-process controls. The use of TLC or GC-MS at each stage allows for the verification of the consumption of starting material and the formation of the desired product before proceeding to the next step. Spectroscopic analysis (NMR, MS) of the purified intermediate at each stage is highly recommended to confirm its identity and purity, ensuring the integrity of the synthetic pathway.

References

  • Reimer, K., & Tiemann, F. (n.d.). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

  • Duff, J. C. (n.d.). Duff reaction. Grokipedia. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(15), 2396-2400. [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • (2015). Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes. Organic & Biomolecular Chemistry, 13, 8435-8439. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ranu, B. C., Jana, U., & Sarkar, A. (1998). Regioselective Reduction of Quinolines and Related Systems to 1,2,3,4-Tetrahydro Derivatives with Zinc Borohydride. Synthetic Communications, 28(3), 485-491. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • (n.d.). Duff Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • (2020). Synthesis and Characterization of Novel N-Propylaniline-Phenylpiperazine Sulfonamide and Urea Derivatives. Polycyclic Aromatic Compounds, 42(5), 2217-2231. [Link]

  • (1979). Synthesis of dipropylaniline from aniline and n-propanol. ResearchGate. [Link]

Sources

Application Note: High-Purity Isolation of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's basic nitrogen and reactive aldehyde functionality, purification can be challenging, often encountering issues such as decomposition on acidic stationary phases and product streaking during chromatography.[2] This document outlines detailed protocols for flash column chromatography and recrystallization, including strategies for mitigating common problems and ensuring the isolation of high-purity material suitable for downstream applications in drug development.

Introduction: The Challenge of Purifying Tetrahydroquinolines

This compound is a member of the tetrahydroquinoline family, a class of nitrogen-containing heterocyclic compounds with significant biological activities.[3] The purity of such intermediates is paramount, as even minor impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

The purification of this specific molecule presents two primary challenges:

  • Basicity of the Tetrahydroquinoline Core: The secondary amine within the tetrahydroquinoline ring is basic. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking (tailing) during column chromatography and, in some cases, acid-catalyzed decomposition.[2]

  • Reactivity of the Aldehyde Group: The carbaldehyde group is susceptible to oxidation and can participate in side reactions, potentially forming impurities that are difficult to separate.

This guide provides experimentally grounded strategies to navigate these challenges, focusing on robust and reproducible purification workflows.

Understanding Potential Impurities

Effective purification begins with an understanding of what needs to be removed. Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 1-propyl-1,2,3,4-tetrahydroquinoline or the formylating agent.

  • Byproducts of N-Alkylation: If prepared via alkylation of the parent tetrahydroquinoline, residual non-alkylated starting material may be present.

  • Byproducts of Formylation: Regioisomers (e.g., formylation at the 8-position) or products of over-reaction.

  • Oxidation Products: The aldehyde may oxidize to the corresponding carboxylic acid, particularly if exposed to air for extended periods.

  • Degradation Products: Arising from instability on silica gel during chromatography.[2]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the impurity profile and guide the choice of purification strategy.

Purification Strategy 1: Optimized Flash Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar organic compounds. For this compound, success hinges on neutralizing the acidity of the stationary phase.

Causality Behind Method Choices

The primary cause of poor separation and yield loss for basic compounds on silica gel is the interaction with acidic silanol groups. To counteract this, a basic modifier is added to the mobile phase. Triethylamine (Et₃N) is a common choice. It is sufficiently basic to neutralize the active sites on the silica gel, preventing the analyte from binding too strongly and minimizing degradation.[2] The choice of solvent system is guided by the polarity of the target compound, aiming for a retention factor (Rƒ) of approximately 0.2-0.3 for optimal separation.[2]

Visualization of the Chromatography Workflow

Caption: Workflow for Optimized Flash Chromatography.

Detailed Protocol: Flash Chromatography

Materials:

  • Crude this compound

  • Silica Gel (standard grade, 230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexane (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM, for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain for visualization[2]

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in DCM.

    • Spot on a TLC plate and develop in various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the product an Rƒ value between 0.2 and 0.3.

    • Visualize the spots using a UV lamp and then by dipping in a potassium permanganate stain. The aldehyde should show up as a yellow spot on a purple background.[2]

  • Preparation of the Eluent:

    • Based on the TLC analysis, prepare a sufficient volume of the chosen solvent system (e.g., 80:20 Hexane:EtOAc).

    • Crucially, add 1% triethylamine by volume to the eluent mixture. For example, to 1 liter of eluent, add 10 mL of Et₃N. This deactivates the silica gel.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of DCM. Carefully add this solution to the top of the column.

    • Dry Loading: For larger quantities or less soluble samples, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared solvent system. Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Summary: Chromatography Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography.
Alternative Phase Alumina (neutral or basic)Can be used if decomposition on silica persists.[2]
Mobile Phase Hexane/Ethyl Acetate GradientGood for "normal" polarity compounds.[2]
Mobile Phase Modifier 1% Triethylamine (v/v)Neutralizes acidic silica, preventing tailing and degradation.[2]
Target Rƒ 0.2 - 0.3Provides optimal separation.
Visualization UV (254 nm), KMnO₄ StainAldehyde is UV active and oxidizable.

Purification Strategy 2: Recrystallization

For compounds that are solid at room temperature and have moderate solubility differences between hot and cold solvents, recrystallization is an excellent and scalable purification method. It is particularly effective at removing small amounts of closely related impurities.

The Principle of Recrystallization

Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor).

Selecting the Right Solvent System

The ideal recrystallization solvent will:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at the solvent's boiling point.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal.

  • Dissolve impurities well at all temperatures or not at all.

For quinoline derivatives, common solvent systems include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.

Detailed Protocol: Recrystallization

Materials:

  • Purified (by chromatography) or crude this compound

  • Selected solvent or solvent system (e.g., Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount of the compound in several test tubes.

    • Add a few drops of different solvents to each tube and observe solubility at room temperature.

    • Heat the tubes that show poor room-temperature solubility to see if the compound dissolves when hot.

    • Cool the promising candidates to see if crystals form. A good system is one where the compound dissolves when hot and crystallizes upon cooling. A hexane/ethyl acetate mixture is a good starting point.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. It is important to add the solvent portion-wise to avoid adding too much.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualization of the Recrystallization Process

Caption: Workflow for Purification by Recrystallization.

Purity Assessment

After purification, the purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The successful purification of this compound is readily achievable through a systematic approach. By understanding the chemical nature of the molecule and potential impurities, researchers can select and optimize appropriate purification techniques. The use of a basic modifier in flash chromatography is critical to overcoming the challenges posed by the basic nitrogen of the tetrahydroquinoline core. For solid materials, recrystallization offers a powerful method for achieving high levels of purity. These protocols provide a robust framework for obtaining material of sufficient quality for demanding applications in research and drug development.

References

  • ResearchGate. Synthesis of 6(8)-Formyl-N-alkyl-2,2,4-trimethyl-1,2-di(1,2,3,4-tetra)hydroquinolines 5a, b, e and 6a, b via a VH formylation reaction. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Molecules. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Available at: [Link]

  • PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Available at: [Link]

  • ResearchGate. Metabolic Aromatization of N-Alkyl-1,2,3,4-Tetrahydroquinoline Substructures to Quinolinium by Human Liver Microsomes and Horseradish Peroxidase. Available at: [Link]

Sources

Comprehensive Analytical Characterization of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, making robust and unambiguous characterization of its derivatives essential for drug discovery and development.[1] This guide outlines an integrated analytical workflow, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy to confirm the identity, structure, and purity of the target compound. Each protocol is designed to be self-validating and includes expert insights into experimental choices and data interpretation, tailored for researchers, scientists, and drug development professionals.

Compound Profile

Compound Name This compound
Structure Chemical structure of this compound
CAS Number 876710-88-2[2][3]
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol [3]

Integrated Analytical Workflow

The complete characterization of a novel chemical entity relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental composition, NMR spectroscopy elucidates the detailed atomic connectivity and stereochemistry, IR spectroscopy identifies key functional groups, and HPLC assesses the compound's purity. The following workflow illustrates the logical progression from a synthesized compound to a fully characterized and validated molecule.

Analytical_Workflow Synthesis Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Primary Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Isolate Fractions Purity_Check->Purification Purity <95% (Re-purify) Identity_Confirmation Identity Confirmation (HRMS) Purity_Check->Identity_Confirmation Purity ≥95% Structure_Elucidation Structure Elucidation (NMR & IR) Identity_Confirmation->Structure_Elucidation Correct Mass Final_Characterization Fully Characterized Compound Structure_Elucidation->Final_Characterization Structure Confirmed

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule like this compound, 2D NMR techniques such as COSY and HSQC are invaluable for unambiguous signal assignment.

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which is unlikely to overlap with key analyte signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Record the spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Expected ¹H NMR Data (400 MHz, CDCl₃)

The structure suggests distinct signals for the aromatic protons, the aldehyde proton, the tetrahydroquinoline ring protons, and the N-propyl group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~9.75s1H-CHOThe aldehyde proton is highly deshielded by the carbonyl group and is expected far downfield.
~7.55dd1HH-5Aromatic proton ortho to the aldehyde group, showing coupling to H-7.
~7.50d1HH-7Aromatic proton meta to the aldehyde, showing small coupling to H-5.
~6.60d1HH-8Aromatic proton ortho to the electron-donating nitrogen atom, expected to be significantly upfield.
~3.40t2HN-CH₂ (ring)Methylene protons at C4, adjacent to the aromatic ring.
~3.25t2HN-CH₂ (propyl)Methylene protons of the propyl group directly attached to the nitrogen.
~2.75t2HC-CH₂-CMethylene protons at C3 of the tetrahydroquinoline ring.
~1.95m2HC-CH₂-C (ring)Methylene protons at C2, showing complex coupling to adjacent methylenes.
~1.65sextet2H-CH₂-CH₃Central methylene protons of the propyl group.
~0.95t3H-CH₃Terminal methyl group of the propyl chain, expected to be the most upfield signal.
Expected ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum will confirm the carbon count and identify key functional groups, especially the carbonyl carbon.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Notes
~190.5C=OAldehyde carbonyl carbon, typically found in this downfield region.
~152.0C-4aAromatic quaternary carbon bonded to nitrogen.
~131.0C-7Aromatic CH carbon.
~129.5C-5Aromatic CH carbon.
~127.0C-6Aromatic quaternary carbon bonded to the aldehyde.
~124.5C-8aAromatic quaternary carbon.
~110.0C-8Aromatic CH carbon shielded by the nitrogen atom.
~52.5N-CH₂ (propyl)Propyl methylene carbon attached to nitrogen.
~48.0N-CH₂ (ring, C4)Ring methylene carbon attached to nitrogen.
~27.0C-3Aliphatic ring carbon.
~22.0C-2Aliphatic ring carbon.
~20.5-CH₂-CH₃Central methylene carbon of the propyl group.
~11.5-CH₃Terminal methyl carbon of the propyl group.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental formula of the target compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is a definitive confirmation of the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Method Parameters:

    • Ionization Mode: Positive (to form [M+H]⁺).

    • Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-500).

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical value. The mass error should be less than 5 ppm.

Expected HRMS Data
SpeciesTheoretical Exact Mass
C₁₃H₁₇NO (Neutral)203.13101
[C₁₃H₁₈NO]⁺ ([M+H]⁺)204.13829

A tandem MS (MS/MS) experiment would reveal characteristic fragmentation patterns, such as the loss of the propyl group (C₃H₇, 43.05 Da) or the aldehyde group (CHO, 29.00 Da), further confirming the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A well-developed reverse-phase method can separate the target compound from starting materials, by-products, and other impurities.

HPLC_Workflow cluster_0 HPLC System Solvent Mobile Phase (ACN/H₂O) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Data Chromatogram Detector->Data

Caption: A typical Reverse-Phase HPLC experimental setup.

Protocol: Purity Analysis by Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column is a robust, versatile choice for non-polar to moderately polar compounds like the target molecule.

    • Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent, improving peak shape for basic compounds containing nitrogen.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a 10-minute linear gradient from 30% B to 95% B, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis at 254 nm and 280 nm. Causality: The extended aromatic system and carbonyl group will have strong absorbance in this region.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage. A pure compound should exhibit a single, sharp, symmetrical peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. For this compound, the most prominent signals will be from the aldehyde C=O and C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample (if applicable) or a few milligrams of the solid powder directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the key absorption peaks.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2960-2850Medium-StrongC-H (Aliphatic)Stretch
~2820 & ~2720Medium (often sharp)C-H (Aldehyde)Stretch (Fermi doublet)
~1685StrongC=O (Aromatic Aldehyde)Stretch
~1600 & ~1480Medium-StrongC=C (Aromatic)Stretch
~1350MediumC-NStretch

The presence of a strong band around 1685 cm⁻¹ is highly indicative of the conjugated aldehyde group.[4]

References

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]]

  • Arabian Journal of Chemistry. (n.d.). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Retrieved from [Link]4]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]]

  • Semantic Scholar. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Retrieved from [Link]1]

Sources

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This application note provides a detailed guide to the synthesis, functionalization, and potential therapeutic applications of a specific derivative, 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This compound serves as a critical synthetic intermediate, leveraging the established biological relevance of the THQ nucleus with a versatile carbaldehyde functional group for further chemical elaboration. We present a robust synthesis protocol, outline strategies for library development, and provide detailed methodologies for preliminary biological evaluation, tailored for researchers in drug discovery and development.

Compound Profile and Medicinal Chemistry Significance

The tetrahydroquinoline framework is a cornerstone in the design of bioactive molecules, with derivatives exhibiting anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[1][3][4] The title compound, this compound, combines three key structural features that make it a valuable asset in a medicinal chemistry campaign:

  • The Tetrahydroquinoline Core: Provides a rigid, three-dimensional structure that can be optimized for potent and selective interaction with biological targets.

  • The N-Propyl Group: The alkyl substituent on the nitrogen atom can influence pharmacokinetic properties such as lipophilicity and metabolic stability, and can be critical for binding to specific targets.

  • The C6-Carbaldehyde Moiety: This aldehyde group is a highly versatile chemical handle. It is strategically placed on the electron-rich aromatic ring and serves as a key reaction point for building molecular diversity through various chemical transformations. Its reactivity is the foundation for its utility as a building block in the synthesis of more complex pharmaceutical agents.[5][6]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₇NOCalculated
Molecular Weight 203.28 g/mol Calculated
Appearance Expected to be a pale yellow solid or oilN/A
Solubility Soluble in common organic solvents (DMSO, DCM, EtOAc)N/A
LogP (Predicted) ~2.8 - 3.2N/A

Synthesis Protocol: A Reliable and Scalable Route

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 1,2,3,4-tetrahydroquinoline. The chosen pathway involves N-alkylation followed by a regioselective Vilsmeier-Haack formylation.

Causality in Synthetic Design
  • Step 1: N-Alkylation: A standard nucleophilic substitution is employed. The use of a mild base like potassium carbonate is sufficient to deprotonate the secondary amine of the THQ, facilitating its reaction with 1-bromopropane. This method is chosen for its high efficiency and simple workup procedure.

  • Step 2: Vilsmeier-Haack Formylation: This reaction is the method of choice for introducing a formyl group onto electron-rich aromatic systems.[7][8] The N-propyl group is an activating, ortho-, para-director. Due to steric hindrance at the C8 position, the formylation occurs with high regioselectivity at the para- (C6) position. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile, making it ideal for this transformation without requiring harsh conditions.[9]

Visualized Synthetic Workflow

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 1,2,3,4-Tetrahydroquinoline R1 Reagents: 1-Bromopropane, K₂CO₃, Acetonitrile A->R1 B 1-Propyl-1,2,3,4-tetrahydroquinoline R2 Reagents: POCl₃, DMF (Vilsmeier Reagent) 0°C to 90°C B->R2 R1->B C This compound R2->C

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in acetonitrile (10 mL per 1 g of THQ), add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 1-propyl-1,2,3,4-tetrahydroquinoline as a clear oil.

Step 2: Synthesis of this compound

  • In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the chilled DMF with stirring. Caution: This reaction is exothermic. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-propyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a minimal amount of DMF dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the mixture to 0°C and slowly quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography (Silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the final product.

Applications in Library Development

The true power of this molecule lies in its capacity as a scaffold for generating diverse chemical libraries. The aldehyde functionality is a gateway to a multitude of subsequent reactions.

Key Derivatization Reactions
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to generate a diverse set of amine derivatives. This is one of the most robust methods in medicinal chemistry for exploring the SAR of the side chain.

  • Wittig Reaction: Allows for the installation of various substituted alkene moieties.

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using Jones reagent or Pinnick oxidation), which can then be converted to amides, esters, and other derivatives.

  • Condensation Reactions: Can be used in Knoevenagel condensations or Henry reactions to build further complexity.

Workflow for Scaffold-Based Library Synthesis

G cluster_reactions Chemical Transformations cluster_products Diverse Chemical Library Scaffold 1-Propyl-THQ-6-carbaldehyde (Core Scaffold) R_Amine Reductive Amination (+ R₁R₂NH) Scaffold->R_Amine R_Wittig Wittig Reaction (+ Ylide) Scaffold->R_Wittig R_Ox Oxidation (+ [O]) Scaffold->R_Ox P_Amine Aminomethyl Derivatives R_Amine->P_Amine P_Wittig Styrenyl Derivatives R_Wittig->P_Wittig P_Acid Carboxylic Acid Derivatives R_Ox->P_Acid

Caption: Utilizing the core scaffold for library synthesis.

Protocols for Biological Evaluation

Given the prevalence of the THQ scaffold in oncology, a primary screening cascade would logically begin with cytotoxicity assays against relevant cancer cell lines.[3][10] Some tetrahydroquinolinones have been shown to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[10]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standardized method to assess the compound's effect on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma).[10]

Materials:

  • Test compound dissolved in DMSO (10 mM stock).

  • Cancer cell lines (e.g., HCT-116, A549).

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Visualizing a Potential Target Pathway

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation THQ THQ Derivative (Hypothetical Inhibitor) THQ->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

  • Title: Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor - PMC Source: PubMed Central URL: [Link]

  • Title: Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction Source: ACS Publications URL: [Link]

  • Title: Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL: [Link]

  • Title: 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry Source: EManuscript URL: [Link]

  • Title: Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction - PubMed Source: PubMed URL: [Link]

  • Title: The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed Source: PubMed URL: [Link]

  • Title: Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity Source: Taylor & Francis Online URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry URL: [Link]

  • Title: Vilsmeier-Haack Reaction | NROChemistry Source: NROChemistry URL: [Link]

  • Title: Vilsmeier-Haack Reaction - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Vilsmeier-Haack Transformations under Non Classical Conditions Source: Journal of Applicable Chemistry URL: [Link]

  • Title: Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines Source: Acta Pharmaceutica URL: [Link]

  • Title: study of the biological activity of alkyl derivatives of tetrahydroisoquinolines Source: Elibrary.ru URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC Source: PubMed Central URL: [Link]

  • Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives Source: PubMed URL: [Link]

  • Title: One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents Source: National Institutes of Health URL: [Link]

Sources

The Versatile Intermediate: Application Notes for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, the 1,2,3,4-tetrahydroquinoline core is a privileged structure, present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a propyl group at the nitrogen atom and a formyl group at the 6-position of this scaffold, yielding 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, creates a highly versatile and valuable chemical intermediate. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and utilization of this key building block.

Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the N-alkylation of 1,2,3,4-tetrahydroquinoline, followed by formylation of the resulting N-propyl derivative.

Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline

The introduction of the propyl group onto the nitrogen atom of 1,2,3,4-tetrahydroquinoline can be achieved through standard nucleophilic substitution.

Protocol:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

  • To this suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 1-Propyl-1,2,3,4-tetrahydroquinoline.

Formylation of 1-Propyl-1,2,3,4-tetrahydroquinoline

The formyl group is introduced onto the electron-rich aromatic ring of the tetrahydroquinoline scaffold. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[2][3][4][5][6]

Protocol: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternatively, for substrates sensitive to the conditions of the Vilsmeier-Haack reaction, the Duff reaction provides a milder, albeit sometimes lower-yielding, alternative for the formylation of activated aromatic rings.[7][8][9][10][11]

Protocol: Duff Reaction

  • In a flask, dissolve 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid.

  • Add hexamethylenetetramine (HMTA) (1.5 eq) to the solution and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and hydrolyze by adding an equal volume of dilute sulfuric acid and heating for an additional hour.

  • Cool the mixture, neutralize with a suitable base (e.g., sodium carbonate), and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, enabling the synthesis of diverse molecular architectures with potential therapeutic applications.

Synthesis of Quinoline-Based Chalcones via Knoevenagel Condensation

Chalcones are a class of compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Knoevenagel condensation provides a straightforward route to these valuable molecules.[12][13][14][15][16]

Protocol: Knoevenagel Condensation

  • Dissolve this compound (1.0 eq) and a suitable active methylene compound (e.g., a substituted acetophenone) (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or aqueous sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution.

  • Monitor the reaction by TLC. Upon completion, filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinoline-based chalcone.

Table 1: Examples of Active Methylene Compounds for Chalcone Synthesis

Active Methylene CompoundResulting Chalcone SubstructurePotential Biological Activity
AcetophenoneUnsubstituted PhenylCore chalcone structure
4'-Methoxyacetophenone4-MethoxyphenylAnticancer, Antioxidant
4'-Chloroacetophenone4-ChlorophenylAntimicrobial, Anticancer
2'-Hydroxyacetophenone2-HydroxyphenylAnti-inflammatory, Anticancer

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Propyl-1,2,3,4-tetrahydro- quinoline-6-carbaldehyde E Knoevenagel Condensation A->E B Active Methylene Compound B->E C Solvent: Ethanol C->E in D Catalyst: Piperidine or NaOH D->E with F Quinoline-Based Chalcone Derivative E->F yields

Caption: Workflow for the synthesis of quinoline-based chalcones.

Synthesis of Novel Amines via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of secondary and tertiary amines.[17][18] This is particularly useful in drug discovery for introducing amine-containing side chains that can improve solubility and target engagement.

Protocol: One-Pot Reductive Amination

  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions to the reaction mixture.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amine derivative.

Table 2: Examples of Amines for Reductive Amination

AmineResulting Amine DerivativePotential Application
AnilineN-((1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl)anilinePrecursor for further functionalization
Morpholine4-((1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl)morpholineIntroduction of a solubilizing group
BenzylamineN-Benzyl-1-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamineBuilding block for more complex molecules

Diagram 2: Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Propyl-1,2,3,4-tetrahydro- quinoline-6-carbaldehyde E Reductive Amination A->E B Primary or Secondary Amine B->E C Solvent: Methanol or DCE C->E in D Reducing Agent: NaBH(OAc)₃ D->E with F Substituted Amine Derivative E->F yields

Caption: Workflow for the synthesis of substituted amines.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules. Its straightforward preparation and the reactivity of its aldehyde group make it an ideal starting material for the construction of libraries of compounds for drug discovery and development. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this promising building block.

References

  • Duff reaction - Wikipedia. (URL: [Link])

  • Duff reaction - Grokipedia. (URL: [Link])

  • The Duff Reaction: Researching A Modification - The ScholarShip. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (URL: [Link])

  • Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (URL: [Link])

  • Duff Reaction. (URL: [Link])

  • Duff Reaction - SynArchive. (URL: [Link])

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH. (URL: [Link])

  • Vilsmeier-Haack Reaction | NROChemistry. (URL: [Link])

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL: [Link])

  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - Semantic Scholar. (URL: [Link])

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. (URL: [Link])

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed. (URL: [Link])

  • Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation - PMC - NIH. (URL: [Link])

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (URL: [Link])

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Versatile Scaffold for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This document outlines the molecule's significance, key chemical properties, detailed protocols for its derivatization, and potential applications, grounded in established chemical principles and methodologies.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] THQ derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[1][3] Their structural versatility makes them highly attractive candidates for the development of novel therapeutic agents for a wide range of diseases.[2][4] The presence of a propyl group at the N-1 position and a reactive carbaldehyde group at the C-6 position on the this compound backbone offers a unique combination of lipophilicity and functional handles for further chemical modification, making it a valuable building block in drug discovery and organic synthesis.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively documented, its properties can be inferred from related structures.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C13H17NOBased on chemical structure.
Molecular Weight 203.28 g/mol Calculated from the molecular formula.[5]
Appearance Likely a pale yellow to brown oil or crystalline solidInferred from similar compounds like 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.[6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol)General property of similar organic molecules.
Storage Store in a cool, dry, well-ventilated area, away from light and strong oxidizing agents.Standard practice for aldehydes and amines.[7]

Safety Precautions:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, causes skin irritation, and serious eye irritation, based on the GHS classifications of related aldehydes and amines.[8][9]

  • Reactivity: Aldehydes can be sensitive to air and light and may undergo oxidation. The tetrahydroquinoline nitrogen is basic and will react with acids.

Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned through a two-step process: N-propylation of 1,2,3,4-tetrahydroquinoline followed by formylation.

Workflow for Synthesis

A 1,2,3,4-Tetrahydroquinoline B N-Propylation A->B 1-Bromopropane, K2CO3, Acetonitrile C 1-Propyl-1,2,3,4-tetrahydroquinoline B->C D Vilsmeier-Haack Formylation C->D POCl3, DMF E This compound D->E A This compound C Imine Formation A->C B Primary or Secondary Amine (R1R2NH) B->C D Reduction C->D NaBH(OAc)3 or NaBH3CN E Substituted Amine Product D->E

Sources

Application Notes & Protocols: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This document provides a comprehensive technical guide for researchers on the potential applications of a novel analog, 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (P-THQ-C) , in drug discovery. While this specific N-propyl derivative is not extensively characterized in current literature, its close analogs, such as the N-methyl derivative, are recognized as versatile intermediates for creating complex therapeutic agents.[6] This guide outlines a robust synthetic protocol, proposes potential mechanisms of action based on the known biology of the THQ class, and provides detailed protocols for a primary screening funnel to evaluate its therapeutic potential.

Introduction: The Rationale for P-THQ-C Exploration

The THQ scaffold offers a three-dimensional structure with tunable steric and electronic properties, making it an ideal starting point for library synthesis. The N-alkylation (in this case, with a propyl group) provides a handle to modulate lipophilicity and metabolic stability, while the aldehyde at the 6-position serves as a versatile chemical handle for further derivatization or as a pharmacophoric element itself.

The decision to investigate P-THQ-C is based on the following principles:

  • Established Bioactivity: The THQ core is a proven pharmacophore. Derivatives have been successfully developed as anticancer agents, NMDA receptor ligands, and γ-secretase inhibitors for Alzheimer's disease.[2][3]

  • Structural Novelty: The combination of an N-propyl group and a C6-carbaldehyde offers a unique chemical space to explore, potentially leading to novel intellectual property and overcoming resistance mechanisms of existing drugs.

  • Synthetic Tractability: The synthesis of N-alkylated THQs is well-documented, allowing for the reliable and scalable production of P-THQ-C for screening campaigns.[7][8]

This guide serves as a foundational resource for initiating a drug discovery program centered on P-THQ-C, from initial synthesis to primary biological evaluation.

Physicochemical Properties & Synthesis
2.1. Compound Profile: P-THQ-C

The table below summarizes the predicted and known properties of P-THQ-C and its core scaffold.

PropertyValue (P-THQ-C, Predicted)Notes
IUPAC Name This compound-
Molecular Formula C₁₃H₁₇NO-
Molecular Weight 203.28 g/mol -
Predicted LogP ~2.8 - 3.2Indicates good membrane permeability, a desirable trait for oral bioavailability.
Hydrogen Bond Donors 0The tertiary amine nitrogen is not a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (N and O)Provides opportunities for specific interactions with biological targets.
Functional Groups Tertiary Amine, AldehydeThe aldehyde is a key reactive handle for derivatization or can act as a bioisostere for other groups.[9] The amine's basicity can be tuned for solubility.
2.2. Protocol: Synthesis of P-THQ-C via Reductive Amination

This protocol is adapted from established methods for the N-alkylation of tetrahydroquinolines.[10] It employs a two-step process starting from commercially available 1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Principle: The secondary amine of the starting THQ is reacted with propionaldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride to yield the N-propylated product. This method is chosen for its mild conditions and high selectivity.

Materials:

  • 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde

  • Propionaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 eq) in anhydrous DCM, add propionaldehyde (1.2 eq).

  • Acidification: Add glacial acetic acid (0.1 eq) to the mixture to catalyze iminium ion formation. Stir at room temperature for 20 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure P-THQ-C.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothesized Biological Targets & Screening Strategy

Given the broad activity of the THQ scaffold, P-THQ-C could potentially modulate multiple signaling pathways.[2][11] A logical starting point is to screen for anticancer and anti-inflammatory activity, as these are prominent features of THQ derivatives.[3][5]

3.1. Potential Signaling Pathway: NF-κB Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is a hallmark of many cancers and inflammatory diseases. Certain THQ derivatives are known to inhibit this pathway.[12]

Caption: Hypothesized inhibition of the NF-κB pathway by P-THQ-C.
3.2. Experimental Workflow: Primary Screening Funnel

This workflow is designed to efficiently assess the cytotoxic and anti-inflammatory potential of P-THQ-C.

Caption: A primary screening funnel for evaluating P-THQ-C bioactivity.
Detailed Experimental Protocols
4.1. Protocol: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes reduce the tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[4]

  • Normal cell line (e.g., VERO) for counter-screening.[4]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • P-THQ-C stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of P-THQ-C in complete medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

4.2. Protocol: NF-κB Reporter Assay

Principle: This assay uses a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated and binds to the promoter, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter.

  • Complete growth medium.

  • P-THQ-C stock solution (10 mM in DMSO).

  • TNFα (Tumor Necrosis Factor-alpha) as an agonist.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at 20,000 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with serial dilutions of P-THQ-C for 1 hour.

  • Agonist Stimulation: Stimulate the cells by adding TNFα to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the TNFα-stimulated control. Plot the results to determine the IC₅₀ for NF-κB inhibition.

Data Interpretation & Next Steps
AssayFavorable OutcomeInterpretation & Next Steps
Cell Viability Potent cytotoxicity in cancer cells (IC₅₀ < 10 µM) with a high selectivity index (IC₅₀ in normal cells > 10-fold higher).The compound is a promising cytotoxic agent. Proceed to secondary assays to determine the mechanism of action (e.g., apoptosis assays, cell cycle analysis).
NF-κB Reporter Dose-dependent inhibition of TNFα-induced luciferase activity with an IC₅₀ comparable to its cytotoxic IC₅₀.This suggests that the observed cytotoxicity may be mediated, at least in part, by inhibition of the NF-κB pathway. Proceed with Western blot analysis to confirm the inhibition of IκBα phosphorylation or p65 nuclear translocation.
Lead Optimization If P-THQ-C is a confirmed hit, initiate a lead optimization campaign.Synthesize analogs to improve potency and ADME properties. The aldehyde group is a prime target for modification; consider bioisosteric replacement with groups like tetrazoles or oxadiazoles to improve metabolic stability and reduce non-specific reactivity.[9][13][14]
Conclusion

This compound represents an unexplored but promising molecule for drug discovery. Its foundation on the versatile THQ scaffold suggests a high probability of biological activity. The protocols and strategies outlined in this document provide a clear, actionable framework for its synthesis, characterization, and initial biological evaluation. By systematically applying this screening funnel, researchers can efficiently determine the therapeutic potential of P-THQ-C and pave the way for the development of a new generation of THQ-based therapeutics.

References
  • Babu, K., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research.

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.

  • Sabale, P. M., et al. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research.

  • Yadav, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.

  • Babu, K., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed.

  • Kuhl, N., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters.

  • ResearchGate. The synthesis of tetrahydroquinoline via different methods.

  • Singh, H., et al. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert Opinion on Therapeutic Patents.

  • BenchChem. The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application.

  • ResearchGate. Drugs incorporating tetrahydroquinolines.

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry.

  • Al-Ostoot, F. H., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Pharmaceuticals.

  • BenchChem. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

  • El-Sawy, E. R., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Molecular Modeling.

  • Drug Design. Bioisosterism.

  • PatSnap Synapse. What is the role of bioisosterism in drug design?.

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry.

  • study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.

  • Yadav, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

  • Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules.

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.

  • Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal.

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

  • Chem-Impex. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Sources

The Synthetic Versatility of Tetrahydroquinoline-6-carbaldehydes: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1] Derivatives of THQ exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The introduction of a carbaldehyde group at the C-6 position of the THQ ring unlocks a treasure trove of synthetic possibilities, providing a versatile handle for the construction of diverse and complex molecular architectures with significant potential in drug discovery and materials science. This technical guide provides an in-depth exploration of the applications of tetrahydroquinoline-6-carbaldehydes in organic synthesis, complete with detailed application notes and validated protocols for key transformations.

Strategic Synthesis of the Core Scaffold: Tetrahydroquinoline-6-carbaldehyde

The journey into the diverse applications of this key building block begins with its efficient synthesis. A robust and widely employed method for the introduction of a formyl group onto an electron-rich aromatic ring, such as a protected tetrahydroquinoline, is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect electrophilic formylation.[2][3]

Experimental Protocol: Synthesis of N-Tosyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

This protocol details the synthesis of the N-protected starting material, which is crucial for directing the regioselectivity of the formylation and for subsequent synthetic manipulations.

Materials:

  • N-Tosyl-1,2,3,4-tetrahydroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-tosyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF (5.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure N-tosyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The electrophilic nature of the aldehyde group in tetrahydroquinoline-6-carbaldehyde makes it an excellent substrate for Knoevenagel condensation.[4][5] This reaction, which involves the condensation with an active methylene compound, provides a direct route to α,β-unsaturated products, which are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems.[6] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[4]

Knoevenagel_Condensation THQ_CHO Tetrahydroquinoline-6-carbaldehyde Intermediate Intermediate Adduct THQ_CHO->Intermediate + Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • N-Tosyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of N-tosyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, a precipitate will often form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-((1,2,3,4-tetrahydroquinolin-6-yl)methylene)malononitrile derivative.

SubstrateActive Methylene CompoundCatalystSolventYield (%)Reference
Aromatic AldehydeMalononitrilePiperidineEthanol~90[7][8]
Heterocyclic AldehydeEthyl CyanoacetateAmmonium AcetateToluene85-95[9]

Application Note 2: Wittig and Horner-Wadsworth-Emmons Reactions for Alkene Synthesis

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the synthesis of alkenes from aldehydes with excellent control over the position of the double bond.[10][11][12] Tetrahydroquinoline-6-carbaldehyde can be readily converted into a variety of stilbene and other vinyl derivatives using these methodologies. The choice between the Wittig and HWE reaction often depends on the desired stereoselectivity and the ease of separation of byproducts.[11] Stabilized ylides in the Wittig reaction and phosphonate carbanions in the HWE reaction generally favor the formation of (E)-alkenes.[10][11]

Wittig_HWE_Reaction cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction THQ_CHO_W Tetrahydroquinoline-6-carbaldehyde Alkene_W (E/Z)-Alkene THQ_CHO_W->Alkene_W + Phosphonium_Ylide Phosphonium Ylide (Ph₃P=CHR) Phosphonium_Ylide->Alkene_W Ph3PO Ph₃P=O Alkene_W->Ph3PO + Byproduct THQ_CHO_HWE Tetrahydroquinoline-6-carbaldehyde Alkene_HWE (E)-Alkene THQ_CHO_HWE->Alkene_HWE + Phosphonate_Carbanion Phosphonate Carbanion ((EtO)₂P(O)CHR⁻) Phosphonate_Carbanion->Alkene_HWE Phosphate_Ester (EtO)₂PO₂⁻ Alkene_HWE->Phosphate_Ester + Byproduct

Protocol: Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

Materials:

  • N-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

  • Diethyl benzylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C and add a solution of diethyl benzylphosphonate (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of N-acetyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-stilbene derivative.

Application Note 3: Reductive Amination for the Synthesis of Novel Amine Derivatives

Reductive amination is a highly efficient one-pot method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[13] This reaction is a cornerstone in medicinal chemistry for the introduction of diverse amine functionalities. Tetrahydroquinoline-6-carbaldehyde can be reacted with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the corresponding amine.[14]

Protocol: Reductive Amination with a Primary Amine

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 mmol) in anhydrous DCE (10 mL), add benzylamine (1.1 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Application Note 4: Synthesis of Chalcones and Schiff Bases as Bioactive Scaffolds

The condensation of tetrahydroquinoline-6-carbaldehyde with acetophenones or other enolizable ketones leads to the formation of chalcones, which are α,β-unsaturated ketones.[1][13][15] Chalcones are a well-known class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, condensation with primary amines yields Schiff bases (imines), which are also important pharmacophores and versatile synthetic intermediates.[16][17]

Chalcone_Schiff_Base_Synthesis cluster_chalcone Chalcone Synthesis cluster_schiff_base Schiff Base Synthesis THQ_CHO Tetrahydroquinoline-6-carbaldehyde Chalcone Chalcone Derivative THQ_CHO->Chalcone + Schiff_Base Schiff Base (Imine) THQ_CHO->Schiff_Base + Acetophenone Acetophenone Derivative Acetophenone->Chalcone Base_Catalyst_C Base (e.g., NaOH) Base_Catalyst_C->Chalcone Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base Acid_Catalyst_S Acid (e.g., AcOH) Acid_Catalyst_S->Schiff_Base

Protocol: Synthesis of a Tetrahydroquinoline-based Chalcone

Materials:

  • 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (10%, 2 mL) with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with water until neutral, and dry.

  • If no precipitate forms, acidify the solution with dilute HCl to precipitate the product.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Protocol: Synthesis of a Tetrahydroquinoline-based Schiff Base

Materials:

  • N-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

  • Aniline

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • To a solution of N-ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 mmol) in ethanol (10 mL), add aniline (1.0 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a solid forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no solid forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Conclusion

Tetrahydroquinoline-6-carbaldehydes are exceptionally versatile building blocks in organic synthesis. The aldehyde functionality serves as a reactive handle for a wide array of transformations, including carbon-carbon bond-forming reactions and the introduction of nitrogen-containing moieties. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of these compounds and to develop novel molecules with potential applications in medicinal chemistry and materials science. The ability to readily synthesize and derivatize the tetrahydroquinoline-6-carbaldehyde scaffold ensures its continued importance in the quest for new and improved chemical entities.

References

  • Jadhav, S. D., & Shingare, M. S. (2012). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 3(11), 4124-4134.
  • BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • Siddiqui, Z. N., & Khan, S. A. (2010). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. Letters in Organic Chemistry, 7(4), 329-333.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • Siddiqui, Z. N. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of Saudi Chemical Society, 16(3), 257-264.
  • Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56.
  • Saleh, M. M., & El-Gaby, M. S. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5002.
  • Wikipedia. (2023).
  • Wiley-VCH. (2010).
  • Sigma-Aldrich.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
  • JulietHahn.com. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.
  • Gümüş, H., & Özkar, S. (2007). Synthesis and characterization of some new Schiff base ligands and their complexes with Cobalt(II), Nickel(II) and Copper(II). Journal of the Serbian Chemical Society, 72(10), 981-988.
  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
  • Organic Chemistry Portal.
  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(9), 3298-3329.
  • Singh, R. P., & Kumar, R. (2016). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 5(5), 209-215.
  • ResearchGate.
  • Banaras Hindu University.
  • International Journal of Chemical Studies. (2024).
  • Web Pages. 8. Wittig Reaction.
  • ResearchGate. Scheme 1.
  • Beller, M., & Jagadeesh, R. V. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Nikolova, I. G., & Philipov, S. N. (2008). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Archiv der Pharmazie, 341(11), 693-699.
  • BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
  • Bobbitt, J. M., Kiely, J. M., Khanna, K. L., & Ebermann, R. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • CONICET.
  • YouTube. (2020).
  • Wikipedia.
  • Beyond Benign. Wittig Reaction.
  • Bentham Science Publisher.
  • Turner, N. J., & France, S. P. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(28), 8176-8191.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation.
  • Organic Chemistry Portal.
  • ResearchG
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of new quinazoline 4(3H)-one Schiff bases.
  • YouTube. (2020).
  • BenchChem. (2025). Application Notes and Protocols: The Wittig Reaction with Benzyltriphenylphosphonium Chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. The unique structure of this compound, featuring a tertiary amine within a tetrahydroquinoline ring and a reactive aldehyde group, presents specific purification challenges. This guide provides in-depth, experience-based solutions to common issues encountered during its isolation and purification.

Understanding the Core Purification Challenges

The purification of this compound is often complicated by a combination of factors inherent to its molecular structure. A proactive understanding of these challenges is the first step toward a successful purification strategy.

  • Aldehyde Group Reactivity: Aromatic aldehydes are susceptible to oxidation, converting the desired aldehyde (-CHO) into the corresponding carboxylic acid (-COOH) impurity, especially when exposed to air over time.[1] This is a primary concern during prolonged purification procedures or storage.

  • Tertiary Amine Basicity: The N-propyl tetrahydroquinoline moiety is basic. This can lead to strong interactions with the stationary phase in normal-phase chromatography (e.g., silica gel), causing significant peak tailing, poor separation, and potential product loss on the column.

  • Synthesis-Related Impurities: The compound is commonly synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[2][3] This reaction can generate several key impurities that must be removed:

    • Unreacted Starting Material: Incomplete formylation will leave residual 1-Propyl-1,2,3,4-tetrahydroquinoline.

    • Vilsmeier Reagent Byproducts: Residual dimethylformamide (DMF) and phosphorus-based byproducts from the POCl₃ reagent are common.[4]

    • Isomeric Byproducts: While formylation is generally directed to the para-position (C6) due to the activating nature of the nitrogen atom, minor amounts of ortho-formylated isomers (e.g., at the C8 position) can sometimes form.

  • Physical State: The final product may present as a viscous oil or a low-melting solid, making techniques like recrystallization challenging without careful solvent selection.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification process in a practical, question-and-answer format.

Q1: My crude reaction mixture is a dark, viscous oil. What is the best first step for purification?

Answer: A dark, viscous oil is typical for a crude Vilsmeier-Haack reaction product. Before attempting chromatography or recrystallization, a robust aqueous workup is critical.

  • Causality: The dark color and viscosity are often due to polymeric byproducts and residual Vilsmeier reagent complexes. The workup hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes acidic components.[2][5]

  • Recommended Protocol:

    • Carefully quench the reaction mixture by pouring it over crushed ice.

    • Basify the cold aqueous mixture slowly with a saturated solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This neutralizes acidic byproducts and ensures the tertiary amine is in its free base form.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

This initial workup will remove a significant portion of water-soluble impurities and prepare the crude product for further purification.

Q2: I'm seeing significant tailing and losing my product on the silica gel column. How can I improve my flash chromatography?

Answer: This is a classic issue caused by the basic nitrogen atom interacting with the acidic silanol groups on the silica gel surface.

  • Causality: The lone pair on the nitrogen atom forms strong hydrogen bonds with the Si-OH groups, retarding its elution and causing the characteristic "tailing" or streaking on the TLC plate and column.

  • Solution 1: Deactivating the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-1% triethylamine (NEt₃) or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.[6]

    • Example Eluent System: A good starting point is a gradient of 10% to 30% Ethyl Acetate in Hexane, with 1% NEt₃ added to the final mixture.

  • Solution 2: Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica for reverse-phase chromatography.

Troubleshooting Chromatography Issues

G Crude Crude Product (from Vilsmeier-Haack) Workup Aqueous Workup (pH 8-9) Crude->Workup Chromatography Flash Chromatography (Silica + 1% NEt3) Workup->Chromatography Fractions TLC Analysis of Fractions Chromatography->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Final Pure Compound Combine->Final Analysis Purity & Identity Check (NMR, HPLC, MS) Final->Analysis

Sources

Technical Support Center: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 876710-88-2). This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile synthetic intermediate. Given its unique structural features—a reactive aldehyde group and an electron-rich tetrahydroquinoline core—understanding its stability profile is critical for successful experimental outcomes.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate common stability challenges.

Section 1: Understanding the Instability

The stability of this compound is primarily influenced by two functional groups:

  • The Aldehyde Group: Aromatic aldehydes are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process converts the aldehyde (-CHO) to a less reactive carboxylic acid (-COOH), which can impede or halt subsequent reactions like reductive aminations or Wittig reactions.[1][2][3]

  • The Tetrahydroquinoline Ring: The nitrogen atom within the tetrahydroquinoline ring makes the entire heterocyclic system electron-rich. This characteristic renders it highly sensitive to oxidation, which can lead to the formation of colored impurities and ultimately aromatization to the corresponding quinoline.[4][5][6]

These two sites of reactivity dictate the handling, storage, and experimental considerations for this compound.

Caption: Key reactive sites on this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My sample has turned pink/brown upon storage. What is causing this discoloration?

A: This is a classic sign of oxidation. The electron-rich tetrahydroquinoline ring is likely being oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[7] The colored species are often minor impurities but indicate that the overall purity of your sample is decreasing. It is crucial to re-analyze the purity before use.

Q2: I am trying to perform a reductive amination, but the reaction is sluggish or failing. Why?

A: The most probable cause is the degradation of the aldehyde functional group. Over time, the aldehyde can oxidize to the corresponding carboxylic acid. This carboxylic acid will not participate in the reductive amination reaction, leading to low or no yield of the desired amine. Always verify the purity of the aldehyde by HPLC or ¹H NMR immediately before starting your reaction.

Q3: What are the optimal storage conditions for this compound?

A: To maximize shelf-life and maintain purity, the compound must be protected from oxygen, light, and heat. The ideal storage protocol is summarized in the table below.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of both the aldehyde and the tetrahydroquinoline ring.[7][8][9]
Temperature -20°CReduces the rate of degradation reactions.
Light Amber Vial / Protect from LightPrevents photo-oxidation.[7]
Container Tightly Sealed Vial (e.g., Sure/Seal™)Prevents ingress of atmospheric oxygen and moisture.[8][10]

Q4: Can I handle this compound on the open bench?

A: For weighing and brief handling, it is acceptable, but prolonged exposure to air should be avoided. For transfers and preparing solutions for reactions, it is best practice to use an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize oxidative degradation.[7][10]

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow cluster_degradation Degradation Confirmed start Problem Observed (e.g., Low Yield, Discoloration) check_purity Step 1: Purity Analysis (HPLC, TLC, ¹H NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure identify_degradant Step 2: Identify Degradant (LC-MS, NMR comparison) is_pure->identify_degradant No proceed Proceed with Reaction is_pure->proceed Yes is_acid Major Impurity is Carboxylic Acid? identify_degradant->is_acid is_oxidized_ring Major Impurity is Oxidized/Aromatized Ring? is_acid->is_oxidized_ring No purify Step 3: Purify Material (Column Chromatography) is_acid->purify Yes (Aldehyde Oxidation) is_oxidized_ring->purify Yes (THQ Oxidation) check_reaction Review Reaction Conditions (Solvent, Reagents, Temp.) is_oxidized_ring->check_reaction No (Other Issue) implement_handling Step 4: Implement Strict Inert Handling & Storage purify->implement_handling implement_handling->proceed

Caption: A systematic workflow for troubleshooting experimental issues.

Issue 1: Sample Discoloration and Appearance of New Spots on TLC
  • Diagnosis: This strongly suggests oxidative degradation of the tetrahydroquinoline ring.

  • Verification:

    • Run a comparative TLC of your stored sample against a fresh or newly purified sample. The appearance of new, often more polar, spots confirms degradation.

    • Acquire an LC-MS spectrum. Look for masses corresponding to the aromatized quinoline or hydroxylated species.

  • Solution:

    • If degradation is minor (<5%), the material may be usable for some applications, but proceed with caution.

    • If degradation is significant, purify the bulk material using flash column chromatography.

    • Store the purified material under a strict inert atmosphere at -20°C.

Issue 2: Inconsistent or Low Yields in Subsequent Reactions
  • Diagnosis: This is often due to the oxidation of the aldehyde to a carboxylic acid.

  • Verification:

    • Take a small aliquot of the aldehyde, dissolve it in a deuterated solvent (e.g., CDCl₃), and run a ¹H NMR spectrum. The aldehyde proton signal (typically ~9.8 ppm) should be sharp and integrate correctly. A diminished aldehyde signal and the potential appearance of a broad carboxylic acid proton signal (>10 ppm) indicate oxidation.

    • Analyze the starting material by HPLC. Compare the peak area of the aldehyde to any new impurity peaks.

  • Solution:

    • Purify the aldehyde via column chromatography immediately before use.

    • When setting up the reaction, dissolve the purified aldehyde in an anhydrous, degassed solvent under an inert atmosphere.

Section 4: Essential Experimental Protocols

Protocol 1: Standard Procedure for Handling and Storage
  • Upon receipt, immediately place the vial inside a desiccator or glovebox antechamber to acclimatize to room temperature before opening. This prevents moisture condensation.

  • In a glovebox or under a positive pressure of inert gas (argon or nitrogen), carefully unseal the vial.

  • Quickly weigh the desired amount of material into a clean, dry flask.

  • Backfill the original vial with inert gas, seal it tightly, wrap the seal with Parafilm®, and store it at -20°C in the dark.[11]

  • The flask containing the weighed-out compound should be immediately purged with inert gas and used for the subsequent reaction.

Protocol 2: Forced Degradation Study (Stress Testing)

A forced degradation study is a powerful way to understand the stability limits of your compound and is a standard practice in pharmaceutical development.[12][13][14][15] It helps identify potential degradants before they appear in long-term stability studies.[12][13]

Objective: To intentionally degrade the sample under various stress conditions to understand degradation pathways. The typical target is 5-20% degradation.[14]

Stress ConditionProcedureLikely Degradation Pathway
Acid Hydrolysis Dissolve 10 mg in 1 mL of acetonitrile, add 1 mL of 0.1 M HCl. Heat at 60°C for 24-48h.Minimal degradation expected unless imine formation/hydrolysis occurs.
Base Hydrolysis Dissolve 10 mg in 1 mL of acetonitrile, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24-48h.Potential for aldol-type reactions or other base-catalyzed side reactions.
Oxidation Dissolve 10 mg in 1 mL of acetonitrile, add 1 mL of 3% H₂O₂. Stir at RT for 24h.High probability of degradation. Oxidation of aldehyde to carboxylic acid and/or oxidation of the tetrahydroquinoline ring.
Thermal Store solid sample in a vial at 70°C for 1 week.[13]Accelerated oxidation if any air is present.
Photolytic Dissolve 10 mg in 10 mL of acetonitrile in a quartz cuvette. Expose to ICH-compliant light source (1.2 million lux hours).[14]Photo-oxidation of both key functional groups.

Analysis: After exposure, quench the reaction (neutralize acid/base, etc.), dilute, and analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid). Compare stressed samples to an unstressed control.

References

  • Boucher, R. M. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals. Respir Care, 23(11), 1063-72. [Link]

  • Various Authors. (2016). What is stability of aldehyde and ketone? Quora. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Larraufie, M., et al. (2010). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein J. Org. Chem., 6, 945–950. [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 81-95. [Link]

  • Le, T. A., et al. (2019). Changes of the aldehyde's concentration during storage. ResearchGate. [Link]

  • Science.gov. Forced degradation products: Topics by Science.gov. [Link]

  • International Journal of Applied Pharmaceutics. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Seraglio, S. K. T., et al. (2019). Stability of volatile compounds of honey during prolonged storage. Food Research International, 119, 371-378. [Link]

  • ResearchGate. (2021). Thermodynamics of tetrahydroquinoline oxidation. [Link]

  • Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

Sources

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This guide is designed to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we have compiled this information to explain the underlying scientific principles and offer validated protocols to ensure the success of your experiments.

Part 1: Understanding the Molecule: A Physicochemical Assessment

This compound is a heterocyclic compound with a molecular weight of 203.28 g/mol . Its structure, featuring a tetrahydroquinoline core, a propyl group at the N1 position, and a carbaldehyde group at the C6 position, presents a unique set of physicochemical properties that directly impact its solubility.

A preliminary analysis using established principles such as Lipinski's Rule of Five can offer predictive insights into its drug-like properties.[1][2][3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 203.28 g/mol Well under 500 Da, favorable for absorption.[1][5]
logP (Lipophilicity) Estimated to be > 2The N-propyl group and tetrahydroquinoline ring contribute to its lipophilic nature, suggesting poor aqueous solubility.
Hydrogen Bond Donors 0Favorable for membrane permeability.
Hydrogen Bond Acceptors 2 (N and O)Within the acceptable range for drug-likeness.[1][5]
pKa (tertiary amine) Estimated to be weakly basicThe tertiary amine is expected to be protonated at acidic pH, which can significantly increase aqueous solubility.[6]

Based on this analysis, the primary challenge for researchers is the compound's inherent lipophilicity, which is likely to result in poor aqueous solubility at neutral and basic pH.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the handling and use of this compound.

FAQ 1: Why is my compound not dissolving in aqueous buffers (e.g., PBS pH 7.4)?
  • Answer: The molecular structure of this compound is predominantly non-polar due to the tetrahydroquinoline ring system and the N-propyl substituent. This lipophilic character leads to low affinity for water and other polar solvents, resulting in poor solubility.[7] At a neutral pH of 7.4, the tertiary amine group is likely not fully protonated, further limiting its interaction with water molecules.

FAQ 2: I'm observing precipitation of my compound during my in vitro assay. What can I do?
  • Answer: Precipitation during an assay is a common issue for poorly soluble compounds and can lead to unreliable results. This often occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous assay buffer. The final concentration of the organic solvent may be insufficient to keep the compound in solution.

    Here is a troubleshooting workflow to address this issue:

    Caption: Troubleshooting workflow for compound precipitation in assays.

FAQ 3: What is the best way to prepare a stock solution of this compound?
  • Answer: For initial experiments, preparing a high-concentration stock solution in an organic solvent is recommended. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    It is crucial to determine the kinetic solubility in these solvents to establish a stable stock concentration. A general protocol is provided in the experimental section of this guide.

FAQ 4: How can I improve the bioavailability of this compound for in vivo studies?
  • Answer: Poor aqueous solubility is a major hurdle for achieving good oral bioavailability.[8] Several formulation strategies can be employed to overcome this:

    • pH adjustment: For oral formulations, using acidic excipients can help to create a more acidic microenvironment in the gastrointestinal tract, promoting the dissolution of this weakly basic compound.[9]

    • Particle size reduction: Micronization or nanonization increases the surface area of the compound, which can enhance the dissolution rate.[10]

    • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a more soluble amorphous state.[11]

    • Lipid-based formulations: For highly lipophilic compounds, formulating in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[10][12]

    • Complexation: Using cyclodextrins to form inclusion complexes can significantly increase aqueous solubility.[13][14][15][16]

Part 3: Experimental Protocols and Solutions

This section provides detailed protocols for determining and improving the solubility of this compound.

Protocol 1: Determination of Kinetic and Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine both kinetic and thermodynamic solubility.[17][18]

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • HPLC-grade water and acetonitrile

  • Filtration device (e.g., 0.22 µm syringe filters)

  • HPLC with UV detector

Procedure:

  • Kinetic Solubility: a. Prepare a 10 mM stock solution of the compound in DMSO. b. Add an aliquot of the DMSO stock to the aqueous buffer to achieve a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%). c. Shake the solution at room temperature for a defined period (e.g., 2 hours).[17] d. Filter the solution to remove any precipitate. e. Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Thermodynamic Solubility: a. Add an excess amount of the solid compound to the aqueous buffer. b. Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19] c. Filter the solution. d. Quantify the concentration of the dissolved compound in the filtrate by HPLC.

Protocol 2: Improving Aqueous Solubility using Co-solvents

The use of co-solvents can significantly enhance the solubility of lipophilic compounds.

Materials:

  • This compound

  • Water

  • Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

Procedure:

  • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine the solubility of the compound in each mixture using the thermodynamic solubility protocol described above.

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture for your application.

Table 2: Example of a Co-solvent Solubility Screening Data Table

Co-solvent SystemCo-solvent % (v/v)Measured Solubility (µg/mL)
Ethanol/Water10[Hypothetical Data]
20[Hypothetical Data]
30[Hypothetical Data]
40[Hypothetical Data]
PEG 400/Water10[Hypothetical Data]
20[Hypothetical Data]
30[Hypothetical Data]
40[Hypothetical Data]
Protocol 3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[13][14]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., pH 7.4 PBS)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess of the compound to each solution.

  • Equilibrate the samples using the thermodynamic solubility protocol.

  • Filter and analyze the concentration of the dissolved compound by HPLC.

  • Plot the compound's solubility against the HP-β-CD concentration to determine the extent of solubility enhancement.

Workflow for Selecting a Solubility Enhancement Strategy

The choice of a suitable solubility enhancement technique depends on several factors including the desired application and the physicochemical properties of the compound.

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. [Link]

  • Jain, A., et al. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. [Link]

  • DuPont Nutrition & Biosciences. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]

  • Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Support Tools in Formulation Development for Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation. [Link]

  • Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins and their applications in pharmaceutical and related fields. In Cyclodextrins. [Link]

  • Li, L., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]

  • Al-Obaidi, H., & Buckin, V. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Mohammad, A., Singh, S., & Swain, S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal. [Link]

  • Szejtli, J. (1994). Medicinal applications of cyclodextrins. Medical Research Reviews. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Van der Mierden, W., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Pharma Specialists. (2024, November 13). Role of API Polymorphism in Formulation Development. [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]

  • PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. [Link]

  • Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • University of Liverpool. (n.d.). Solubility and pH of amines. [Link]

  • Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents. [Link]

  • Synapse. (2025, July 31). Solubilization by surfactants: Significance and symbolism. [Link]

  • Li, L., Totton, T., & Frenkel, D. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • Iurlo, M., et al. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Fiveable. (n.d.). Physicochemical properties. [Link]

  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction. [Link]

  • Shikov, A. N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics. [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

  • Scribd. (n.d.). Understanding Lipinski's Rule of Five. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Kypreos, K. E., & Ziros, P. G. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. [Link]

  • ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Lee, H., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization parameters associated with this synthesis. We will focus on the most prevalent and effective method for this transformation: the Vilsmeier-Haack formylation of 1-Propyl-1,2,3,4-tetrahydroquinoline.

Reaction Overview

The synthesis involves the introduction of a formyl (-CHO) group onto the electron-rich aromatic ring of the N-propylated tetrahydroquinoline. The N-propyl group is an activating group, which makes the aromatic ring highly nucleophilic and directs the electrophilic substitution primarily to the C-6 position (para to the nitrogen atom), which is both electronically favored and sterically accessible.[1] The Vilsmeier-Haack reaction is the ideal choice for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]

The overall transformation is as follows:

(Self-generated image, not from a web source) Figure 1: Vilsmeier-Haack formylation of 1-Propyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am getting a very low or no yield of the desired product. What are the likely causes?

Answer: A low or zero yield is one of the most common issues and can typically be traced back to the integrity of the Vilsmeier reagent or the reaction conditions.

  • Cause A: Deactivated Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and any moisture present in the DMF, solvent, or glassware will quench the reagent, preventing the formation of the active electrophile.[5]

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored and sealed container.

  • Cause B: Insufficient Reagent or Low Temperature: The N-propylated tetrahydroquinoline is an activated substrate, but the reaction still requires sufficient activation energy. If the molar ratio of the Vilsmeier reagent is too low or the reaction temperature is insufficient, the reaction may not proceed to completion.[1][6]

    • Solution: Increase the equivalents of the Vilsmeier reagent (POCl₃ and DMF) relative to the substrate. A common starting point is 1.5 equivalents.[6] After the initial addition at a low temperature (0 °C), try gradually warming the reaction to 40-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Cause C: Incorrect Order of Addition: The Vilsmeier reagent should be pre-formed before the addition of the substrate. Adding POCl₃ to a mixture of DMF and the tetrahydroquinoline can lead to undesired side reactions.

    • Solution: Always pre-form the Vilsmeier reagent by adding POCl₃ dropwise to chilled, anhydrous DMF. Allow it to stir for 15-30 minutes at 0 °C before adding the substrate solution.[6]

Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 6-carbaldehyde?

Answer: While the C-6 position is electronically favored, some formylation can occur at the C-8 position. The degree of regioselectivity is influenced by steric hindrance and reaction temperature.

  • Cause: High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric hindrance at the C-8 position, leading to a mixture of C-6 and C-8 formylated products.

    • Solution: Maintain a lower reaction temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature or slightly above (e.g., 40 °C). Running the reaction at a controlled, moderate temperature often provides the best balance of reaction rate and selectivity.

Question 3: My TLC analysis shows a significant amount of starting material even after a long reaction time. How do I drive the reaction to completion?

Answer: The presence of unreacted starting material points to insufficient electrophile concentration or inadequate reaction time.

  • Cause A: Insufficient Reagent: As mentioned in Q1, the molar ratio of the Vilsmeier reagent may be too low.

    • Solution: Increase the equivalents of POCl₃ and DMF to 2.0 or even 3.0 relative to the substrate. This increases the concentration of the active electrophile, driving the reaction forward.

  • Cause B: Insufficient Reaction Time or Temperature: For some substrates, room temperature may not be sufficient.

    • Solution: After the initial reaction period, gently heat the mixture (e.g., to 50-70 °C) and continue to monitor by TLC until the starting material is consumed.[1][6]

Question 4: The workup procedure is difficult, and I'm struggling to isolate the product. What is the best practice?

Answer: The workup is critical as it involves hydrolyzing the intermediate iminium salt to the final aldehyde. Improper pH control can lead to emulsions or product degradation.

  • Cause: Incorrect Hydrolysis Conditions: The iminium salt intermediate must be carefully hydrolyzed. Simply quenching with water can be slow and inefficient.

    • Solution: After the reaction is complete, cool the mixture in an ice bath and slowly pour it over crushed ice. Then, carefully neutralize the mixture. A highly effective method is to add a saturated aqueous solution of sodium acetate and stir for 30 minutes. Alternatively, slowly add a base like 1M NaOH or a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).[6] This ensures complete hydrolysis of the iminium salt to the aldehyde. Following neutralization, extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4] This reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich tetrahydroquinoline ring. The resulting intermediate iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[4][6]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate 1-Propyl-1,2,3,4- tetrahydroquinoline Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product Final Aldehyde (after Hydrolysis) Intermediate->Product H₂O Workup

Caption: Vilsmeier-Haack reaction workflow.

Q: How can I effectively purify the final this compound? A: Aromatic aldehydes can be challenging to purify due to their tendency to oxidize to the corresponding carboxylic acid.

  • Initial Wash: During the workup, wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities, including the carboxylic acid byproduct and residual POCl₃ hydrolysis products.[7]

  • Column Chromatography: This is the most common method. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. Basic alumina can also be effective for aromatic aldehydes.[7]

  • Bisulfite Adduct Formation (for stubborn impurities): This is a highly effective classical method.[8][9] Dissolve the crude product in a solvent like ethanol. Add a saturated aqueous solution of sodium metabisulfite and stir. The aldehyde will form a solid bisulfite adduct, which can be collected by filtration. Wash the solid with ethanol and ether to remove non-aldehydic impurities. To regenerate the pure aldehyde, suspend the adduct in water, add an organic solvent (like ether or DCM), and then add a base (e.g., NaHCO₃ or NaOH solution) until the solid dissolves. The pure aldehyde will be released into the organic layer.[7][9]

Q: What are the optimal reaction parameters? A: The optimal conditions can vary, but a well-established starting point is summarized in the table below. Always optimize on a small scale first.

ParameterRecommended ValueRationale
Substrate Purity >98%Impurities in the starting material can lead to side reactions.
Solvent Anhydrous DMFActs as both a reagent and a solvent. Must be dry.[6]
Reagent Ratio 1.5 - 2.0 eq POCl₃Ensures sufficient Vilsmeier reagent is formed.[6]
Temperature 0 °C (addition), then RT to 60 °CControls exotherm and improves regioselectivity.[1][6]
Reaction Time 2 - 12 hoursMonitor by TLC to determine completion.
Atmosphere Inert (N₂ or Ar)Prevents moisture from contaminating the reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common experimental issues.

Caption: A diagnostic workflow for common synthesis issues.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a general procedure. Researchers should adapt it based on their specific scale and equipment.

  • Preparation:

    • Take a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Vilsmeier Reagent Formation:

    • To the flask, add anhydrous N,N-dimethylformamide (DMF) (1.5 - 2.0 equiv.).

    • Cool the flask to 0 °C using an ice-water bath.

    • Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv.) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Maintain the internal temperature below 5 °C.

    • After the addition is complete, allow the milky white mixture to stir at 0 °C for an additional 30 minutes.[6]

  • Reaction:

    • Dissolve 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Optional: If the reaction is sluggish (monitored by TLC), gently heat the mixture to 40-60 °C and stir until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

    • Stir vigorously for 30-60 minutes until the hydrolysis is complete.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

References

  • Reddit User Discussion on Aldehyde Purification. (2015). r/chemistry. [Link]

  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry. [Link]

  • Weigert, F. J. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Le-Huy, T., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Brindle, C. Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes. University of Rochester, Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Ouyang, L., et al. (2021). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Deore, V. S., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

Sources

Technical Support Center: Analysis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the characterization of this molecule. As a substituted tetrahydroquinoline, its NMR spectra contain distinct features from the aromatic ring, the saturated heterocyclic ring, the N-propyl group, and the aldehyde moiety, which can present unique challenges in interpretation.

This guide is structured to address issues from basic spectral interpretation to more complex experimental artifacts, providing not just solutions but the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Section 1: Basic Spectrum Interpretation & Signal Assignment

Q1: I have my initial ¹H NMR spectrum. Where should I expect to see the key signals for my compound?

A1: The ¹H NMR spectrum of this compound has several distinct regions. A logical first step is to identify these regions and assign the most characteristic protons. The aldehyde proton is the most downfield and unambiguous signal, providing an excellent starting point for analysis.

Below is the structure with protons labeled for reference in the following discussions.

Caption: Structure of this compound.

Expected ¹H and ¹³C Chemical Shift Regions:

Group Proton Label Expected ¹H Shift (ppm) Carbon Label Expected ¹³C Shift (ppm) Rationale & Notes
AldehydeCHO9.7 - 10.1CHO190 - 193Highly deshielded due to the carbonyl group's anisotropy and electron-withdrawing nature.[1][2] Often a sharp singlet.
AromaticH5, H7, H86.8 - 7.6C5, C7, C8110 - 130The substitution pattern (1,2,4-trisubstituted) will lead to distinct splitting. H5 will likely be a doublet, H7 a doublet of doublets, and H8 a singlet or narrow doublet.[3]
Aromatic (Quaternary)--C4a, C6, C8a125 - 150C6 (attached to CHO) and C8a (attached to N) will be significantly shifted.
N-CH₂ (Propyl)3.2 - 3.550 - 55Methylene group attached directly to the electron-donating nitrogen atom. Appears as a triplet.
N-CH₂ (Ring)H23.3 - 3.6C245 - 50Methylene group adjacent to nitrogen within the ring structure.
Aliphatic (Ring)H3, H41.8 - 2.9C3, C420 - 30These methylene groups form an ABCD spin system, often resulting in complex, overlapping multiplets.[4]
Propyl CH₂1.5 - 1.820 - 25Appears as a sextet or multiplet due to coupling with both Hα and Hγ.
Propyl CH₃0.9 - 1.110 - 12The terminal methyl group, typically a triplet, is the most upfield signal.

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[5][6]

Q2: My aromatic proton signals (6.8-7.6 ppm) are overlapped and difficult to assign. How can I resolve them?

A2: This is a common challenge with substituted aromatic systems. The three aromatic protons (H5, H7, H8) form a coupled spin system. While their chemical shifts are influenced by the electron-donating nitrogen and electron-withdrawing aldehyde, overlap can still occur.

Causality: The degree of overlap depends on the magnetic field strength and the solvent used. Solvents like benzene-d₆ can induce different chemical shifts (anisotropic effect) compared to CDCl₃, sometimes resolving the signals.[5][7]

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Change the Solvent: Re-run the sample in a different deuterated solvent. Benzene-d₆ is an excellent choice for aromatic compounds as it often provides better signal separation.[7]

  • Utilize 2D NMR: The most definitive method is to run a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will show cross-peaks between protons that are coupled to each other. You should expect to see a correlation between H7 and H8, helping to distinguish them from the more isolated H5.[8][9]

Section 2: Common Experimental & Spectral Problems

Q3: All the peaks in my spectrum look broad, including the solvent residual peak. What's wrong?

A3: When all signals are broad, the issue is typically instrumental or related to the overall sample condition, not a chemical phenomenon specific to your molecule.[10]

Causality: Broad lines are a result of rapid signal decay (short T₂ relaxation time), which is often caused by an inhomogeneous magnetic field across the sample volume.

Caption: Workflow for troubleshooting universally broad NMR signals.

Troubleshooting Protocol:

  • Re-shim the Spectrometer: This is the most common cause. The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible. Perform a manual or automated shimming routine.[10]

  • Check Sample for Solids: Undissolved material or particulates will disrupt field homogeneity. Eject the sample, check for clarity, and if necessary, filter it through a small plug of glass wool into a clean NMR tube.[11]

  • Reduce Concentration: Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines. Diluting your sample can often sharpen the peaks.[7][12]

  • Check for Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper from catalysts) can cause significant broadening.[11][13] This is less likely to be the cause if the solvent peak is also broad, but if other steps fail, consider purifying the sample again.

Q4: Only some of my peaks are broad, specifically the aldehyde proton and the protons on the carbons next to the nitrogen (H2 and Hα). Why?

A4: Selective peak broadening points to a dynamic chemical process occurring on the NMR timescale.[11][12] For this molecule, two processes are likely culprits.

Causality & Potential Mechanisms:

  • Slow N-inversion or Ring Conformation: The tetrahydroquinoline ring is not planar and can undergo conformational exchange. Similarly, the nitrogen atom can invert its pyramidal geometry. If the rate of this exchange is comparable to the NMR frequency difference between the exchanging states, the corresponding signals will broaden.

  • Rotational Isomers (Rotamers): Restricted rotation around the N-C(propyl) bond or the C(aromatic)-C(aldehyde) bond could create different rotational isomers (rotamers). If these rotamers are slowly interconverting, you might see either separate sets of peaks or broadened peaks at an intermediate exchange rate.[7]

Troubleshooting Protocol: Variable Temperature (VT) NMR To confirm a dynamic process, you must acquire spectra at different temperatures.[14][15]

  • Heating the Sample: Increasing the temperature increases the rate of exchange. If broadening is due to intermediate exchange, the peaks should sharpen and coalesce into a single, averaged signal.[7]

  • Cooling the Sample: Decreasing the temperature slows the exchange rate. The broad peak should resolve into two or more distinct, sharp signals, one for each conformer or rotamer.

Step-by-Step VT-NMR Experiment:

  • Solvent Selection: Ensure your chosen solvent has a suitable temperature range. For example, Toluene-d₈ is excellent for high temperatures (up to 100°C), while CD₂Cl₂ or THF-d₈ are good for low temperatures. Crucially, do not exceed the boiling point or go below the freezing point of your solvent. [16]

  • Setup: Insert your sample and allow it to equilibrate at room temperature (e.g., 298 K). Lock and shim the sample.

  • Temperature Change: Gradually increase or decrease the temperature in increments (e.g., 10-20 K).[17]

  • Equilibration & Shimming: Allow the temperature to stabilize for at least 5-10 minutes at each new setpoint. The magnetic field homogeneity will drift with temperature, so you must re-shim the spectrometer at each temperature.[14][18]

  • Acquisition: Acquire a standard ¹H spectrum at each temperature.

  • Return to Ambient: After the experiment, slowly return the probe to room temperature to prevent thermal shock and potential damage.[17]

Q5: I see unexpected peaks in my spectrum, especially a broad singlet around 1.5-5 ppm and a sharp singlet at ~7.26 ppm.

A5: These are very common impurities. The peak at ~7.26 ppm is the residual proton signal from your deuterated chloroform (CDCl₃) solvent. The broad singlet is likely water (H₂O).

Causality: NMR solvents are hygroscopic and readily absorb atmospheric moisture.[7] Other common contaminants include residual purification solvents like ethyl acetate or acetone.[19][20]

Troubleshooting & Identification:

  • Water Identification (D₂O Shake): To confirm a peak is from water (or any other exchangeable proton like an N-H, though the N-H in your molecule is substituted), add a single drop of deuterium oxide (D₂O) to your NMR tube. Cap it, shake vigorously for 30 seconds, and re-acquire the spectrum. The water peak will disappear or significantly decrease because the protons (¹H) exchange with the deuterons (²H) from D₂O, which are not observed in ¹H NMR.[7]

  • Solvent Impurity Tables: Compare the chemical shifts of unknown peaks to published tables of common NMR impurities. These tables list the shifts of solvents like acetone, ethyl acetate, hexane, etc., in various deuterated solvents.[19]

  • Prevention: To minimize water contamination, use freshly opened solvents or dry the solvent over a drying agent like molecular sieves or potassium carbonate.[7] Ensure your NMR tubes are thoroughly dried in an oven before use.

Q6: How can I definitively assign all the carbons and protons? My 1D spectra are too ambiguous.

A6: For unambiguous assignment of a complex structure, a suite of 2D NMR experiments is essential. These experiments reveal correlations between nuclei, allowing you to piece the structure together like a puzzle.

Recommended 2D NMR Workflow:

  • ¹H-¹H COSY (Correlation Spectroscopy): Establishes which protons are coupled (typically through 2-3 bonds). This is perfect for tracing the connections within the propyl chain (Hγ -> Hβ -> Hα) and within the aliphatic ring (H4 -> H3 -> H2).[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to (¹JCH coupling). This is the primary method for assigning carbon signals that have attached protons.[21]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away (²JCH and ³JCH). This is the most powerful experiment for connecting the different fragments of the molecule. For example, you can confirm the position of the aldehyde group by observing a correlation from the aldehyde proton (CHO) to the aromatic carbon C6. You can also connect the propyl group to the nitrogen by seeing a correlation from the Hα protons to the C2 and C8a carbons of the quinoline ring.[21][22]

By combining the information from these three experiments, you can create a self-validating and complete assignment of every proton and carbon in the molecule.

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Instructions for Variable Temperature (VT) Operation. University of Wisconsin-Madison, NMR Facility. [Link]

  • Variable Temperature NMR Experiments. University of Reading, Chemical Analysis Facility. [Link]

  • Variable Temperature (VT) Control for NMR. Northwestern University, IMSERC. [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison, NMR Facility. [Link]

  • Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]

  • VARIABLE TEMPERATURE EXPERIMENTS. Western University, NMR Facility. [Link]

  • ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. ResearchGate. [Link]

  • What Causes NMR Peak Broadening? Chemistry For Everyone (YouTube). [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines... The Journal of Organic Chemistry. [Link]

  • ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline... ResearchGate. [Link]

  • Common Problems. San Diego State University NMR Facility. [Link]

  • NMR Peak Broadening. Reddit r/Chempros. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings... RSC Advances. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit r/chemhelp. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • 1,2,3,4-Tetrahydroquinoline - SpectraBase. Wiley SpectraBase. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents... Organic Process Research & Development. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis... Molecules. [Link]

  • ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases... ACS Sustainable Chemistry & Engineering. [Link]

  • How to Interpret Chemical Shift in the 1H NMR. The Organic Chemistry Tutor (YouTube). [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles... Journal of Chemical Education. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]

  • 1,2,3,4-Tetrahydroquinoline - ¹³C NMR - SpectraBase. Wiley SpectraBase. [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives... TSI Journals. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents... The Journal of Organic Chemistry. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Millersville University. [Link]

Sources

Technical Support Center: Resolving Impurities in 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. The synthesis of this compound, typically via formylation of 1-propyl-1,2,3,4-tetrahydroquinoline, can present several purification challenges that impact yield, purity, and downstream applications.

This guide provides in-depth troubleshooting strategies, detailed purification protocols, and a preventative framework for impurity control. Our approach is rooted in first-principles chemistry, explaining the causal logic behind each recommendation to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: My final product is a viscous oil or gummy solid, not the expected crystalline material. What's causing this and how do I fix it?

Answer: This is a frequent issue, often indicating the presence of residual solvents, low-molecular-weight polymers, or hygroscopic impurities.[1]

  • Causality:

    • Residual Solvent: High-boiling point solvents used in the reaction or workup (like DMF or DMSO) are notoriously difficult to remove and can leave the product as an oil.[1]

    • Starting Material: The precursor, 1-propyl-1,2,3,4-tetrahydroquinoline, is an oil. Significant amounts of unreacted starting material will prevent crystallization.

    • Aldehyde Instability: Aldehydes can be prone to self-condensation or polymerization, especially if trace amounts of acid or base are present from the workup.[1]

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure the product is dried under a high vacuum (e.g., <1 torr) at a moderately elevated temperature (35-45°C) for several hours to remove volatile solvents.

    • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Hexanes or a mixture of hexanes and diethyl ether are excellent starting points.

    • Definitive Purification: If the above fails, a more rigorous purification method is necessary. Column chromatography is recommended, followed by recrystallization of the purified fractions. For a highly specific separation of the aldehyde, consider the bisulfite adduct purification protocol detailed below.

FAQ 2: HPLC/GC-MS analysis shows a significant peak corresponding to the starting material (1-propyl-1,2,3,4-tetrahydroquinoline). How can I remove it?

Answer: The presence of starting material indicates an incomplete reaction or inefficient purification. Due to the similar polarities of the starting amine and the product aldehyde, simple extraction or recrystallization may be insufficient.

  • Causality:

    • Incomplete Formylation: The Vilsmeier-Haack reaction, a common method for this formylation, requires precise stoichiometry and reaction conditions.[2][3] Insufficient Vilsmeier reagent or non-optimal temperature can lead to incomplete conversion.

    • Co-elution in Chromatography: The product and starting material may have very close Rf values in certain solvent systems, leading to poor separation on a silica gel column.[4]

  • Troubleshooting Steps:

    • Reaction Optimization: Re-evaluate your reaction conditions. Ensure at least 1.5 equivalents of the Vilsmeier reagent are used and that the reaction is allowed to proceed to completion (monitored by TLC or LC-MS).[5]

    • Chromatography Optimization: Systematically screen solvent systems for column chromatography. A gradient elution from a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) to a more polar one can often resolve closely eluting spots.[6][7] Adding a small amount (~0.1%) of triethylamine to the mobile phase can deactivate the silica gel and improve the peak shape of both the amine and the aldehyde.[6]

    • Chemical Separation (Recommended): The most effective method is to exploit the unique reactivity of the aldehyde group. Bisulfite adduct formation is the gold standard for separating aldehydes from other organic compounds.[8][9][10] This procedure (detailed in Part 3) converts the aldehyde into a water-soluble salt, allowing the non-aldehyde starting material to be washed away with an organic solvent. The pure aldehyde is then regenerated.

FAQ 3: My NMR spectrum is clean, but the product has a persistent yellow or brown color. What is this impurity and is it a concern?

Answer: Color often arises from highly conjugated, trace-level impurities that may not be easily visible by NMR but can be detected by UV-Vis spectroscopy.

  • Causality:

    • Oxidation/Decomposition: Tetrahydroquinolines can be susceptible to oxidation, forming colored quinolinium species. The aldehyde group itself can also undergo side reactions.

    • Reaction Byproducts: Minor side reactions during the Vilsmeier-Haack synthesis can generate intensely colored chromophores.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite. This often effectively removes colored impurities.

    • Recrystallization: A carefully executed recrystallization is one of the best methods for removing colored impurities, which are often excluded from the growing crystal lattice.[11] Refer to the protocol in Part 3.

FAQ 4: I see a new peak in my mass spectrum at +16 amu compared to my product, which grows over time. What is happening?

Answer: This strongly suggests the oxidation of your aldehyde product to the corresponding carboxylic acid (1-Propyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid).

  • Causality: Aldehydes are readily oxidized to carboxylic acids upon exposure to atmospheric oxygen. This process can be accelerated by light or the presence of metal catalysts.[12]

  • Preventative & Corrective Actions:

    • Inert Atmosphere Storage: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) in a sealed, amber vial at low temperature (-20°C is recommended for long-term storage).

    • Purification: The carboxylic acid is significantly more polar than the aldehyde. It can be easily removed by:

      • Aqueous Wash: Dissolve the impure product in an organic solvent (like ethyl acetate) and wash it with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.

      • Column Chromatography: The carboxylic acid will have a much lower Rf value (or may not elute at all) on a silica gel column compared to the aldehyde.[12]

Part 2: Visual Workflows & Data

Impurity Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving purity issues with your sample.

G cluster_start cluster_analysis cluster_solutions start Impure Aldehyde Sample analysis Characterize by HPLC, NMR, MS start->analysis oily Oily / Gummy Product start_peak High Starting Material Peak color Colored Impurity oxidized Oxidized Product (+16 amu) triturate Trituration / High-Vac oily->triturate Initial Step column Optimized Column Chromatography start_peak->column Good Option bisulfite Bisulfite Adduct Purification start_peak->bisulfite Best Option charcoal Charcoal Treatment & Recrystallization color->charcoal oxidized->column base_wash Aqueous Base Wash oxidized->base_wash triturate->column If Fails

Caption: A decision-making flowchart for troubleshooting common impurities.

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureLikely SourceAnalytical Signature (¹H NMR / MS)
1-Propyl-1,2,3,4-tetrahydroquinolineIncomplete Reaction¹H NMR: Absence of aldehyde proton (~9.7 ppm). MS: [M+H]⁺ at m/z corresponding to C₁₂H₁₇N.
1-Propyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acidOxidation of Product¹H NMR: Absence of aldehyde proton; presence of a broad carboxylic acid proton (>10 ppm). MS: [M+H]⁺ at m/z +16 relative to product.
N,N-Dimethylformamide (DMF)Reaction Solvent¹H NMR: Singlets around 8.0, 2.9, and 2.7 ppm.
Isomeric AldehydesNon-regioselective formylation¹H NMR: Complex aromatic region with different splitting patterns. MS: Same m/z as the desired product.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This technique is highly selective for aldehydes and is excellent for removing unreacted starting material and other non-aldehyde impurities.[8][9][10]

Causality: Sodium bisulfite adds reversibly to the aldehyde's carbonyl group, forming a water-soluble salt (the bisulfite adduct). Non-aldehyde impurities remain in the organic phase and are washed away. The reaction is then reversed by adding a base, regenerating the pure aldehyde which can be extracted back into a fresh organic layer.[9]

G cluster_phase1 Phase 1: Adduct Formation & Extraction cluster_phase2 Phase 2: Aldehyde Regeneration A 1. Dissolve impure aldehyde in organic solvent (e.g., Ether) B 2. Add saturated aqueous Sodium Bisulfite (NaHSO₃) A->B C 3. Shake vigorously in separatory funnel B->C D Result: Aldehyde moves to aqueous layer as adduct C->D E 4. Separate layers. Discard organic layer (contains impurities) D->E F 5. To aqueous layer, add fresh organic solvent E->F Transfer Aqueous Layer G 6. Add base (e.g., NaOH) dropwise until pH > 10 F->G H Result: Adduct decomposes, regenerating pure aldehyde G->H I 7. Shake and extract aldehyde into the new organic layer H->I J 8. Dry and evaporate solvent to yield pure product I->J

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Methodology:

  • Dissolve the crude this compound sample in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.[8]

  • Stopper the funnel and shake vigorously for 2-5 minutes, venting frequently to release any pressure. A white precipitate of the adduct may form at the interface.

  • Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct into a clean flask. Discard the organic layer, which contains the non-aldehyde impurities.

  • Return the aqueous layer to the separatory funnel. Add a fresh portion of the organic solvent (equal volume).

  • Slowly add 10% aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is > 10. The adduct will decompose, releasing the aldehyde back into the solution.

  • Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.

  • Separate the layers, collecting the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: High-Performance Column Chromatography

This protocol is designed to separate the aldehyde from impurities of similar polarity.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[13] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel (slurry packing with hexanes is recommended for best results). The amount of silica should be 50-100 times the weight of the crude sample.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluting solvent. Adsorb this solution onto a small amount of silica gel (~2-3x the sample weight) and dry it to a free-flowing powder.

  • Load the Column: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 98:2 Hexane:Ethyl Acetate. This will elute very non-polar impurities first.

    • Monitor the fractions being collected using Thin Layer Chromatography (TLC). The desired aldehyde product should have an Rf of ~0.3 in the chosen solvent system for good separation.[6]

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the product.

    • Note: If peak tailing is observed, adding 0.1% triethylamine to the mobile phase can improve separation.[6]

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Polishing

This method is used on an already relatively pure product (>90%) to achieve high analytical purity and obtain a crystalline solid.

Causality: Recrystallization works on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold. As the solution cools slowly, the compound's molecules selectively deposit onto a growing crystal lattice, excluding impurity molecules.[11]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the aldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates to screen are isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: Place the aldehyde in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or charcoal), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly under a vacuum.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Application Notes. (2025).
  • BenchChem Technical Support Team. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Patel, R. et al. (2012).
  • Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • St-Gelais, A. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • Various Authors. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
  • Liu, E. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
  • University of Michigan. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Beretta, G. et al. (2025). Quinoline alkaloids in honey: Further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies.
  • Nakahara, D. et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as Endogenous Amines in the Rat and Mouse Brain using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Health Science.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the lab-scale and scale-up synthesis of this compound. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your process for robustness and scalability.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached via a two-stage process. First, the core heterocyclic structure, 1-Propyl-1,2,3,4-tetrahydroquinoline, is synthesized. Second, this electron-rich intermediate undergoes electrophilic formylation to install the aldehyde group at the C-6 position. The Vilsmeier-Haack reaction is the industry-standard method for this transformation due to its reliability and use of common, inexpensive reagents.[1][2]

This guide will focus primarily on the challenges associated with the Vilsmeier-Haack formylation step, as it is often the most problematic during scale-up, and the subsequent purification of the final product.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation & Purification A Quinoline B 1,2,3,4-Tetrahydroquinoline A->B Reduction (e.g., H₂, Pd/C) C 1-Propyl-1,2,3,4-tetrahydroquinoline (Intermediate) B->C N-Alkylation (e.g., Propyl bromide, Base) D Vilsmeier-Haack Formylation C->D Formylation Reaction E Hydrolysis & Workup D->E F Purification E->F G This compound (Final Product) F->G

Caption: High-level synthetic workflow.

II. Troubleshooting Guide: The Vilsmeier-Haack Formylation

This section addresses common problems encountered during the formylation of 1-Propyl-1,2,3,4-tetrahydroquinoline.

Question 1: My reaction yield is low or the reaction has stalled. What are the primary causes?

Answer: Low conversion is a frequent issue when moving from bench to pilot scale. The root cause typically lies in the generation and reactivity of the Vilsmeier reagent, or the reaction conditions.

  • Cause A: Inefficient Vilsmeier Reagent Formation. The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a formamide (typically N,N-dimethylformamide, DMF) with an activating agent (typically phosphorus oxychloride, POCl₃).[3][4][5] This reaction is exothermic and moisture-sensitive.

    • Solution: Ensure your DMF is anhydrous. Add POCl₃ slowly to the DMF at a controlled temperature (0-5 °C) to prevent degradation of the reagent. The reagent should be prepared fresh and used promptly.

  • Cause B: Insufficient Reaction Temperature. The Vilsmeier reagent is a relatively weak electrophile.[2] While reagent formation requires cooling, the subsequent electrophilic aromatic substitution on the tetrahydroquinoline ring may require thermal energy to proceed at an adequate rate.

    • Solution: After adding the tetrahydroquinoline intermediate to the pre-formed Vilsmeier reagent at low temperature, allow the mixture to slowly warm to room temperature. Then, gently heat the reaction to 50-70 °C and monitor the progress by TLC or HPLC. Insufficient heating can lead to a stalled reaction, especially at larger scales where heat transfer is less efficient.[6]

  • Cause C: Substrate Quality. The purity of the 1-Propyl-1,2,3,4-tetrahydroquinoline intermediate is critical. Residual base from the alkylation step, for instance, can quench the Vilsmeier reagent.

    • Solution: Ensure the intermediate is properly purified and characterized (¹H NMR, GC-MS) before use. A simple aqueous wash of the organic solution of the intermediate followed by drying can remove inorganic impurities.

G start Low Yield or Stalled Reaction reagent Check Reagent Quality (Anhydrous DMF? Fresh POCl₃?) start->reagent temp Optimize Reaction Temperature (Post-addition heating?) reagent->temp Quality OK solve_reagent Solution: Use anhydrous solvent. Add POCl₃ slowly at 0-5 °C. reagent->solve_reagent Issue Found substrate Verify Substrate Purity (Free of base/impurities?) temp->substrate Temp OK solve_temp Solution: Heat to 50-70 °C after addition. Monitor via TLC/HPLC. temp->solve_temp Issue Found solve_substrate Solution: Purify intermediate before use. Confirm purity via NMR/GC-MS. substrate->solve_substrate Issue Found

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction mixture has turned dark brown or black, and I'm seeing multiple spots on TLC.

Answer: A dark reaction color often indicates decomposition or side reactions, which are exacerbated by poor temperature control during scale-up.

  • Cause A: Exothermic Reaction Runaway. Both the formation of the Vilsmeier reagent and its reaction with the highly activated tetrahydroquinoline ring are exothermic. Without adequate cooling and controlled addition rates, localized "hot spots" can form, leading to decomposition of the starting material, reagent, and product. This is a significant thermal hazard.[7]

    • Solution: On scale-up, ensure your reactor has sufficient cooling capacity. Add reagents (POCl₃ and the tetrahydroquinoline) sub-surface at a slow, controlled rate. Monitor the internal temperature continuously. A process safety analysis (e.g., using reaction calorimetry) is highly recommended before proceeding to a large scale.[7]

  • Cause B: Over-Formylation or Side Reactions. While formylation is strongly directed to the C-6 (para) position, aggressive reaction conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to minor amounts of C-8 (ortho) formylation or other undesired reactions.

    • Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents). Maintain careful temperature control. If di-formylation is suspected, it can often be confirmed by mass spectrometry of the crude reaction mixture.

Question 3: I'm having difficulty purifying the final aldehyde product. What are the best methods for scale-up?

Answer: Purifying aldehydes can be challenging due to their propensity to oxidize to the corresponding carboxylic acid. Standard silica gel chromatography can sometimes be inefficient at large scales.

  • Method A: Crystallization. If the crude product is semi-crystalline, developing a robust crystallization procedure is the most scalable and cost-effective purification method.

    • Protocol: Screen various solvent/anti-solvent systems. A common choice is to dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., ethyl acetate, dichloromethane) and then add a non-polar anti-solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.

  • Method B: Bisulfite Adduct Formation. This classic chemical method is highly effective for separating aldehydes from non-carbonyl impurities.[8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble salt (the adduct), which can be separated in an aqueous layer. The reaction is reversible.

    • Protocol: Dissolve the crude product in a solvent like THF or ethanol. Add a saturated aqueous solution of sodium metabisulfite and stir vigorously. The aldehyde adduct may precipitate or be extracted into the aqueous phase. After separating the organic layer (containing impurities), the aqueous layer is treated with a base (e.g., Na₂CO₃ or NaOH) to regenerate the pure aldehyde, which can then be extracted back into an organic solvent.[9]

  • Method C: Column Chromatography on Basic Alumina. For aromatic aldehydes that may be sensitive to acidic silica gel, basic alumina can be a superior stationary phase, preventing oxidation.[10]

    • Protocol: Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.

Purification MethodProsConsScalability
Crystallization Highly scalable, cost-effective, high purity possible.Product must be crystalline, requires development time.Excellent
Bisulfite Adduct Highly selective for aldehydes, removes many impurities.Adds extra steps, requires pH adjustments.[9]Good
Alumina Column Good for acid-sensitive aldehydes, milder than silica.More expensive than silica, may require solvent screening.Moderate

III. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for the Vilsmeier-Haack reaction? A: The primary hazards are the reagents and the reaction's exothermicity.

  • Reagents: POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas. DMF is a combustible liquid. Handle both in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety glasses).[6]

  • Thermal Hazard: The reaction can be highly exothermic. Always ensure adequate cooling is available, and add reagents slowly and in a controlled manner. Never add water to the reaction mixture until the quench step, which should be performed by slowly adding the reaction mixture to a large volume of ice/water with vigorous stirring.[6][7]

Q: Why is the formylation selective to the 6-position? A: The nitrogen atom of the tetrahydroquinoline ring is a powerful electron-donating group via resonance. This strongly activates the aromatic ring towards electrophilic substitution, particularly at the ortho (C-8) and para (C-6) positions. Due to sterics, the electrophile (Vilsmeier reagent) preferentially attacks the more accessible para position (C-6).

Q: Can I use other formylating agents? A: While other methods like the Duff or Reimer-Tiemann reactions exist, they are generally less efficient, require harsher conditions, or are not as regioselective for this substrate class. The Vilsmeier-Haack reaction remains the most reliable and widely used method for formylating electron-rich systems like N-alkylated tetrahydroquinolines.[1]

Q: What is the mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in three main stages:

  • Reagent Formation: DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.

  • Electrophilic Attack: The electron-rich C-6 position of the tetrahydroquinoline attacks the Vilsmeier reagent.

  • Hydrolysis: During aqueous workup, the resulting iminium ion intermediate is hydrolyzed to yield the final aldehyde product.[4][5]

G A 1. Reagent Formation DMF + POCl₃ B Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ A->B C 2. Electrophilic Attack Tetrahydroquinoline attacks reagent B->C D Iminium Ion Intermediate C->D E 3. Hydrolysis (Aqueous Workup) D->E F Final Aldehyde Product E->F

Caption: Simplified Vilsmeier-Haack reaction mechanism.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-Propyl-1,2,3,4-tetrahydroquinoline (1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, ~10 vol)

  • Phosphorus oxychloride (POCl₃, 1.3 equiv)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge anhydrous DMF.

  • Cool the DMF to 0-5 °C using a circulating chiller.

  • Slowly add POCl₃ dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0-5 °C for 30 minutes.

  • In a separate vessel, dissolve 1-Propyl-1,2,3,4-tetrahydroquinoline in a minimal amount of DMF or DCM.

  • Add the substrate solution to the Vilsmeier reagent dropwise, again maintaining an internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • In a separate, larger vessel, prepare a mixture of crushed ice and water.

  • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture into the ice/water mixture with vigorous stirring.

  • Adjust the pH of the aqueous slurry to ~8 using a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

V. References

  • Reddit discussion on aldehyde purification. (2015). r/chemistry. [Link]

  • Wermuth, B., & Wermuth, B. (1979). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]

  • A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. ResearchGate. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

  • Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PubMed Central. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. [Link]

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]

  • Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. MDPI. [Link]

  • The Formylation of N,N‑Dimethylcorroles. PubMed Central. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. National Institutes of Health. [Link]

Sources

Technical Support Center: Synthesis of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Tetrahydroquinolines are prevalent in numerous biologically active compounds and natural products, making their efficient synthesis a critical task.[1][2] However, the path to pure, high-yield THQs is often fraught with challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome these hurdles and achieve your synthetic goals.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • My reaction yield is consistently low. What are the general parameters I should investigate first?

    • I'm observing significant formation of the fully aromatized quinoline byproduct. How can I prevent this over-oxidation?

    • My purification is challenging due to persistent, tarry byproducts. What are the best practices for purification?

    • My chiral synthesis is resulting in a low enantiomeric excess (ee). How can I improve stereoselectivity?

  • Troubleshooting Specific Synthetic Routes

    • The Povarov Reaction: Low Yields and Byproduct Formation

    • Skraup & Doebner-von Miller Reactions: Exothermic Reactions and Tar Formation

    • Reductive Amination & Cyclization: Incomplete Reactions and Catalyst Poisoning

    • Friedländer Annulation: Poor Regioselectivity and Harsh Reaction Conditions

  • Experimental Protocols

    • Protocol 1: General Procedure for a Three-Component Povarov Reaction

    • Protocol 2: Moderating a Skraup-type Reaction

  • References

Frequently Asked Questions (FAQs)

My reaction yield is consistently low. What are the general parameters I should investigate first?

Low yields in tetrahydroquinoline synthesis can often be traced back to a few key factors regardless of the specific synthetic route.[3] A systematic approach to troubleshooting is crucial.

Causality and Recommended Actions:

  • Imine/Enamine Instability: Many THQ syntheses proceed through an imine or enamine intermediate. The formation and stability of this intermediate are critical.[4]

    • Troubleshooting: Consider pre-forming the imine in a separate step before proceeding with the cyclization. Monitor imine formation by TLC or NMR. The use of dehydrating agents like molecular sieves can also be beneficial.

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst, whether a Lewis acid, Brønsted acid, or a metal catalyst, is highly substrate-dependent.

    • Troubleshooting: Screen a variety of catalysts. For instance, in a Povarov reaction, while AlCl₃ might be effective for some substrates, others may benefit from catalysts like Cu(OTf)₂ or BF₃·MeOH.[4]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Troubleshooting: Systematically vary the temperature. A higher temperature might increase the reaction rate but could also lead to byproduct formation. The choice of solvent can greatly influence the outcome; for example, acetonitrile has proven effective in some Povarov reactions.[4]

Below is a decision-making workflow for troubleshooting low yields:

low_yield_troubleshooting start Low Yield Observed check_imine Is an imine intermediate involved? start->check_imine preform_imine Action: Pre-form imine or add dehydrating agent. check_imine->preform_imine Yes check_catalyst Is the catalyst optimal? check_imine->check_catalyst No preform_imine->check_catalyst screen_catalysts Action: Screen different catalysts (e.g., Lewis acids). check_catalyst->screen_catalysts No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_conditions Action: Vary temperature, solvent, and reaction time. check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yields.

I'm observing significant formation of the fully aromatized quinoline byproduct. How can I prevent this over-oxidation?

The formation of a quinoline byproduct is a common pitfall, arising from the oxidation of the desired tetrahydroquinoline product. This is particularly prevalent in reactions that are sensitive to air or employ oxidative conditions.[4]

Causality and Recommended Actions:

  • Aerial Oxidation: The tetrahydroquinoline ring can be susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of certain catalysts.

    • Troubleshooting: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This simple step can significantly reduce the formation of the quinoline byproduct.[4]

  • Oxidizing Agents: Some synthetic routes may inadvertently generate or contain oxidizing agents. For example, in Skraup-type syntheses, the reaction conditions are inherently oxidizing.

    • Troubleshooting: If the goal is the tetrahydroquinoline, avoid strong oxidizing agents. In reductive cyclization methods, ensure that the reduction of the nitro group and the double bond is rapid to prevent competing elimination pathways that lead to quinoline formation.[5]

  • Catalyst Choice: The Lewis acid or metal catalyst used can influence the rate of aromatization.

    • Troubleshooting: If quinoline formation is a major issue, consider screening catalysts that are less prone to promoting oxidation.

My purification is challenging due to persistent, tarry byproducts. What are the best practices for purification?

Tar formation is a notorious problem, especially in reactions conducted under harsh acidic and oxidizing conditions, such as the Skraup and Doebner-von Miller syntheses.[6] These polymeric materials can make product isolation exceedingly difficult.

Causality and Recommended Actions:

  • Polymerization of Reactants: Strong acid catalysis can promote the self-condensation and polymerization of α,β-unsaturated aldehydes or ketones used in some syntheses.[6][7]

    • Troubleshooting:

      • Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction and reduce charring.[6]

      • Slow Addition: Adding the carbonyl compound slowly to the reaction mixture can help maintain a low concentration and minimize polymerization.[6]

      • Biphasic Medium: For the Doebner-von Miller reaction, using a two-phase reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing polymerization.[7]

  • Purification Strategy:

    • Initial Workup: For tarry crude products, a common and effective purification method is steam distillation, followed by extraction to isolate the desired product from the non-volatile tar.[6]

    • Chromatography: Column chromatography on silica gel is a standard method for purifying tetrahydroquinolines. For stubborn impurities, consider using a gradient elution system. In some cases, high-pressure liquid chromatography (HPLC) may be necessary to obtain highly pure material.[8]

My chiral synthesis is resulting in a low enantiomeric excess (ee). How can I improve stereoselectivity?

Achieving high enantioselectivity in the synthesis of chiral tetrahydroquinolines is a significant challenge, often requiring careful optimization of the catalytic system.[9]

Causality and Recommended Actions:

  • Catalyst and Ligand Choice: The chiral catalyst or ligand is the primary determinant of stereoselectivity. The steric and electronic properties of both the catalyst and the substrate must be well-matched.

    • Troubleshooting: Screen a library of chiral ligands. For instance, in transition-metal-catalyzed asymmetric reductions, spiro chiral phosphoramidite ligands have shown great promise.[9] Chiral phosphoric acids are also effective catalysts in many asymmetric syntheses of THQs.[10]

  • Substrate Activation: The aromaticity of the quinoline precursor can sometimes hinder asymmetric reduction.

    • Troubleshooting: Substrate activation can be a powerful strategy. The use of a strong Brønsted acid can protonate the nitrogen, reducing aromaticity and facilitating hydrogenation.[9]

  • Reaction Conditions: Temperature and solvent can have a profound impact on the transition state energies, thereby affecting the enantioselectivity.

    • Troubleshooting: Lowering the reaction temperature often leads to higher enantiomeric excess. Experiment with different solvents to find the optimal medium for your specific catalytic system.

Troubleshooting Specific Synthetic Routes

The Povarov Reaction: Low Yields and Byproduct Formation

The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for synthesizing THQs from anilines, aldehydes, and alkenes.[11] However, it is not without its pitfalls.

Issue 1: Low Yield

  • Problem: The three-component reaction of aniline, an aldehyde, and an alkene results in a low yield of the desired tetrahydroquinoline.

  • Causality: As mentioned in the FAQs, this can be due to inefficient imine formation, an inappropriate catalyst, or sub-optimal reaction conditions.[4]

  • Troubleshooting:

    • Catalyst Screening: Compare the performance of different Lewis acids. A summary of potential catalysts is provided in the table below.

    • Solvent Optimization: The polarity and coordinating ability of the solvent can significantly affect the reaction. Test a range of solvents, such as acetonitrile, dichloromethane, and toluene.[4]

    • Two-Step vs. One-Pot: Consider a two-step process where the imine is formed first, followed by the addition of the alkene and catalyst. This can sometimes improve yields compared to the one-pot, three-component approach.[4]

CatalystTypical Loading (mol%)Notes
BF₃·MeOH30Effective for many substrates.[4]
Cu(OTf)₂10-20Can offer better results depending on the specific substrates.[4]
Iodine10-20A mild and effective catalyst for some Povarov reactions.[4]
AlCl₃20-30A classic Lewis acid, but can sometimes lead to byproducts.[4]

Issue 2: Quinoline Byproduct Formation

  • Problem: A significant amount of the corresponding quinoline is formed alongside the tetrahydroquinoline.

  • Causality: This is due to the oxidation of the tetrahydroquinoline product. If your goal is the direct synthesis of quinolines, an oxidant would be intentionally added.[4]

  • Troubleshooting:

    • Inert Atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere to prevent aerial oxidation.[4]

    • Avoid Oxidants: Scrutinize your reagents and conditions to ensure no unintended oxidizing agents are present.

Skraup & Doebner-von Miller Reactions: Exothermic Reactions and Tar Formation

These classic methods for quinoline synthesis can be adapted for tetrahydroquinolines, but their harsh conditions often lead to problems.

Issue 1: Uncontrolled Exothermic Reaction (Skraup Synthesis)

  • Problem: The reaction is extremely vigorous and difficult to control.

  • Causality: The Skraup synthesis is notoriously exothermic.[6]

  • Troubleshooting:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6]

    • Controlled Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[6]

skraup_control start Vigorous Skraup Reaction add_moderator Add Moderator (e.g., FeSO₄) start->add_moderator slow_acid Slowly Add H₂SO₄ with Cooling start->slow_acid efficient_stirring Ensure Efficient Stirring start->efficient_stirring controlled_reaction Controlled Reaction add_moderator->controlled_reaction slow_acid->controlled_reaction efficient_stirring->controlled_reaction

Caption: Key control measures for the Skraup reaction.

Issue 2: Significant Tar Formation

  • Problem: The reaction produces a large amount of black, tarry material, making product isolation difficult.

  • Causality: The harsh acidic and oxidizing conditions cause polymerization of the reactants and intermediates.[6]

  • Troubleshooting:

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.[6]

    • Purification: The crude product often requires purification by steam distillation to separate it from the non-volatile tar before further purification by chromatography.[6]

Reductive Amination & Cyclization: Incomplete Reactions and Catalyst Poisoning

This is a common and often milder route to THQs, but it comes with its own set of challenges.

Issue 1: Incomplete Reaction

  • Problem: The reductive amination or cyclization does not proceed to completion.

  • Causality: This can be due to an inactive reducing agent, poor imine formation, or catalyst poisoning.[4][5]

  • Troubleshooting:

    • Check the Reducing Agent: Ensure you are using an active and appropriate reducing agent. Sodium borohydride and sodium cyanoborohydride are commonly used.[4] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active.

    • Facilitate Imine Formation: The initial formation of the imine is crucial. This step can sometimes be acid-catalyzed.[4]

    • Increase Reaction Time/Temperature: You may need to increase the reaction time or temperature, but monitor for byproduct formation.[4]

Issue 2: Catalyst Poisoning in Catalytic Hydrogenation

  • Problem: The hydrogenation reaction stalls, and the catalyst appears to be inactive.

  • Causality: The substrate or impurities in the starting materials can poison the catalyst (e.g., Pd/C). This can sometimes require a higher catalyst loading.[5]

  • Troubleshooting:

    • Purify Starting Materials: Ensure your starting materials are free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).

    • Increase Catalyst Loading: In some cases, a higher catalyst loading (>20 wt%) may be necessary to drive the reaction to completion.[5]

Friedländer Annulation: Poor Regioselectivity and Harsh Reaction Conditions

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12]

Issue 1: Mixture of Regioisomers

  • Problem: Using an unsymmetrical ketone results in a mixture of regioisomeric products.

  • Causality: The reaction can proceed through two different mechanistic pathways (aldol addition first or Schiff base formation first), leading to different regioisomers.[12] The regioselectivity is influenced by the reaction conditions and the substrates.

  • Troubleshooting:

    • Catalyst Choice: The choice of catalyst (acidic or basic) can influence the regioselectivity. For instance, some Lewis acids may favor one pathway over the other.[13]

    • Substrate Design: If possible, use a symmetrical ketone or a substrate that is biased towards a single cyclization mode.

Issue 2: Harsh Reaction Conditions

  • Problem: The reaction requires high temperatures and strong acid or base catalysis, leading to byproducts.

  • Causality: Classical Friedländer reactions often require harsh conditions to drive the condensation and cyclodehydration steps.[14]

  • Troubleshooting:

    • Modern Catalysts: Explore more modern and milder catalytic systems. Catalysts such as iodine, trifluoroacetic acid, or various Lewis acids can promote the reaction under milder conditions.[12]

    • Microwave Irradiation: The use of microwave irradiation can often reduce reaction times and improve yields, sometimes avoiding the need for harsh catalysts.[13]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Povarov Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactant Preparation: To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add the catalyst (e.g., BF₃·MeOH, 30 mol%).

  • Imine Formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.

  • Cycloaddition: Add the alkene (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 82 °C) for the required time (e.g., 24 hours).[4]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction, extract the product with an appropriate organic solvent, and purify by column chromatography on silica gel.[4]

Protocol 2: Moderating a Skraup-type Reaction

This protocol provides a general approach to controlling the exothermic nature of the Skraup synthesis.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure efficient magnetic or mechanical stirring.

  • Charging Reactants: To the flask, add the aniline, glycerol, and the moderator (e.g., ferrous sulfate).

  • Controlled Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring and external cooling (e.g., an ice bath).

  • Initiation: Gently heat the reaction mixture to initiate the reaction. Be prepared to remove the heat source once the exothermic reaction begins.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[6]

  • Isolation: Isolate the crude product, which may be a solid or an oil, by filtration or extraction. Further purification, potentially starting with steam distillation, is typically required.[6]

References

  • BenchChem. (n.d.). Avoiding byproduct formation in tetrahydroquinoline synthesis.
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
  • MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

  • PubMed. (2000). Purification of ethoxyquin and its two oxidation products. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Retrieved from [Link]

  • ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Retrieved from [Link]

  • Sci-Hub. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. Retrieved from [Link]

  • PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • PubMed. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of substituents, such as the N-propyl group and a C-6 carbaldehyde, creates a molecule—1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde—with specific electronic and steric properties that demand precise structural confirmation. While various analytical techniques contribute to a molecule's profile, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for elucidating its exact covalent structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will dissect the spectrum to understand the causal relationships between the molecule's architecture and the resulting NMR signals. We will explore the rationale behind experimental choices, compare NMR with alternative analytical methods, and provide a robust, self-validating protocol for acquiring high-fidelity data.

Molecular Structure and Proton Environments

A logical analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's unique proton environments. Each chemically non-equivalent proton will give rise to a distinct signal.

Caption: Labeled proton environments for ¹H NMR analysis.

Predicted ¹H NMR Spectrum: A Region-by-Region Dissection

The true power of NMR lies in predicting a spectrum from a known structure, a process that reinforces a deep understanding of chemical principles. Below is a detailed prediction for this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

LabelProton AssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
g Aldehyde (-CH O)9.7 - 9.91HSinglet (s) or narrow Doublet (d)Jg-d ≈ 0.5-1.0 Hz (if coupled)
e Aromatic (H₇)7.5 - 7.71HDoublet (d) or narrow Singlet (s)Je-f ≈ 1.5-2.5 Hz
d Aromatic (H₅)7.4 - 7.61HDoublet of Doublets (dd)Jd-f ≈ 8.0-9.0 Hz, Jd-g ≈ 0.5-1.0 Hz
f Aromatic (H₈)6.8 - 7.01HDoublet (d)Jf-d ≈ 8.0-9.0 Hz
h N-CH₂ - (H₂')3.2 - 3.42HTriplet (t)Jh-i ≈ 7.0-8.0 Hz
a N-CH₂ - (H₂)3.2 - 3.42HTriplet (t)Ja-b ≈ 6.0-7.0 Hz
c Ar-CH₂ - (H₄)2.7 - 2.92HTriplet (t)Jc-b ≈ 6.0-7.0 Hz
b -CH₂ - (H₃)1.9 - 2.12HMultiplet (m) or Quintet (q)Jb-a, Jb-c ≈ 6.0-7.0 Hz
i -CH₂ - (H₂'')1.6 - 1.82HSextet (sxt) or Multiplet (m)Ji-h, Ji-j ≈ 7.0-8.0 Hz
j -CH₃ (H₃''')0.9 - 1.13HTriplet (t)Jj-i ≈ 7.0-8.0 Hz
Detailed Justification of Assignments
  • The Aldehyde Region (g): δ 9.7 - 9.9 ppm The formyl proton is the most deshielded proton in the molecule. This is due to the powerful magnetic anisotropy of the adjacent carbonyl (C=O) bond, which strongly reinforces the external magnetic field in the proton's vicinity[1][2]. It typically appears as a sharp singlet[3][4]. However, weak four-bond coupling (⁴J) to the ortho aromatic proton (H₅, d ) can sometimes resolve, resulting in a very narrow doublet.

  • The Aromatic Region (d, e, f): δ 6.8 - 7.7 ppm The substitution pattern on the benzene ring dictates the chemical shifts and coupling here.

    • H₅ (d) and H₇ (e): These protons are ortho to the electron-withdrawing aldehyde group, which deshields them and shifts them downfield.

    • H₈ (f): This proton is ortho to the electron-donating secondary amine group, which shields it and shifts it upfield relative to the other aromatic protons. This is a classic push-pull electronic effect.

    • Splitting Pattern:

      • H₈ (f ) is split only by its ortho neighbor H₅ (d ), resulting in a clean doublet with a typical ortho coupling constant (³J) of 8-9 Hz[5].

      • H₅ (d ) is split by its ortho neighbor H₈ (f ) (³J ≈ 8-9 Hz) and its meta neighbor H₇ (e ) (⁴J ≈ 1.5-2.5 Hz). This results in a doublet of doublets.

      • H₇ (e ) is only coupled to H₅ (d ) via a meta relationship, resulting in a narrow doublet. Its coupling to H₈ is a para coupling, which is typically unresolved (⁵J ≈ 0 Hz)[5].

  • The Aliphatic Tetrahydroquinoline Region (a, b, c): δ 1.9 - 3.4 ppm These signals are characteristic of the saturated portion of the quinoline ring system. Based on the parent compound, 1,2,3,4-tetrahydroquinoline, we can predict their positions[6][7].

    • H₂ (a): The methylene protons adjacent to the nitrogen are deshielded by its electronegativity, appearing around 3.2-3.4 ppm. They are split by the two H₃ protons (b ), resulting in a triplet (³J ≈ 6-7 Hz).

    • H₄ (c): The benzylic methylene protons are deshielded by the aromatic ring current, appearing around 2.7-2.9 ppm. They are split by the two H₃ protons (b ), also resulting in a triplet (³J ≈ 6-7 Hz).

    • H₃ (b): These protons are coupled to both H₂ (a ) and H₄ (c ). Since both neighboring groups are CH₂, this signal often appears as a complex multiplet or a quintet.

  • The N-Propyl Group Region (h, i, j): δ 0.9 - 3.4 ppm This is a classic n-propyl spin system.

    • H₂' (h): Directly attached to the nitrogen, these protons are the most deshielded of the propyl group, appearing as a triplet due to coupling with H₂'' (i ). Its chemical shift will be similar to H₂ (a ).

    • H₂'' (i): This central methylene group is coupled to two protons on one side (h ) and three on the other (j ). Following the n+1 rule, it should be a sextet (2+1) * (3+1) -> triplet of quartets, but often resolves as a complex multiplet.

    • H₃''' (j): The terminal methyl group is the most shielded in the entire molecule, appearing as a triplet around 1.0 ppm due to coupling with the adjacent methylene group (i ).

Comparative Analysis: A Multi-Technique Approach to Structure Confirmation

While ¹H NMR is paramount, a robust characterization relies on converging evidence from multiple analytical techniques. Each provides a unique piece of the structural puzzle.

Analytical TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (via coupling), stereochemistry, and relative quantitation (integration).Unparalleled detail on H-framework.Can be complex to interpret; requires pure sample.
¹³C NMR Spectroscopy Number of unique carbon environments, hybridization (sp², sp³), and functional group identification (C=O ~190 ppm).Complements ¹H NMR by showing the carbon skeleton.Less sensitive, requires longer acquisition times; no coupling information in standard spectra.
Infrared (IR) Spectroscopy Confirms presence of key functional groups. Expect strong C=O stretch (aldehyde) at ~1685-1710 cm⁻¹ and aromatic C-H stretches.[3]Fast, simple, and excellent for functional group identification.Provides no information on the overall molecular connectivity.
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula (C₁₃H₁₇NO).Extremely sensitive, gives definitive molecular weight.Isomer differentiation can be difficult or impossible without tandem MS.

This multi-faceted approach ensures that the proposed structure is not just plausible but definitively confirmed, a critical standard in regulated environments like drug development.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of NMR data is directly proportional to the quality of the experimental procedure. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a 1. Weigh ~5-10 mg of This compound b 2. Dissolve in ~0.6-0.7 mL of CDCl₃ with 0.03% TMS a->b c 3. Transfer to a clean, dry 5 mm NMR tube b->c d 4. Insert sample, lock, and shim for optimal field homogeneity c->d e 5. Acquire spectrum: - Pulse Program: zg30 - Scans: 16-32 - Temp: 298 K d->e f 6. Apply Fourier Transform (Exponential Multiplication, LB=0.3 Hz) e->f g 7. Phase correct the spectrum manually f->g h 8. Calibrate TMS peak to 0.00 ppm g->h i 9. Integrate all signals h->i j 10. Pick peaks and analyze coupling constants i->j

Caption: Standard workflow from sample preparation to final spectrum analysis.

Step-by-Step Methodology & Rationale
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of the purified compound. Rationale: This provides sufficient concentration for a good signal-to-noise ratio without causing solubility or line broadening issues.

    • Solvent: Use ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS). Rationale: CDCl₃ is a versatile solvent for a wide range of organic molecules and has minimal interfering signals. TMS is the universally accepted internal standard for ¹H NMR, defined as 0.00 ppm.[8]

    • Tube: Transfer the solution to a high-quality 5 mm NMR tube. Rationale: Poor quality tubes can distort the magnetic field, leading to poor peak shape (shimming) and inaccurate results.

  • Instrument Setup & Acquisition (400 MHz Spectrometer Example):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal from the CDCl₃ to correct for magnetic field drift. "Shimming" is the process of adjusting currents in coils to make the magnetic field as homogeneous as possible across the sample volume. Rationale: A homogeneous field is absolutely critical for achieving sharp, well-resolved peaks, which is necessary to measure accurate coupling constants.

    • Acquisition Parameters:

      • Pulse Program: A standard 30-degree pulse (e.g., 'zg30') is used for quantitative measurements.

      • Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

      • Temperature: Maintain a constant temperature, usually 298 K (25 °C). Rationale: Averaging multiple scans increases the signal-to-noise ratio. Temperature stability is key for reproducibility, as chemical shifts can be temperature-dependent.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via FT. An exponential multiplication with a line broadening factor (LB) of ~0.3 Hz is applied. Rationale: This mathematical process improves the signal-to-noise ratio at the slight expense of resolution.

    • Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the pure absorption mode (positive and symmetric). The baseline is corrected to be flat. Rationale: Accurate phasing is essential for accurate integration.

    • Calibration: The TMS peak is referenced to exactly 0.00 ppm. Rationale: This ensures the chemical shifts of all other peaks are accurate and comparable to literature values.

    • Integration: The area under each peak is integrated. The values are normalized, for example, by setting the 3H methyl triplet to an integer value of 3. Rationale: The integration ratio directly corresponds to the ratio of protons giving rise to the signals, confirming the number of protons in each environment.

    • Peak Picking & Analysis: The exact chemical shift of each peak is determined, and the coupling constants (J-values) are measured in Hz. Rationale: The J-value is field-independent. If two multiplets are coupled to each other, they MUST have the identical coupling constant, providing a powerful tool for confirming assignments.[5][9]

Conclusion

The ¹H NMR analysis of this compound is a prime example of how fundamental principles of chemistry—such as electronic effects, anisotropy, and spin-spin coupling—manifest in a tangible, measurable spectrum. A thorough interpretation, as outlined in this guide, provides an unambiguous structural fingerprint of the molecule. By combining this detailed NMR analysis with a robust experimental protocol and complementary data from other analytical techniques, researchers can ensure the highest level of scientific integrity and confidence in their results, paving the way for successful downstream applications in research and development.

References

  • Schaefer, T., & Zaghloul, A. M. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 41(8), 1863-1868. Retrieved from [Link][1]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link][3]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link][2]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link][10]

  • Wikipedia contributors. (2023, December 29). Proton nuclear magnetic resonance. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][8]

  • University of California, Davis. (2020, August 11). 13.2: Interpreting ¹H NMR Spectra. In Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Example 8. Retrieved from [Link][4]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline. Wiley. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link][5]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link][9]

Sources

A Comparative Guide to the Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic methodologies for obtaining 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this target molecule is best approached via a two-stage strategy: first, the formation of the N-propylated tetrahydroquinoline core, followed by the introduction of a carbaldehyde group at the C-6 position. This guide will objectively compare viable methods for each stage, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each approach.

Stage 1: Synthesis of the 1-Propyl-1,2,3,4-tetrahydroquinoline Precursor

The initial and crucial step is the synthesis of the 1-Propyl-1,2,3,4-tetrahydroquinoline scaffold. Two primary and efficient methods are considered here: direct N-alkylation of 1,2,3,4-tetrahydroquinoline and one-pot reductive amination of quinoline.

Method 1: Direct N-Alkylation of 1,2,3,4-tetrahydroquinoline

This is a straightforward and classical approach for the synthesis of N-substituted amines. The reaction involves the nucleophilic substitution of a propyl halide by the secondary amine of the tetrahydroquinoline ring.

THQ 1,2,3,4-Tetrahydroquinoline SN2 Reaction SN2 Reaction THQ->SN2 Reaction PropylHalide Propyl Halide (e.g., 1-bromopropane) PropylHalide->SN2 Reaction Base Base (e.g., K2CO3, Et3N) Base->SN2 Reaction Deprotonation Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->SN2 Reaction Medium Product1 1-Propyl-1,2,3,4-tetrahydroquinoline SN2 Reaction->Product1

Caption: Workflow for Direct N-Alkylation.

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq.).

  • Add 1-bromopropane (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-Propyl-1,2,3,4-tetrahydroquinoline.

Method 2: One-Pot Reductive Amination of Quinoline

This method offers an efficient route starting from quinoline, combining its reduction to tetrahydroquinoline and subsequent N-alkylation in a single pot. This approach is catalyzed by an arylboronic acid and uses a Hantzsch ester as the hydrogen source.

Quinoline Quinoline Tandem Reaction Tandem Reaction Quinoline->Tandem Reaction Propionaldehyde Propionaldehyde Propionaldehyde->Tandem Reaction HantzschEster Hantzsch Ester HantzschEster->Tandem Reaction Hydride Source Catalyst Arylboronic Acid Catalyst Catalyst->Tandem Reaction Catalyst Product2 1-Propyl-1,2,3,4-tetrahydroquinoline Tandem Reaction->Product2

Caption: Workflow for One-Pot Reductive Amination.

  • In a reaction tube, combine quinoline (1.0 eq.), propionaldehyde (1.0 eq.), Hantzsch ester (3.5 eq.), and 3-trifluoromethylphenylboronic acid (25 mol%).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the tube and heat the mixture at 60 °C for 12 hours.

  • After cooling, concentrate the reaction mixture and purify directly by silica gel column chromatography to yield 1-Propyl-1,2,3,4-tetrahydroquinoline.

FeatureMethod 1: Direct N-AlkylationMethod 2: One-Pot Reductive Amination
Starting Material 1,2,3,4-TetrahydroquinolineQuinoline
Reagents Propyl halide, BasePropionaldehyde, Hantzsch ester, Boronic acid catalyst
Advantages Simple, well-established reactionOne-pot procedure, high atom economy
Disadvantages Requires the tetrahydroquinoline precursorRequires a specific catalyst and hydride donor

Stage 2: Formylation of 1-Propyl-1,2,3,4-tetrahydroquinoline

With the 1-Propyl-1,2,3,4-tetrahydroquinoline precursor in hand, the next step is the introduction of a carbaldehyde group. The nitrogen atom of the tetrahydroquinoline ring is an activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. The desired product is the result of para-substitution at the C-6 position. We will compare three classical formylation reactions: the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The electrophile in this reaction is the chloroiminium ion (Vilsmeier reagent). For N-alkylated anilines, and by extension N-alkylated tetrahydroquinolines, the bulky N-propyl group and the adjacent methylene group at C-2 sterically hinder the ortho positions (C-5 and C-7). Consequently, the electrophilic attack preferentially occurs at the less sterically hindered and electronically activated para position (C-6), leading to the desired product.

Precursor 1-Propyl-1,2,3,4- tetrahydroquinoline Electrophilic Substitution Electrophilic Substitution Precursor->Electrophilic Substitution VilsmeierReagent Vilsmeier Reagent (DMF/POCl3) VilsmeierReagent->Electrophilic Substitution Hydrolysis Aqueous Workup ProductA 1-Propyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Hydrolysis->ProductA Iminium Salt Intermediate Iminium Salt Intermediate Electrophilic Substitution->Iminium Salt Intermediate Iminium Salt Intermediate->Hydrolysis

Caption: Workflow for Vilsmeier-Haack Reaction.

  • In a flask cooled to 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise to N,N-dimethylformamide (3.0 eq.) with stirring.

  • After stirring for 30 minutes, add a solution of 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) in DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Method B: Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to formylate aromatic compounds.[2][3] While it is predominantly used for the ortho-formylation of phenols, it can also be applied to aromatic amines, often favoring para-substitution.[4]

In the presence of acid, HMTA generates an iminium ion electrophile. For N-alkylated tetrahydroquinolines, the electronic activation from the nitrogen atom directs the substitution to the ortho and para positions. Similar to the Vilsmeier-Haack reaction, steric hindrance at the ortho positions would likely favor the formation of the C-6 substituted product.

Precursor 1-Propyl-1,2,3,4- tetrahydroquinoline Electrophilic Substitution Electrophilic Substitution Precursor->Electrophilic Substitution HMTA Hexamethylenetetramine (HMTA) HMTA->Electrophilic Substitution Acid Acid (e.g., Acetic Acid) Acid->Electrophilic Substitution Hydrolysis Acidic Hydrolysis ProductB 1-Propyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Hydrolysis->ProductB Schiff Base Intermediate Schiff Base Intermediate Electrophilic Substitution->Schiff Base Intermediate Schiff Base Intermediate->Hydrolysis

Caption: Workflow for Duff Reaction.

  • Dissolve 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) and hexamethylenetetramine (1.5 eq.) in glacial acetic acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Heat the resulting solution to hydrolyze the intermediate Schiff base.

  • Cool and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic phase, concentrate, and purify by column chromatography.

Method C: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform and a strong base.[5][6] Its application to aromatic amines is less common and can be problematic.

The reactive species is dichlorocarbene, generated from chloroform and a strong base.[7] While phenols react via the phenoxide ion to give predominantly ortho-formylation, primary and secondary amines can react at the nitrogen atom to form isonitriles, a competing side reaction.[8] For a secondary amine like 1-Propyl-1,2,3,4-tetrahydroquinoline, reaction at the nitrogen is a significant possibility, potentially making this method unsuitable for achieving C-6 formylation. If formylation on the aromatic ring were to occur, it would likely favor the ortho positions due to the mechanism involving the dichlorocarbene.

Precursor 1-Propyl-1,2,3,4- tetrahydroquinoline Reaction with Dichlorocarbene Reaction with Dichlorocarbene Precursor->Reaction with Dichlorocarbene Reagents Chloroform (CHCl3) Strong Base (e.g., NaOH) Reagents->Reaction with Dichlorocarbene ProductC Potential Mixture of Products (including ortho-formylated and N-formylated byproducts) Reaction with Dichlorocarbene->ProductC

Caption: Plausible outcome of the Reimer-Tiemann Reaction.

  • A solution of 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) in an excess of chloroform is treated with a concentrated aqueous solution of sodium hydroxide.

  • A phase-transfer catalyst may be added to facilitate the reaction.

  • The mixture is heated at reflux with vigorous stirring for several hours.

  • After cooling, the phases are separated, and the aqueous phase is acidified.

  • The product is extracted, and the organic layers are combined, dried, and concentrated.

  • The resulting mixture would require careful purification to isolate any desired product from potential byproducts.

Comparison of Formylation Methods

FeatureMethod A: Vilsmeier-HaackMethod B: Duff ReactionMethod C: Reimer-Tiemann
Reagents DMF, POCl₃Hexamethylenetetramine, AcidChloroform, Strong Base
Regioselectivity High (favors para-substitution)Moderate to High (can favor para for anilines)Low (favors ortho on the ring, but side reactions at N are likely)
Yield Generally GoodOften Moderate to LowPotentially very low for the desired product
Reaction Conditions Mild to moderate temperaturesRequires heating/refluxVigorous conditions, biphasic system
Substrate Scope Broad for electron-rich arenesGood for phenols and some anilinesPrimarily for phenols
Advantages High regioselectivity for the desired product, good yieldsInexpensive reagents-
Disadvantages Use of POCl₃Can have moderate yieldsPoor regioselectivity, potential for N-formylation/isonitrile formation

Conclusion and Recommendation

For the synthesis of this compound, a two-step approach is the most logical pathway. The initial synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline can be reliably achieved through either direct N-alkylation or a one-pot reductive amination, with the choice depending on the availability of starting materials and desired process efficiency.

For the subsequent formylation step, the Vilsmeier-Haack reaction is the most recommended method . Its well-established mechanism for the para-formylation of electron-rich aromatic systems, driven by both electronic and steric factors, makes it the most likely to selectively yield the desired this compound in good yield. The Duff reaction presents a viable alternative, though yields may be less predictable. The Reimer-Tiemann reaction is not recommended for this transformation due to the high probability of competing side reactions at the nitrogen atom and its inherent preference for ortho-formylation.

References

  • Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc., 547.
  • Duff, J. C.; Bills, E. J. (1945). "A new method for the preparation of p-dialkylaminobenzaldehydes". J. Chem. Soc., 276.
  • Ferguson, L. N. (1946). "The Synthesis of Aromatic Aldehydes". Chem. Rev., 38(2), 227–254.
  • Reimer, K.; Tiemann, F. (1876). "Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung". Ber. Dtsch. Chem. Ges., 9(1), 824–828.
  • Wynberg, H.; Meijer, E. W. (2005). "The Reimer–Tiemann Reaction". Organic Reactions.
  • Ogata, Y.; Sugiura, F. (1968). "Kinetics and mechanism of the Duff reaction". Tetrahedron, 24(14), 5001.
  • Grimblat, N., Sarotti, A. M., Kaufman, T. S., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10496-10501. [Link]

  • Vilsmeier, A.; Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde". Ber. Dtsch. Chem. Ges. A/B, 60(1), 119–122.
  • Meth-Cohn, O.; Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction". Comprehensive Organic Synthesis, 2(1), 777–794.
  • Nammalwar, B.; Bunce, R. A. (2014). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions". Molecules, 19(1), 204–232. [Link]

  • Ch. Prabhakar, et al. (2011). "Review Article on Vilsmeier-Haack Reaction". International Journal of Research in Pharmacy and Chemistry, 1(3), 534-543.
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Boronic Acid Catalyzed One-Pot Tandem Reduction of Quinolines to Tetrahydroquinolines Followed by Reductive Alkylation with a Carbonyl Compound. Organic Letters, 23(7), 2437–2442. [Link]

  • User "user11726" on Chemistry Stack Exchange. (2022). "Reimer-Tiemann reaction of aniline". [Link]

  • Organic Chemistry Portal. "Synthesis of tetrahydroquinolines". [Link]

Sources

The Evolving Landscape of Tetrahydroquinolines: A Comparative Guide to the Biological Activity of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, both of natural and synthetic origin.[1] Its derivatives have attracted significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6][7][8][9] This guide provides a comparative analysis of the biological activity of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its structural analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy. While specific experimental data on this compound is limited in publicly available literature, this guide will extrapolate from the activities of closely related analogs to provide a predictive overview and guide future research.

Anticancer Activity: A Prominent Therapeutic Avenue

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disrupting key signaling pathways.[2][10]

Comparative Cytotoxicity of Tetrahydroquinoline Analogs

The in vitro cytotoxic activity of several tetrahydroquinoline derivatives against various cancer cell lines reveals the influence of different substituents on their anticancer potency.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
2-Arylquinolines (General)PC3 (Prostate)31.37 - 34.34[11]
2-Arylquinolines (Compound 13 )HeLa (Cervical)8.3[11]
4-Acetamido-2-methyl-THQs (Compound 18 )HeLa (Cervical)13.15[11]
Tetrahydroquinolines (General)HCT116 (Colon), MCF7 (Breast)16.33 - 34.28[12]
Tetrahydroquinolinone (Compound 20d )HCT-116 (Colon)Micromolar concentrations[10]

Key Insights from Experimental Data:

  • Substitution at C-2 and C-6: 2-Arylquinoline derivatives generally exhibit a better activity profile against cancer cell lines compared to 2-acetamido-2-methyl-tetrahydroquinolines.[11] Specifically, C-6 substituted 2-phenylquinolines have shown significant activity against PC3 and HeLa cell lines.[11] This suggests that the aldehyde group at the C-6 position in this compound could be a critical determinant of its anticancer potential.

  • The Role of the Carbonyl Group: The presence of a carbonyl group at position 2 in tetrahydroquinolinone derivatives has been identified as a key feature for potential anticancer agents, particularly for colon and lung cancers.[10]

  • Mechanism of Action: Some tetrahydroquinolinone derivatives induce massive oxidative stress in cancer cells, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the cytotoxic activity of compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (tetrahydroquinoline analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with tetrahydroquinoline analogs A->B 24h incubation C Add MTT solution B->C 48-72h incubation D Incubate for formazan formation C->D 2-4h incubation E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Tetrahydroquinoline derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[13][14]

Comparative Antimicrobial Efficacy

The antimicrobial activity of tetrahydroquinoline analogs is significantly influenced by their substitution patterns.

Compound/Analog ClassTarget OrganismMIC (µg/mL)Reference
SF5- and SCF3-substituted THQsGram-positive bacteria (including MRSA)1 - 4[15]
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faecium4[14]
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[13]
N-substituted THIQ analogsSaccharomyces cerevisiae1[7]
N-substituted THIQ analogsYarrowia lipolytica2.5[7]

Key Insights from Experimental Data:

  • Fluorinated Substituents: The introduction of SF5 or SCF3 groups onto the tetrahydroquinoline scaffold has been shown to enhance antibacterial properties, with some analogs demonstrating bactericidal activity against stationary phase persister MRSA.[15] These compounds are believed to act by disrupting bacterial membranes.[15]

  • Structure-Activity Relationship (SAR): SAR studies indicate that the addition of electron-donating groups (EDGs) like -CH3, –OCH3, –OH and electron-withdrawing groups (EWGs) like -Cl, –F, –NO2, –CF3 can enhance the electronic properties, lipophilicity, and receptor-binding affinities of quinoline derivatives, thereby modulating their antimicrobial activity.[16] The carbaldehyde group in the target molecule is an EWG, suggesting a potential for antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Grow a fresh culture of the test bacterium (e.g., S. aureus, E. coli) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

MIC_Determination_Workflow A Prepare serial dilutions of compounds B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C B->C 18-24h D Observe for bacterial growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Effects: A Potential for Neurodegenerative Diseases

Tetrahydroquinoline and its isoquinoline analogs have been investigated for their neuroprotective properties, showing potential in models of neurodegenerative diseases like Parkinson's and in protecting against ischemia-induced neuronal damage.[3][4][17][18]

Comparative Neuroprotective Activity
Compound/AnalogModel/TargetObserved EffectReference
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced Parkinson's Disease (rats)Decreased oxidative stress, normalized chaperone activity, suppressed apoptosis[18]
(+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinolineNMDA-induced seizures (mice)Effective anticonvulsant, protected hippocampal neurons from ischemia[17]
Tetrahydroisoquinoline (THIQ) and 1-methyl THIQ6-hydroxy dopamine-induced neurotoxicityProtection of dopaminergic neurons[3]

Key Insights from Experimental Data:

  • Antioxidant Properties: The neuroprotective effects of some tetrahydroquinoline derivatives are attributed to their antioxidant properties.[18] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis in a rat model of Parkinson's disease.[18]

  • NMDA Receptor Antagonism: Certain tetrahydroisoquinoline derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, which can protect against excitotoxicity-induced neuronal damage.[17]

Experimental Protocol: Assessment of Neuroprotection in a Cell-Based Model of Oxidative Stress

Step-by-Step Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells pre-treated with the test compounds to that of cells treated only with the oxidative stress-inducing agent.

Neuroprotection_Assay_Workflow cluster_workflow Neuroprotection Assay A Culture Neuronal Cells B Pre-treat with Tetrahydroquinoline Analogs A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Assess Cell Viability (MTT or LDH assay) C->D

Caption: Workflow for assessing neuroprotective effects in vitro.

Conclusion and Future Directions

The tetrahydroquinoline scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. While direct experimental data for this compound is not yet widely available, the comparative analysis of its analogs provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and neuroprotective agent. The presence of the propyl group at the 1-position and the carbaldehyde group at the 6-position are key structural features that warrant further exploration to elucidate their specific contributions to biological activity. Future research should focus on the synthesis of this specific compound and its comprehensive evaluation in the biological assays outlined in this guide. Such studies will be crucial in determining its therapeutic potential and in furthering our understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

  • A Comparative Guide to the Anticancer Activity of Tetrahydroquinoline Derivatives. Benchchem.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Semantic Scholar.
  • SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Publishing.
  • Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. PubMed.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (No source provided)
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Biosynthesis of Tetrahydroisoquinoline Antibiotics. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (No source provided)
  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. FLORE.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. (No source provided)
  • Structure–activity relationship of tetrahydroquinoline ring derivatized... ResearchGate.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed.
  • Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. PubMed.
  • Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Semantic Scholar.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.

Sources

A Comparative Guide to the Structural Analogs of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Unveiling Structure-Activity Relationships for Anticancer and Antioxidant Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) core is a recurring motif in a multitude of biologically active compounds, both from natural and synthetic origins.[1][2] Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, amenable to diverse functionalization to modulate its pharmacological profile. The parent compound of interest, 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, represents a specific chemical space within this broad family, featuring an N-propyl group that can influence lipophilicity and a C6-carbaldehyde group that can act as a reactive handle for further derivatization or contribute to biological activity through interactions with target biomolecules. This guide provides a comparative analysis of structural analogs of this parent compound, focusing on their anticancer and antioxidant activities, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents.

Comparative Analysis of Anticancer Activity: Deciphering the Role of Substituents

The tetrahydroquinoline framework has been extensively explored for its anticancer potential, with structure-activity relationship (SAR) studies revealing key determinants of cytotoxicity against various cancer cell lines.[1][3][4]

Impact of N-Alkylation and C6-Substitution

The aldehyde functionality at the C6 position is a key feature. It can participate in hydrogen bonding or covalent interactions with biological targets. Furthermore, it serves as a synthetic handle for the creation of more complex derivatives, such as Schiff bases or hydrazones, which have shown significant anticancer properties.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives against different human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of the impact of different substitution patterns.

Compound IDN1-SubstituentC2-SubstituentC4-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 H2-phenylHHPC3 (Prostate)>100[4]
Analog 2 H2-phenylH-OCH3PC3 (Prostate)31.37[4]
Analog 3 H2-phenylH-ClPC3 (Prostate)34.34[4]
Analog 4 H2-methyl4-acetamidoHHeLa (Cervical)13.15[4]
Compound 10 (complex)(complex)(complex)(complex)MCF-7 (Breast)<100[3]
Compound 13 (complex)(complex)(complex)(complex)HepG2 (Liver)<100[3]
Compound 15 (complex)(complex)(complex)(complex)A549 (Lung)<100[3]
Compound 16 (complex)(complex)(complex)(complex)MCF-7 (Breast)<100[3]
Compound 10e (complex)(complex)(complex)(complex)A549 (Lung)0.033[5]
Compound 10h (complex)(complex)(complex)(complex)MCF-7 (Breast)0.087[5]

Note: "complex" indicates more elaborate substitution patterns as described in the cited literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

From the table, it is evident that substitutions on the tetrahydroquinoline ring significantly influence anticancer potency. For instance, the introduction of a methoxy or chloro group at the C6 position of a 2-phenyltetrahydroquinoline scaffold (Analogs 2 and 3) enhances activity compared to the unsubstituted analog (Analog 1).[4] Furthermore, more complex derivatives, such as those investigated by Fathy et al. and Al-Warhi et al., demonstrate potent cytotoxicity, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][5]

Experimental Workflow for Anticancer Activity Assessment

A typical workflow for evaluating the anticancer potential of novel tetrahydroquinoline analogs is depicted below. This process begins with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Analogs cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) synthesis->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 Active Compounds mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) ic50->mechanistic Lead Compounds animal_model Xenograft Animal Model mechanistic->animal_model Promising Leads efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Comparative Analysis of Antioxidant Activity: Scavenging Free Radicals

Tetrahydroquinoline derivatives have also demonstrated significant antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress implicated in various diseases, including cancer.[6][7]

Structure-Activity Relationship for Antioxidant Effects

The antioxidant activity of tetrahydroquinolines is often attributed to the hydrogen-donating ability of the N-H group and the electron-donating or -withdrawing nature of substituents on the aromatic ring. The presence of electron-donating groups, such as hydroxyl or methoxy groups, can enhance the radical scavenging capacity.

Quantitative Comparison of Antioxidant Activity

The following table presents the antioxidant activity of various tetrahydroquinoline analogs, as determined by common in vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound IDN1-SubstituentOther SubstituentsAssayEC50 (µg/mL)Reference
Analog H1 Ibuprofen hybrid-HPSA>100[7]
Analog H2 Ibuprofen hybrid-HPSA>100[7]
Analog H3 Ibuprofen hybrid-HPSA98.06[7]
Ascorbic Acid --ABTS35[6]
THQ Analog 1 N-propargylAlkene variationABTS< 10[6]
THQ Analog 2 N-propargylAlkene variationABTS< 10[6]
THQ Analog 3 N-propargylAlkene variationABTS< 10[6]
THQ Analog 4 N-propargylAlkene variationABTS< 10[6]

Note: EC50 represents the effective concentration of the compound required to scavenge 50% of the free radicals. HPSA refers to Hydrogen Peroxide Scavenging Activity.

The data indicates that certain tetrahydroquinoline derivatives can exhibit potent antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid.[6] For example, the N-propargyl toluidine-derived THQs showed excellent scavenging activity in the ABTS assay.[6] The ibuprofen-THQ hybrids, while showing some activity, were less potent, highlighting the significant impact of the specific substitution pattern on antioxidant capacity.[7]

Experimental Workflow for Antioxidant Activity Assessment

The evaluation of antioxidant properties typically involves a series of in vitro assays to assess different mechanisms of antioxidant action, such as radical scavenging and reducing power.

antioxidant_workflow cluster_assays In Vitro Antioxidant Assays start Synthesized Analogs dpph DPPH Radical Scavenging Assay start->dpph abts ABTS Radical Scavenging Assay start->abts frap Ferric Reducing Antioxidant Power (FRAP) start->frap results Comparative Analysis of Antioxidant Potential (EC50/IC50) dpph->results abts->results frap->results

Caption: A standard workflow for assessing the in vitro antioxidant activity of chemical compounds.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in methanol

  • Methanol

  • 96-well plates

  • Ascorbic acid (as a positive control)

Procedure:

  • Add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

  • Determine the EC50 value.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the anticancer and antioxidant activities of its structural analogs, highlighting the critical role of substituent patterns in determining biological efficacy. While direct experimental data for this compound is lacking, the presented structure-activity relationships offer valuable insights for the rational design of future analogs with enhanced potency and selectivity.

Future research should focus on the synthesis and systematic evaluation of N-alkylated tetrahydroquinoline-6-carbaldehyde derivatives to precisely elucidate the contributions of the N-propyl and C6-aldehyde functionalities. Mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/25/1/1]
  • Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04758a]
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (Source: ResearchGate) [URL: https://www.researchgate.
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (Source: MDPI) [URL: https://www.mdpi.com/1424-8247/14/10/1004]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03330a]
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4980789/]
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. (Source: Eclética Química) [URL: https://www.scielo.br/j/eq/a/YgQY8MhN7xZ9yZ8zXy4YwFy/?lang=en]
  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/23/8317]
  • Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Evaluation-of-the-antioxidant-activities-of-fatty-Cabrera-Rodr%C3%ADguez/2645f096734107128522731885f83863777558a2]
  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38641152/]
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
  • Progress in the Chemistry of Tetrahydroquinolines. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/323869264_Progress_in_the_Chemistry_of_Tetrahydroquinolines]
  • Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. (Source: Scholars Middle East Publishers) [URL: https://saudijournals.com/media/articles/SJMPS_41_151-155_c.pdf]
  • Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis-and-anticancer-activity-of-novel-and-Abdel-Aziz-Abuo-Hashem/830a382103e67098e9b60b73132e4d291564c7f0]
  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Some-examples-of-anticancer-compounds-based-on-the-tetrahydroquinoline-scaffold_fig1_370390196]
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/25/1/465]
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (Source: ResearchGate) [URL: https://www.researchgate.
  • Assessing the Anticancer Activity of Quinoline Compounds. (Source: BenchChem) [URL: https://www.benchchem.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [URL: http://orgph-journal.org.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/350320703_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs-biological_activities_and_SAR_studies]

Sources

efficacy of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Functionalized 1,2,3,4-Tetrahydroquinoline Derivatives in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, from natural alkaloids to synthetic therapeutic agents.[1][2] Its rigid, partially saturated heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for various biological targets. This guide offers a comparative analysis of the efficacy of substituted THQ derivatives across key therapeutic areas, grounded in experimental data and structure-activity relationship (SAR) studies. We will delve into their applications in neurodegenerative disorders and oncology, providing researchers and drug development professionals with a comprehensive overview of their potential.

Efficacy in Neurodegenerative Disorders: A Dual-Pronged Approach

Tetrahydroquinoline derivatives have emerged as promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's, primarily through two synergistic mechanisms: cholinesterase inhibition and neuroprotection.

Comparative Efficacy as Cholinesterase Inhibitors

A key strategy in the symptomatic treatment of Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Numerous THQ derivatives have been synthesized and evaluated for this purpose, with their efficacy being highly dependent on the nature and position of substituents on the THQ core.

The data presented below compares the in vitro inhibitory activity (IC₅₀) of various THQ derivatives against AChE and BuChE. The selection showcases how modifications to the core structure influence potency. For instance, compounds with a furan-2-yl group at the 2-position and a methoxy group at the 6-position have demonstrated notable inhibitory activity.[1]

Compound ID/DescriptionTarget EnzymeIC₅₀ (µM)Reference
1-[2-(furan-2-yl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-oneAcetylcholinesterase (AChE)618 ± 4.7[1]
1-[2-(furan-2-yl)-6,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-oneAcetylcholinesterase (AChE)805 ± 3.2[1]
Bistetrahydroquinoline 5c (contains 6-methoxy-THQ)Acetylcholinesterase (AChE)122[3]
Bistetrahydroquinoline 4cButyrylcholinesterase (BuChE)323[3]
Reference Standard: GalanthamineAcetylcholinesterase (AChE)0.54[3]

Note: Lower IC₅₀ values indicate higher inhibitory potency.

While some synthesized derivatives show activity in the micromolar range, they are generally less potent than the standard drug, galanthamine.[3] This highlights the ongoing need for structural optimization to improve binding affinity within the active site of cholinesterases. Molecular docking studies often accompany these evaluations to predict binding modes and guide the design of more potent inhibitors.[4][5]

The following diagram and protocol outline the standard experimental workflow for assessing the AChE inhibitory activity of test compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer (Phosphate Buffer, pH 8.0) A1 Add Buffer, AChE, and Test Compound/Control to well P1->A1 P2 Prepare Enzyme Solution (AChE in buffer) P2->A1 P3 Prepare Substrate Solution (ATCI & DTNB in buffer) A3 Initiate reaction by adding Substrate Solution (ATCI/DTNB) P3->A3 P4 Prepare Test Compounds (Serial dilutions in DMSO) P4->A1 A2 Pre-incubate at 37°C for 15 minutes A1->A2 A2->A3 A4 Incubate at 37°C for 10 minutes A3->A4 D1 Measure Absorbance at 412 nm (Kinetic or Endpoint) A4->D1 D2 Calculate % Inhibition vs. Negative Control D1->D2 D3 Plot % Inhibition vs. [Compound] and determine IC50 value D2->D3 G OS Oxidative Stress (e.g., Rotenone, Ischemia) Nrf2 Nrf2/Foxo1 Activation OS->Nrf2 induces (cellular response) NFkB NF-κB Pathway Inhibition OS->NFkB activates Apoptosis Apoptosis Pathway Inhibition (Caspases) OS->Apoptosis triggers THQ Neuroprotective THQ Derivative (e.g., HTHQ) THQ->Nrf2 enhances THQ->NFkB inhibits THQ->Apoptosis inhibits Antioxidant Antioxidant Enzyme Expression (SOD, GPx) Nrf2->Antioxidant promotes ROS Reduced ROS Antioxidant->ROS scavenges Survival Neuronal Survival & Protection ROS->Survival promotes Inflammation Reduced Inflammation (Cytokines, MPO) NFkB->Inflammation mediates Inflammation->Survival promotes Apoptosis->Survival prevents

Caption: Key SAR insights for THQ derivatives.

  • Aromatic Ring (Positions 5-8): Substituents on the benzo-fused ring are critical. Electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) at the C6 position are frequently associated with enhanced anticholinesterase and antioxidant activity. C[3][6]onversely, electron-withdrawing groups like halogens or trifluoromethyl (-CF₃) can increase cytotoxic potency against cancer cells. *[7][8] N1-Position: The nitrogen atom is a key site for modification. While the user's query mentioned a 1-Propyl group, many potent derivatives are N-unsubstituted or feature more complex N-Mannich bases, which can be tailored to improve pharmacokinetic properties or introduce additional binding interactions. *[9] C2/C4-Positions: The stereochemistry and nature of substituents at the C2 and C4 positions of the heterocyclic ring are vital for selectivity and potency. Bulky aromatic groups at C2 are often found in potent AChE inhibitors and anticancer agents.

The 1,2,3,4-tetrahydroquinoline scaffold represents a highly versatile and clinically relevant framework in drug discovery. The extensive body of research demonstrates that strategic functionalization of the THQ core can yield potent and selective modulators of targets implicated in neurodegeneration and cancer. Comparative analysis underscores the critical role of structure-activity relationships in tuning the biological profile of these derivatives.

While specific data on 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde derivatives is not prominent in the current literature, the established SAR principles provide a strong foundation for its rational design and synthesis. The presence of a C6-carbaldehyde offers a reactive handle for further derivatization, while the N1-propyl group would modulate lipophilicity. Future research should focus on synthesizing such novel derivatives and evaluating them in the well-established assays described herein to explore their therapeutic potential as cholinesterase inhibitors, neuroprotective agents, or cytotoxic compounds.

References

  • Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Duarte, Y., et al. (2013). Synthesis of Bistetrahydroquinolines as Potential Anticholinesterasic Agents by Double Diels-Alder Reactions. Molecules, 18(10), 12951-12965. Available at: [Link]

  • Teo, W. Z., et al. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews, 81, 101713. Available at: [Link]

  • Duarte, Y., et al. (2013). Synthesis of bistetrahydroquinolines as potential anticholinesterasic agents by double Diels-Alder reactions. Molecules (Basel, Switzerland), 18(10), 12951–12965. Available at: [Link]

  • Kolota, A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. Available at: [Link]

  • Request PDF. (n.d.). Design, Synthesis, and AChE Inhibition of 4-Amino-tetrahydroquinoline Derivatives: Molecular Docking and Biological Evaluation. ResearchGate. Available at: [Link]

  • Rojas, H., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(15), 7048-7063. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1135. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12536-12565. Available at: [Link]

  • Hanzhy, A., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. Available at: [Link]

  • ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Available at: [Link]

  • Request PDF. (n.d.). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Hanzhy, A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14251. Available at: [Link]

  • Li, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1231-1237. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Valdés-Jiménez, F., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Mondal, S., & Ghorai, M. K. (2025). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. Organic Chemistry Frontiers. Available at: [Link]

  • Zhang, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9188-9193. Available at: [Link]

  • Shaik, A. B., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Chemico-Biological Interactions, 399, 111624. Available at: [Link]

  • El-Sayed, M., & El-Kashef, H. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-13. Available at: [Link]

  • Fatima, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2769. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, technically-focused protocol for the structural validation of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a substituted tetrahydroquinoline that represents a common scaffold in medicinal chemistry.

We will move beyond a simple checklist of techniques, instead delving into the causality behind our experimental choices. This guide is designed as a self-validating system, where orthogonal analytical techniques converge to provide an irrefutable structural assignment. We will also explore potential isomeric pitfalls and demonstrate how a multi-faceted spectroscopic approach can differentiate the target molecule from its constitutional isomers, ensuring the scientific integrity of your work.

The Analytical Challenge: Beyond Simple Confirmation

The structure , this compound, possesses several key features that must be unambiguously confirmed: the N-propyl group, the saturated heterocyclic ring, the substitution pattern on the aromatic ring, and the aldehyde functionality. Our validation strategy is therefore designed to probe each of these structural elements systematically.

Predicted Spectroscopic Profile of this compound

Before embarking on experimental work, it is crucial to have a set of predicted data based on the hypothetical structure. This allows for a direct comparison with experimental results and aids in the identification of any discrepancies.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural elucidation. The predicted chemical shifts, multiplicities, and integrations for our target molecule are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
CHO~9.7s1H~191
H-5~7.5d1H~129
H-7~7.4dd1H~130
H-8~6.6d1H~113
N-CH₂ (propyl)~3.2t2H~52
C-2~3.3t2H~48
C-4~2.8t2H~27
C-3~1.9m2H~22
CH₂ (propyl)~1.6sextet2H~20
CH₃ (propyl)~0.9t3H~11
C-4a---~128
C-6---~131
C-8a---~148

Note: These are estimated values and may vary slightly based on experimental conditions.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.

Table 2: Predicted Key IR Absorptions for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Aromatic Aldehyde)1690 - 1715Strong
C-H (Aldehyde)2720 - 2820Medium, two bands
C-N (Aliphatic Amine)1250 - 1020Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Strong
Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

  • Molecular Ion (M⁺): m/z = 217

  • Key Fragments:

    • m/z = 188: Loss of the ethyl group from the N-propyl side chain (M-29). This is a common fragmentation for N-alkyl amines.

    • m/z = 174: Loss of the propyl group (M-43).

    • m/z = 158: Retro-Diels-Alder fragmentation of the tetrahydroquinoline ring.

    • m/z = 144: Loss of the aldehyde group (M-CHO).

The Validation Workflow: A Multi-Technique Approach

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. The following workflow is designed to provide a comprehensive and irrefutable confirmation of the structure of this compound.

Structural Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesized Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesized Compound->MS IR Infrared Spectroscopy (FTIR) Synthesized Compound->IR Data_Analysis Comparative Data Analysis (Predicted vs. Experimental) NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Unambiguous Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A comprehensive workflow for the structural validation of a synthesized compound.

Experimental Protocols

Objective: To determine the complete proton and carbon framework of the molecule and to establish the connectivity between different structural fragments.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to observe are chemical shifts (δ), signal integrations, and coupling constants (J).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity of the aliphatic protons in the tetrahydroquinoline ring and the propyl group.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for establishing long-range (2-3 bond) correlations between protons and carbons. This will be instrumental in confirming the position of the aldehyde group and the attachment of the propyl group to the nitrogen.

Caption: Predicted key HMBC correlations for structural confirmation.

Objective: To determine the accurate molecular weight and to obtain a fragmentation pattern that corroborates the proposed structure.

Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Utilize Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum. This will provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern should be compared with the predicted fragmentation pathways.

Predicted MS Fragmentation M [M]⁺˙ m/z = 217 M_minus_29 [M-C₂H₅]⁺ m/z = 188 M->M_minus_29 - C₂H₅ M_minus_43 [M-C₃H₇]⁺ m/z = 174 M->M_minus_43 - C₃H₇ M_minus_CHO [M-CHO]⁺ m/z = 188 M->M_minus_CHO - CHO

Caption: Major predicted fragmentation pathways for the target molecule.

Objective: To confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the positions of the major absorption bands with the predicted values for the aldehyde and amine functionalities.

The Comparative Analysis: Differentiating from Isomers

A crucial aspect of structural validation is ruling out potential constitutional isomers. For this compound, several isomers could plausibly be formed during synthesis. Here, we will compare our target molecule with two such isomers.

Isomer 1: 1-Propyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

This isomer differs in the position of the aldehyde group on the aromatic ring.

Isomer 2: 6-Formyl-2-propyl-1,2,3,4-tetrahydroquinoline

In this isomer, the propyl group is attached to C-2 instead of the nitrogen atom.

Table 3: Comparative Spectroscopic Features of Isomers

Spectroscopic Feature This compound (Target) 1-Propyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde (Isomer 1) 6-Formyl-2-propyl-1,2,3,4-tetrahydroquinoline (Isomer 2)
¹H NMR (Aromatic Region) Three distinct aromatic protons.Three distinct aromatic protons, but with different chemical shifts and coupling patterns due to the proximity of the aldehyde to the heterocyclic ring.Three distinct aromatic protons.
¹H NMR (Aliphatic Region) N-CH₂ signal around 3.2 ppm.N-CH₂ signal around 3.2 ppm.N-H proton signal (broad singlet). No N-CH₂ signal. A CH proton at C-2 coupled to the propyl group.
¹³C NMR (Aldehyde) ~191 ppm~193 ppm ( deshielded due to proximity to the heterocyclic ring)~191 ppm
HMBC Correlations Correlation between the aldehyde proton and C-5, C-6, and C-7. Correlation between N-CH₂ protons and C-2 and C-8a.Correlation between the aldehyde proton and C-7, C-8, and C-8a.Correlation between the aldehyde proton and C-5, C-6, and C-7. Correlation between the N-H proton and C-2 and C-8a.
Mass Spec (Fragmentation) Loss of ethyl (M-29) and propyl (M-43) from the N-propyl group.Loss of ethyl (M-29) and propyl (M-43) from the N-propyl group.Loss of propyl group from C-2 (M-43) would be a major fragmentation.

This comparative analysis demonstrates that a combination of 1D and 2D NMR experiments, particularly HMBC, is essential to definitively distinguish between these isomers.

Conclusion

The structural validation of a novel compound is a meticulous process that demands a multi-faceted and logical approach. By combining the predictive power of spectroscopic theory with a suite of high-resolution analytical techniques, researchers can achieve an unambiguous structural assignment. This guide has provided a comprehensive framework for the validation of this compound, emphasizing the importance of a self-validating workflow and the critical role of comparative analysis against potential isomers. Adherence to such rigorous standards of scientific integrity is paramount in the pursuit of new discoveries in drug development and beyond.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. [Link]

  • SDBS (Spectral Database for Organic Compounds). [Link]

A Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives: Synthetic Strategies, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) scaffolds represent two of the most privileged heterocyclic systems. Their presence in a multitude of natural products and clinically approved drugs underscores their significance as foundational skeletons for the development of novel therapeutic agents. This guide provides an in-depth comparative study of these two isomeric frameworks, delving into their synthetic methodologies, physicochemical characteristics, and diverse pharmacological profiles. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the nuances of these important pharmacophores.

Structural Isomers, Divergent Properties: A Fundamental Comparison

At a cursory glance, 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline are structural isomers, both featuring a benzene ring fused to a saturated six-membered nitrogen-containing ring. However, the seemingly subtle difference in the position of the nitrogen atom profoundly influences their three-dimensional shape, electronic properties, and, consequently, their biological activities.

The nitrogen atom in tetrahydroquinoline is directly attached to the aromatic ring, rendering it an aniline-like structure. In contrast, the nitrogen in tetrahydroisoquinoline is a benzylamine-type nitrogen, separated from the aromatic ring by a methylene group. This fundamental distinction impacts their basicity and reactivity. Tetrahydroisoquinoline is generally more basic than tetrahydroquinoline. This is attributed to the electron-donating effect of the aromatic ring in tetrahydroisoquinoline, which increases the electron density on the nitrogen atom, making it more available for protonation. Conversely, in tetrahydroquinoline, the nitrogen's lone pair of electrons can be delocalized into the aromatic system, reducing its basicity.

A Comparative Overview of Synthetic Methodologies

The construction of the tetrahydroquinoline and tetrahydroisoquinoline cores is achieved through distinct and well-established synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of the tetrahydroquinoline scaffold often involves domino reactions and reductive amination strategies, which allow for the efficient construction of the heterocyclic system.

A prominent approach is the domino Povarov reaction. This reaction facilitates the stereoselective synthesis of polysubstituted tetrahydroquinolines from arylamines, methyl propiolate, and aromatic aldehydes in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction proceeds through the in situ formation of a β-enamino ester and an aromatic imine, which then undergo a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.

Another versatile method is the reduction-reductive amination of 2-nitroarylketones and aldehydes. This domino sequence is typically initiated by the catalytic reduction of a nitro group, leading to the formation of an aniline, which then undergoes intramolecular cyclization with a ketone or aldehyde moiety to form a cyclic imine. Subsequent reduction of the imine furnishes the tetrahydroquinoline ring system.

Figure 1: Key synthetic routes to tetrahydroquinoline derivatives.
Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of the tetrahydroisoquinoline core is classically dominated by two named reactions: the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler reaction is a versatile method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This reaction is a special case of the Mannich reaction and is widely used in the synthesis of naturally occurring and synthetic tetrahydroisoquinolines. The reaction is typically promoted by protic or Lewis acids.

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. This reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline using various reducing agents like sodium borohydride.

Figure 2: Classical synthetic routes to tetrahydroisoquinoline derivatives.

Comparative Biological Activities: A Focus on Anticancer Potential

Both tetrahydroquinoline and tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their anticancer properties have been extensively investigated, with numerous derivatives showing potent cytotoxicity against a variety of cancer cell lines.

Anticancer Activity of Tetrahydroquinoline Derivatives

Tetrahydroquinoline-based compounds have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, certain tetrahydroquinolinone derivatives have been shown to exert antiproliferative effects on lung cancer cells by inducing apoptosis.

Anticancer Activity of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline scaffold is also a well-established pharmacophore in the design of anticancer agents. Many natural products containing this motif exhibit potent antitumor properties. Synthetic derivatives have been developed as inhibitors of various cancer-related targets, including KRas.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative tetrahydroquinoline and tetrahydroisoquinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydroquinoline Compound 15 MCF-7 (Breast)15.16
HepG-2 (Liver)18.74
A549 (Lung)18.68
Compound 4a A549 (Lung)11.33 ± 0.67
HCT-116 (Colon)~13
Tetrahydroisoquinoline Compound GM-3-121 MCF-7 (Breast)0.43 (µg/mL)
MDA-MB-231 (Breast)0.37 (µg/mL)
Ishikawa (Endometrial)0.01 (µg/mL)
Compound GM-3-18 Colon Cancer Cell Lines0.9 - 10.7
Compound 7e A549 (Lung)0.155
Compound 8d MCF7 (Breast)0.170

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

To facilitate the practical application of the information presented in this guide, detailed experimental protocols for the synthesis of a representative derivative from each class and for the evaluation of their anticancer activity are provided below.

Representative Synthesis of a Polysubstituted Tetrahydroquinoline via Domino Povarov Reaction

Materials:

  • Arylamine (4.0 mmol)

  • Methyl propiolate (2.0 mmol, 0.168 g)

  • Aromatic aldehyde (2.0 mmol)

  • p-Toluenesulfonic acid (0.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • A solution of the arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight.

  • The aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are then added to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 48 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired polysubstituted tetrahydroquinoline.

Representative Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction

Materials:

  • β-Phenylethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the β-phenylethylamine derivative (1.0 equiv) and the aldehyde (1.0 equiv).

  • Add trifluoroacetic acid as the catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 15 minutes).

  • After cooling, the reaction mixture is quenched with a suitable base (e.g., saturated sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired tetrahydroisoquinoline.

Protocol for Determining Anticancer Activity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

A Spectroscopic Guide to the Isomeric Differentiation of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific advancement. The synthesis of substituted 1,2,3,4-tetrahydroquinolines, a scaffold of significant interest in medicinal chemistry, often has the potential to yield various positional isomers.[1][2] This guide provides a comprehensive spectroscopic framework for the differentiation of isomers of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a key synthetic building block.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. We will explore how the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy can provide definitive structural confirmation.

Isomeric Landscape

The primary isomers of concern, assuming a synthesis targeting the 6-carbaldehyde substitution on the 1-propyl-1,2,3,4-tetrahydroquinoline core, would be the positional isomers where the carbaldehyde group is located at other positions on the benzene ring, namely positions 5, 7, and 8. The numbering of the tetrahydroquinoline ring system is crucial for this discussion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous assignment of isomeric structures by mapping the precise electronic environment of each proton and carbon atom.[3][4] For the isomers of this compound, we will focus on ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides the most direct evidence for the substitution pattern. The number of signals, their chemical shifts, and their coupling patterns (multiplicity and coupling constants, J) are highly informative.

  • Expected ¹H NMR Spectral Data (Aromatic Region):

    • Isomer 6-carbaldehyde: This isomer is expected to show three aromatic protons. We anticipate a singlet (or a doublet with a very small meta coupling) for H-5, and two doublets for H-7 and H-8, which would be part of an AX or AB system depending on the chemical shift difference.

    • Isomer 7-carbaldehyde: This isomer would also display three aromatic protons. We would expect a singlet for H-8, a doublet for H-5, and a doublet of doublets for H-6.

    • Isomer 5-carbaldehyde: This isomer would present three aromatic protons, likely as a multiplet or a more complex splitting pattern for H-6, H-7, and H-8.

    • Isomer 8-carbaldehyde: This isomer would show three adjacent aromatic protons (H-5, H-6, H-7), resulting in a characteristic set of coupled signals (e.g., a doublet, a triplet, and a doublet).

The aldehydic proton will appear as a distinct singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The propyl group and the tetrahydro protons will also show characteristic signals, but these will be less informative for differentiating the aromatic substitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the aromatic carbons are significantly influenced by the position of the electron-withdrawing carbaldehyde group. The carbonyl carbon itself will be a key signal, expected in the range of δ 190-200 ppm.[5]

Carbon AtomExpected Chemical Shift Range (δ, ppm)Influence of Substituent Position
Carbonyl (CHO)190 - 200Relatively insensitive to ring position.
C-5125 - 135Shielded (upfield shift) when ortho to the propylamino group, deshielded (downfield shift) when ortho or para to the aldehyde.[6]
C-6125 - 140Deshielded when directly attached to the aldehyde.
C-7120 - 135Influenced by proximity to both the propylamino and aldehyde groups.
C-8115 - 130Shielded by the propylamino group, deshielded by the aldehyde.
C-4a120 - 130Junction carbon, influenced by substitution on the aromatic ring.
C-8a140 - 150Junction carbon attached to nitrogen, deshielded.

Table 1. Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons of 1-Propyl-1,2,3,4-tetrahydroquinoline-carbaldehyde Isomers.

2D NMR Techniques: Connecting the Dots

When 1D NMR spectra are ambiguous due to signal overlap, 2D NMR experiments are indispensable.[6]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the aromatic region, it will definitively show which protons are adjacent to each other, allowing for the reconstruction of the substitution pattern. For example, in the 8-carbaldehyde isomer, COSY will show correlations between H-5, H-6, and H-7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It shows correlations between protons and carbons over two or three bonds. By observing the correlation from the aldehydic proton (around δ 10 ppm) to the aromatic carbon it is attached to, the position of the carbaldehyde group can be unambiguously determined. For instance, in the 6-carbaldehyde isomer, the aldehydic proton will show an HMBC correlation to C-6.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to assess sample purity and obtain initial structural information. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[8]

  • 2D NMR Acquisition (if necessary): Based on the 1D spectra, run COSY, HSQC, and HMBC experiments to resolve any ambiguities in signal assignment.

Logical Workflow for NMR-based Isomer Identification

G cluster_0 1D NMR Analysis cluster_1 2D NMR Confirmation Acquire ¹H and ¹³C Spectra Acquire ¹H and ¹³C Spectra Analyze Aromatic Region Analyze Aromatic Region Acquire ¹H and ¹³C Spectra->Analyze Aromatic Region Count Signals and Analyze Splitting Count Signals and Analyze Splitting Analyze Aromatic Region->Count Signals and Analyze Splitting Ambiguous? Ambiguous? Count Signals and Analyze Splitting->Ambiguous? Run COSY Run COSY Ambiguous?->Run COSY Yes Identify Isomer Identify Isomer Ambiguous?->Identify Isomer No Run HMBC Run HMBC Run COSY->Run HMBC Correlate Aldehyde Proton to Ring Carbon Correlate Aldehyde Proton to Ring Carbon Run HMBC->Correlate Aldehyde Proton to Ring Carbon Correlate Aldehyde Proton to Ring Carbon->Identify Isomer

Caption: Workflow for Isomer Identification using NMR Spectroscopy.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming the elemental formula. Electron Ionization (EI) MS will also induce fragmentation, which can offer clues to the isomeric structure.[9][10] While fragmentation patterns may not be as definitive as NMR data for these specific isomers, they can provide supporting evidence.

The molecular ion peak (M⁺) for all isomers will be at the same m/z value. The key to differentiation lies in the relative abundances of the fragment ions. The major fragmentation pathways for tetrahydroquinolines involve cleavage of the bonds benzylic to the nitrogen atom and the aromatic ring.

  • Key Fragmentation Pathways:

    • Loss of the Propyl Group: A significant fragment corresponding to [M - 43]⁺ may be observed.

    • Loss of the Aldehyde Group: A fragment corresponding to [M - 29]⁺ (loss of CHO) is possible.

    • Benzylic Cleavage: Cleavage of the C4-C4a bond can lead to characteristic fragments. The stability of the resulting radical cations can be influenced by the position of the aldehyde group.

Differentiation between isomers via MS can be subtle and often relies on comparing the relative intensities of key fragment ions under identical experimental conditions.[11] Tandem MS (MS/MS) experiments could further enhance the differentiation by providing more detailed fragmentation patterns of selected precursor ions.[10][12]

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that emphasizes the molecular ion.[9][12]

  • Mass Analysis: Acquire the mass spectrum, ensuring good mass accuracy to confirm the elemental composition.

  • Fragmentation Analysis (if applicable): If using EI or performing MS/MS, analyze the fragmentation pattern and compare the relative abundances of key fragments between suspected isomers.

Vibrational and Electronic Spectroscopy: Complementary Data

While NMR and MS are the primary tools for isomer differentiation, IR and UV-Vis spectroscopy provide valuable complementary information about the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1685-1705 cm⁻¹ is characteristic of an aromatic aldehyde.[13][14] The exact position can be subtly influenced by the electronic environment, but it is unlikely to be a primary method for differentiating these positional isomers.

  • Aldehydic C-H Stretch: Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[14][15][16]

  • N-H Stretch: A medium absorption band around 3300-3400 cm⁻¹ will confirm the secondary amine of the tetrahydroquinoline ring.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of absorption in the 900-675 cm⁻¹ region can sometimes give clues about the substitution pattern on the benzene ring. However, these can be complex and are best used as supporting data.

Experimental Protocol for ATR-IR Spectroscopy

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the carbaldehyde group, an auxochrome, will affect the conjugation of the π-electron system and thus the absorption maxima (λ_max).

  • Expected Spectral Characteristics: All isomers are expected to show multiple absorption bands characteristic of the substituted benzene ring. The key π → π* transitions will be sensitive to the position of the aldehyde group relative to the propylamino group. For example, isomers with more extended conjugation (e.g., where the electron-donating amino group and the electron-withdrawing aldehyde group are para to each other) may show a red shift (shift to longer wavelength) in their λ_max compared to other isomers.

Summary of Key Differentiating Spectroscopic Features

Spectroscopic TechniqueKey Differentiating FeatureRationale
¹H NMR Aromatic region signal count, chemical shifts, and coupling patterns.The number of non-equivalent aromatic protons and their proximity to substituents directly dictates the observed spectrum.
¹³C NMR Chemical shifts of the aromatic carbons.The electron-donating/withdrawing nature of the substituents alters the electronic environment of each carbon atom in a position-dependent manner.
2D NMR (HMBC) Correlation between the aldehydic proton and its attached aromatic carbon.Provides an unambiguous, direct link between the aldehyde functional group and its position on the quinoline ring.
Mass Spectrometry Relative abundance of fragment ions.The position of the aldehyde group can influence the stability of fragment ions, leading to subtle but measurable differences in their relative intensities.
UV-Vis Spectroscopy Wavelength of maximum absorbance (λ_max).The degree of conjugation between the electron-donating amino group and the electron-withdrawing aldehyde group varies with position, affecting the energy of electronic transitions.

Table 2. Summary of the most effective spectroscopic techniques and features for the differentiation of this compound isomers.

The definitive identification of this compound isomers relies on a multi-faceted spectroscopic approach, with NMR spectroscopy serving as the cornerstone of the analysis. While ¹H and ¹³C NMR provide a wealth of information, the strategic use of 2D NMR techniques, particularly HMBC, offers an irrefutable method for assigning the correct isomeric structure. Mass spectrometry, IR, and UV-Vis spectroscopy provide essential complementary data, confirming molecular weight, functional group identity, and electronic properties, thereby ensuring the highest level of scientific rigor in structural characterization.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 59-68.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • Merck Millipore. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem.
  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. LibreTexts.
  • Kuniyoshi, K., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 327-337.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Michigan State University. (n.d.). IR: aldehydes. Michigan State University.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-33.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Li, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B.
  • I. T. et al. (2021). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 26(16), 4995.

Sources

A Senior Application Scientist's Guide to Bioactivity Screening of Novel Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, underpinning the architecture of numerous natural products and synthetic molecules with a vast array of biological activities.[1] As researchers continually explore the chemical space around this versatile core, the need for robust and comparative bioactivity screening becomes paramount. This guide provides an in-depth technical comparison of the performance of novel THQ compounds across key therapeutic areas, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our discussion in authoritative references.

The Multifaceted Bioactivity of the Tetrahydroquinoline Scaffold

Tetrahydroquinoline derivatives have demonstrated significant potential across a spectrum of therapeutic targets. Their biological activities are diverse, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. This versatility stems from the ability of the THQ core to be functionalized at various positions, allowing for the fine-tuning of its interaction with biological macromolecules.

Comparative Analysis of Anticancer Activity

A primary focus in the development of novel THQ derivatives has been their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often through the modulation of critical signaling pathways.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, consequently, the cytotoxic potential of test compounds. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

The following table presents a comparative analysis of the cytotoxic activity (IC50 values in µM) of several novel tetrahydroisoquinoline derivatives against various cancer cell lines, benchmarked against the standard chemotherapeutic agent, Doxorubicin.

Compound IDA549 (Lung)MCF7 (Breast)HCT116 (Colon)Reference Standard (Doxorubicin) IC50 (µM)
THQ-1 (Compound 7e) 0.155--0.45 (A549)
THQ-2 (Compound 8d) -0.170-0.52 (MCF7)
THQ-3 (GM-3-18) --0.9 - 10.7-
THQ-4 (GM-3-121) -0.43 (µg/mL)--

Table 1: Comparative cytotoxic activity of novel tetrahydroquinoline derivatives and Doxorubicin.[2][3]

Expert Insights: The data clearly indicates that certain novel THQ derivatives, such as THQ-1 and THQ-2, exhibit potent cytotoxic activity, with IC50 values in the sub-micromolar range, comparable or even superior to the established anticancer drug Doxorubicin in specific cell lines.[2] This underscores the therapeutic potential of the THQ scaffold. The broad range of activity for THQ-3 suggests its efficacy may be dependent on the specific genetic makeup of the colon cancer cell line.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of novel THQ compounds.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., A549, MCF7, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test THQ compounds and a reference drug (e.g., Doxorubicin)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test THQ compounds and the reference drug in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Targeting Key Signaling Pathways

Many THQ derivatives exert their anticancer effects by modulating intracellular signaling pathways critical for cancer cell survival and proliferation. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway .

PI3K_Akt_Pathway

Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in colorectal cancer cells by disrupting the PI3K/Akt/mTOR signaling pathway.[4] This disruption leads to a massive oxidative stress imbalance, ultimately promoting cancer cell death.

Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The THQ scaffold has been explored as a source of new antibacterial and antifungal compounds.

In Vitro Antimicrobial Susceptibility: A Comparative Overview

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

The following table compares the MIC values (in µg/mL) of novel THQ derivatives against various bacterial strains, with the widely used antibiotic Ciprofloxacin as a reference.

Compound IDS. aureusMRSAE. coliP. aeruginosaReference Standard (Ciprofloxacin) MIC (µg/mL)
THQ-5 (HSD1835) 1-41-4--0.25-1 (S. aureus), >128 (MRSA)
THQ-6 (Compound 8a) 11120.25-1 (S. aureus), 0.015-0.12 (E. coli), 0.25-1 (P. aeruginosa)

Table 2: Comparative antimicrobial activity of novel tetrahydroquinoline derivatives and Ciprofloxacin.[5][6]

Expert Insights: The data reveals that some novel THQ compounds, such as HSD1835 and Compound 8a, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[5] Notably, HSD1835 was shown to be effective against persister cells and did not readily induce resistance.[5] Compound 8a also demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocol: Broth Microdilution Assay

This protocol outlines the steps for determining the MIC of novel THQ compounds.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test THQ compounds and a reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test THQ compounds and the reference antibiotic in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension. Include a growth control well (MHB with inoculum but no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Analysis of Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of THQ derivatives to scavenge free radicals makes them attractive candidates for the development of novel antioxidants.

In Vitro Antioxidant Capacity: A Comparative Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored product upon reaction with an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.

The table below compares the IC50 values (in µg/mL) of novel THQ derivatives from the DPPH assay, with Ascorbic Acid (Vitamin C) as the standard antioxidant.

Compound IDDPPH Radical Scavenging IC50 (µg/mL)Reference Standard (Ascorbic Acid) IC50 (µg/mL)
THQ-7 (Compound 1) < Vitamin C15.09
THQ-8 (Compound 3) < Vitamin C15.09
THQ-9 (Compound 6) < Vitamin C15.09

Table 3: Comparative antioxidant activity of novel tetrahydroquinoline derivatives and Ascorbic Acid.[2][7]

Expert Insights: The results indicate that several of the tested THQ compounds possess antioxidant activity that is even greater than that of the well-known antioxidant, Ascorbic Acid.[2] This potent free radical scavenging ability suggests their potential utility in conditions associated with oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step guide for assessing the antioxidant activity of THQ compounds.

Materials:

  • 96-well microplate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test THQ compounds and a reference antioxidant (e.g., Ascorbic Acid)

  • Methanol

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the test THQ compounds and the reference antioxidant in methanol.

  • Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compounds at different concentrations. Include a control well containing DPPH solution and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Comparative Analysis of Enzyme Inhibitory Activity

The ability of THQ derivatives to inhibit specific enzymes is a key mechanism underlying many of their therapeutic effects.

Cholinesterase Inhibition: A Focus on Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Several THQ-based hybrids have been developed as potent cholinesterase inhibitors.

Compound IDAChE IC50 (µM)BChE IC50 (µM)Reference Standard (Galantamine) IC50 (µM)
THQ-10 (Compound 5n) 4.2422.00.5 (AChE)
THQ-11 (Compound 6aa) 98.03.978.80 (BChE)
THQ-12 (Compound 7b) 0.00090.02-

Table 4: Comparative cholinesterase inhibitory activity of novel tetrahydroquinoline derivatives.[8][9]

Expert Insights: The data highlights the potential of THQ derivatives as highly potent and selective cholinesterase inhibitors. Compound 7b, a tacrine-tetrahydroquinoline heterodimer, demonstrated exceptionally potent AChE inhibition, being over 200 times more potent than the established drug tacrine.[9] The kinetic analysis of some of these compounds has revealed a mixed-type inhibition mechanism.[9]

Other Enzyme Targets: DHFR and CDK2

Novel tetrahydroisoquinolines have also been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.

Compound IDTarget EnzymeIC50 (µM)Reference StandardReference IC50 (µM)
THQ-13 (Compound 8d) DHFR0.199Methotrexate0.131
THQ-14 (Compound 7e) CDK20.149Roscovitine0.380

Table 5: Inhibitory activity of novel tetrahydroquinoline derivatives against DHFR and CDK2.[2]

Expert Insights: These findings demonstrate the versatility of the THQ scaffold in targeting a range of enzymes with therapeutic relevance. Compound 7e, for instance, is a more potent CDK2 inhibitor than the known inhibitor Roscovitine, highlighting its potential for further development as an anticancer agent.[2]

General Experimental Protocol: Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the enzyme inhibitory activity of THQ compounds.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Test THQ compounds and a reference inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound or reference inhibitor. Include a control well with the enzyme but no inhibitor.

  • Pre-incubation: Incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Monitor the change in absorbance over time at a specific wavelength corresponding to the product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Enzyme_Inhibition_Workflow

In Vivo Bioactivity: Neuroprotection and Anti-inflammatory Effects

While in vitro assays provide valuable initial data, in vivo studies are crucial for validating the therapeutic potential of novel compounds.

Neuroprotective Effects

Several THQ derivatives have shown promising neuroprotective effects in animal models of neurodegenerative diseases. For instance, in a rat model of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) demonstrated a beneficial impact on the antioxidant system and suppressed apoptosis.[10] Another study showed that certain THQ derivatives act as antagonists of the NMDA receptor's glycine binding site, exhibiting significant neuroprotection in a rat model of stroke.[11]

Anti-inflammatory Activity

The anti-inflammatory properties of THQ compounds have been evaluated in models such as the carrageenan-induced paw edema in rats. In one study, a novel synthetic tetrahydroisoquinoline alkaloid, MHTP, showed a significant antiedematogenic effect by inhibiting PGE2 function and reducing inflammatory cell migration.[12]

Conclusion and Future Directions

The tetrahydroquinoline scaffold represents a highly versatile and promising platform for the discovery of novel bioactive compounds. The data presented in this guide clearly demonstrates their potential as anticancer, antimicrobial, antioxidant, and enzyme inhibitory agents, with several derivatives showing efficacy comparable or superior to existing drugs. The detailed protocols provided herein offer a robust framework for the continued screening and evaluation of new THQ analogs.

Future research should focus on elucidating the detailed mechanisms of action of these compounds, including their interactions with specific molecular targets and their effects on a broader range of signaling pathways. Further in vivo studies are also essential to translate the promising in vitro findings into tangible therapeutic applications. The continued exploration of the vast chemical space around the tetrahydroquinoline core, guided by rigorous and comparative bioactivity screening, holds great promise for the development of the next generation of therapeutic agents.

References

  • Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. (2003). PubMed.
  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to tre
  • A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. (n.d.). OUCI.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). BMC Chemistry.
  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (n.d.). Taylor & Francis Online.
  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (n.d.). PubMed.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023).
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed.
  • Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). (n.d.).
  • methyl-8-quinolinol: A Comparative Guide to its Potential as a Cholinesterase Inhibitor. (n.d.). Benchchem.
  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. (2019). MDPI.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (n.d.). NIH.
  • Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. (n.d.).
  • MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e and EDTA. (n.d.).
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.).
  • Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isol
  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. (2023). PMC.
  • SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (n.d.). RSC Publishing.
  • A Comparative Analysis of Antioxidant Activity: 2-Acetylhydroquinone vs. Ascorbic Acid. (n.d.). Benchchem.
  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline deriv
  • Total Phenolics, Flavonoids, Proanthocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. (n.d.).
  • Natural products targeting the MAPK-signaling p
  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers.
  • A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. (n.d.). OUCI.
  • Strategic design of tetrahydroquinoline analogs, green circle... (n.d.).
  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... (n.d.).
  • IC50 values of the antioxidant activity test using DPPH method. (n.d.).
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.).
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PMC.
  • In vivo anti-inflammatory activity of aqueous extract of Teucrium polium against carrageenan-induced inflammation in experimental models. (n.d.). PubMed.
  • Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). Frontiers.
  • In vitro antioxidant activities of four medicinal plants on the basis of DPPH free radical scavenging. (n.d.). PubMed.
  • The IC 50 value for antioxidant activity of ascorbic acid and the formulation. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 876710-88-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.

Core Principle: Hazard-Informed Waste Management

This compound is a complex molecule requiring a disposal strategy that respects its dual chemical nature: the heterocyclic quinoline core and the reactive carbaldehyde functional group. The parent quinoline structure is associated with significant health and environmental hazards, while the aldehyde group introduces reactivity and irritant properties.[1][2][3] Therefore, this compound must be managed as a regulated hazardous waste from the point of generation to its final disposition.[4]

Hazard Profile and Characterization

While comprehensive toxicological data for this specific compound is limited, a robust safety assessment can be synthesized by examining its structural components. This approach is fundamental to laboratory safety, ensuring that procedural choices are based on sound chemical principles.

FeatureAssociated HazardSource Indication
CAS Number 876710-88-2[2]
Molecular Formula C₁₃H₁₇NO[2]
Overall Classification Irritant[2]
Tetrahydroquinoline Core Suspected mutagen and carcinogen; Toxic if swallowed or in contact with skin; Harmful to aquatic life with long-lasting effects.[3][5][6]Based on parent compound Quinoline (CAS 91-22-5)
Carbaldehyde Group Causes skin, eye, and respiratory irritation; Potential for sensitization; Reactive functional group.[7][8]Based on general aldehyde chemistry and related structures

Causality: The nitrogen-containing heterocyclic ring system of quinoline contributes to its systemic toxicity and environmental persistence.[3] The aldehyde group, an electrophilic center, is responsible for its irritant properties and provides a target for chemical neutralization, although this does not mitigate the hazards of the quinoline core.

Immediate Handling and Segregation of Waste

Proper segregation is the cornerstone of preventing dangerous reactions in waste containers. All waste streams containing this compound must be handled under the following directives.

Protocol 1: Waste Collection at the Point of Generation

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Conduct all transfers of this waste within a certified chemical fume hood to prevent inhalation of any vapors.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible container (e.g., glass or high-density polyethylene - HDPE). The container must have a secure, vapor-tight lid.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also clearly identify the contents, including "this compound" and any solvents present, along with appropriate hazard warnings (e.g., "Toxic," "Irritant").[9][10]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

Chemical Incompatibility

The basic nitrogen in the tetrahydroquinoline ring makes the compound slightly alkaline. To prevent exothermic or violent reactions, gas evolution, or polymerization, adhere strictly to the following segregation rules.

G cluster_0 Waste Stream cluster_1 Incompatible Materials (DO NOT MIX) Waste 1-Propyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Waste Acids Strong Acids (e.g., HCl, H₂SO₄) Waste->Acids  Violent Neutralization Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Waste->Oxidizers  Fire/Explosion Hazard Halogens Halogenating Agents (e.g., Bromine, Chlorine) Waste->Halogens  Exothermic Reaction

Caption: Chemical incompatibility map for the subject waste.

Step-by-Step Disposal Workflow

The following diagram outlines the decision-making process for selecting the appropriate disposal pathway. Pathway A is the standard, required procedure. Pathway B is an advanced option that requires significant local validation and is not a substitute for professional disposal.

Caption: Decision workflow for disposal of the subject compound.

Pathway A: Direct Disposal via Licensed Contractor (Primary Method)

This is the most secure, compliant, and scientifically recommended method for disposing of this compound waste. It ensures that the compound's inherent toxicity is managed in a controlled, high-temperature environment.

Protocol 2: Preparing for Professional Disposal

  • Accumulation: Continue to collect waste in the designated SAA container, ensuring the lid is always sealed when not in use. Do not exceed 55 gallons of waste in a single SAA.[9]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.

  • Schedule Pickup: Once the container is nearly full, or before the accumulation time limit set by your institution or local regulations (e.g., 90 or 180 days depending on generator status), contact your facility's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[9][12]

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS department. Ensure the chemical composition is accurately described.

  • Final Disposal: The contractor will transport the waste for disposal, which for this type of organic compound, is typically high-temperature incineration.[9][13] This method effectively destroys the molecule, preventing its release into the environment.

Pathway B: Chemical Neutralization of the Aldehyde Group (Advanced/Conditional)

This pathway targets the reactive aldehyde but does not eliminate the hazards associated with the quinoline core. It should only be considered as a method to reduce the reactivity characteristic of the waste, not as a means to render it non-hazardous. Drain disposal is highly unlikely to be permissible and requires explicit, written authorization from your local Publicly Owned Treatment Works (POTW).[14][15]

Protocol 3: Hypothetical Aldehyde Neutralization

  • Consult EHS: Before attempting any neutralization, you must consult with and receive approval from your institution's EHS department.

  • Procedure: In a chemical fume hood, slowly add a neutralizing agent to the aqueous waste solution with constant stirring. A common agent for aldehydes is sodium bisulfite or sodium pyrosulfite, which forms a non-toxic bisulfite adduct with the aldehyde.[16] Commercial aldehyde neutralizers are also available.[17]

  • Monitor Reaction: Be aware that the reaction may be exothermic. Control the rate of addition to manage any temperature increase.

  • Verification: After the reaction is complete, the waste stream must be tested.

    • pH Check: The pH should be adjusted to between 6.0 and 8.0.

    • Residual Aldehyde Test: Use an appropriate method (e.g., test strips, colorimetric assay) to confirm that the aldehyde has been fully consumed.

  • Final Disposition: Even after successful neutralization of the aldehyde group, the solution still contains a quinoline derivative and is considered harmful to aquatic life.[3] This treated waste must still be collected as hazardous waste and disposed of via Pathway A, unless you have specific, documented permission from your local water authority for drain disposal.

Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Response:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place all collected material into a sealed, properly labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. National Institutes of Health (NIH). [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law. [Link]

  • Aldehyde Disposal. WasteWise. [Link]

  • Method of neutralizing aldehyde-containing waste waters and the like.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA. [Link]

  • Glutaraldehyde & OPA Sterilant Disposal. Practice Greenhealth. [Link]

  • How to Dispose of High Level Disinfectants Safely. CIVCO Medical Solutions. [Link]

  • MSDS of 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Capot Chemical. [Link]

  • Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. ResearchGate. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Need to dispose chemicals. Health and Safety Executive (HSE). [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety (EHS). [Link]

  • 1,2,3,4-tetrahydroquinoline, 635-46-1. The Good Scents Company. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • PFAS rules, packaging bans, UK plans - what is changing and when. Chemical Watch. [Link]

  • Quinine. Wikipedia. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. PubChem. [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Synthesis of Functional Group Toxicology

Understanding the potential hazards of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is paramount for safe handling. The molecule's risk profile is derived from its two primary functional groups: the tetrahydroquinoline ring and the aldehyde group.

  • Tetrahydroquinoline Moiety: Tetrahydroquinoline and its derivatives are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[1] Some quinoline derivatives are also suspected of having long-term health effects.[2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming potential for skin, eye, and respiratory irritation.[1]

  • Aldehyde Functionality: Aldehydes as a class of chemicals can be irritants and sensitizers.[3] Glutaraldehyde, for example, can cause skin and respiratory issues.[3] The aldehyde group in the target molecule suggests a need for robust skin and respiratory protection to prevent irritation and potential allergic reactions.

Given these considerations, this compound should be handled as a hazardous substance, with all necessary precautions taken to minimize exposure.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides good resistance against a range of organic chemicals, including aldehydes and amines.[6][7] Latex gloves are not recommended due to potential permeability.[3] Always double-glove when handling concentrated solutions.
Eye and Face Protection Chemical Splash Goggles and Full-Face ShieldProtects against splashes and potential vapors.[3][8] A face shield should be worn in conjunction with goggles, especially when transferring liquids.[3]
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat with long sleeves is mandatory.[3] For larger quantities or tasks with a high splash risk, a chemical-resistant apron over the lab coat is recommended.[3]
Respiratory Protection NIOSH-Approved RespiratorWhile working in a certified chemical fume hood should be the primary method of vapor control, a respirator may be necessary for spill cleanup or if engineering controls are insufficient.[3][9]
Footwear Closed-Toed, Impervious ShoesProtects against spills and dropped equipment.[3]

Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE Lab Coat Lab Coat Gloves (Inner) Gloves (Inner) Lab Coat->Gloves (Inner) Lab Coat->Gloves (Inner) Respirator Respirator Gloves (Inner)->Respirator Gloves (Inner)->Respirator Goggles Goggles Respirator->Goggles Goggles->Lab Coat Face Shield Face Shield Goggles->Face Shield Face Shield->Goggles Gloves (Outer) Gloves (Outer) Face Shield->Gloves (Outer) Gloves (Outer)->Face Shield

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the experiment's integrity.

Preparation:

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for 1,2,3,4-tetrahydroquinoline and a representative aldehyde to understand the general hazards.[1][4]

  • Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[4]

Handling:

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use disposable weighing boats and spatulas to prevent contamination.

    • For solutions, use a calibrated pipette or syringe to transfer liquids.

  • Running Reactions:

    • Conduct all reactions in a sealed apparatus within the fume hood.

    • Ensure proper ventilation and be mindful of any potential exotherms.

  • Post-Reaction Workup:

    • Quench reactions carefully, always adding the quenching agent slowly to the reaction mixture.

    • Perform extractions and other purification steps within the fume hood.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[10][11]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Given the potential for air sensitivity with the tetrahydroquinoline moiety, storing under an inert atmosphere (e.g., argon) is a prudent measure.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[4]

Waste Categorization and Collection:

Waste StreamContainer TypeLabeling Requirements
Solid Waste Lined, sealed, and puncture-resistant container"Hazardous Waste," "Solid Chemical Waste," "this compound," and associated hazard symbols.[13]
Liquid Waste Labeled, sealed, and chemically compatible container"Hazardous Waste," "Liquid Chemical Waste," "this compound in [Solvent]," and associated hazard symbols.[13]
Contaminated PPE Lined, sealed container"Hazardous Waste," "Contaminated PPE," and the name of the chemical contaminant.[13]

Disposal Workflow

Disposal_Workflow Start Start Segregate Waste Segregate Waste Start->Segregate Waste End End Solid Waste Solid Waste Segregate Waste->Solid Waste Solids & Contaminated PPE Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Solutions Label Container Label Container Solid Waste->Label Container Liquid Waste->Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container->Store in Satellite Accumulation Area Schedule EHS Pickup Schedule EHS Pickup Store in Satellite Accumulation Area->Schedule EHS Pickup Schedule EHS Pickup->End

Caption: Step-by-step process for the safe disposal of chemical waste.

Spill Management:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Prevent the spill from spreading by using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

By adhering to these comprehensive guidelines, researchers can safely handle this compound, fostering a secure and productive laboratory environment.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. (2024). Quora.
  • Working with Chemicals.
  • Personal Protective Equipment (PPE). University of Tennessee Knoxville.
  • 1,2,3,4-Tetrahydroquinoline. Apollo Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • How to Choose PPE for Chemical Work. (2025).
  • Tetrahydroquinoline. Wikipedia.
  • 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Reactant of Route 2
1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.